molecular formula C7H6ClNO2 B3026700 5-Chloro-2-methylisonicotinic acid CAS No. 1060810-03-8

5-Chloro-2-methylisonicotinic acid

Cat. No.: B3026700
CAS No.: 1060810-03-8
M. Wt: 171.58
InChI Key: GARAUIFEOTVPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylisonicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARAUIFEOTVPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721192
Record name 5-Chloro-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-03-8
Record name 5-Chloro-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-methylisonicotinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and drug development professionals in predicting, interpreting, and verifying the structural integrity of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₆ClNO₂, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a carboxylic acid, a methyl group, and a chlorine atom, bestowing upon it a unique combination of electronic and steric properties. The precise characterization of this molecule is paramount for its application in synthesis and as a precursor in the development of novel bioactive compounds. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the underlying principles that govern the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The acidic proton of the carboxylic acid is also a key feature, though its chemical shift can be highly variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~8.5 - 8.7Singlet1HThe proton at position 3 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift.
H-6~7.8 - 8.0Singlet1HThe proton at position 6 is ortho to the chlorine atom and meta to the carboxylic acid group. The deshielding effect of the chlorine and the ring nitrogen will place it in this downfield region.
-CH₃~2.5 - 2.7Singlet3HThe methyl group at position 2 is attached to the pyridine ring and will appear as a singlet in a typical chemical shift range for methyl groups on an aromatic ring.[2][3]
-COOH~10 - 13Broad Singlet1HThe chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet in the downfield region.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better resolution of the signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~155 - 160The carbon bearing the methyl group is adjacent to the nitrogen, resulting in a downfield shift.
C-3~122 - 126This carbon is influenced by the adjacent nitrogen and the C-4 carbon.
C-4~140 - 145The carbon attached to the carboxylic acid group will be deshielded.
C-5~135 - 140The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.
C-6~150 - 155This carbon is adjacent to the nitrogen atom and is expected to be significantly deshielded.[5]
-CH₃~20 - 25The methyl carbon will appear in the typical aliphatic region.
-COOH~165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the substituted pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale
O-H stretch (Carboxylic Acid)2500 - 3300Broad, StrongThe O-H stretching vibration of a carboxylic acid is typically very broad due to hydrogen bonding.[4][7]
C-H stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the pyridine ring.[8]
C-H stretch (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds in the methyl group.
C=O stretch (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[9][10]
C=C and C=N stretch (Aromatic Ring)1400 - 1600Medium to StrongVibrations of the pyridine ring. Multiple bands are expected in this region.
C-O stretch (Carboxylic Acid)1200 - 1300MediumStretching vibration of the C-O single bond in the carboxylic acid.[7]
C-Cl stretch700 - 800MediumThe C-Cl stretching vibration is typically found in this region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Vibrations cluster_molecule This compound cluster_vibrations Key IR Vibrational Modes mol Cl-Py(CH₃)-COOH OH O-H Stretch (2500-3300 cm⁻¹) CO_double C=O Stretch (1700-1725 cm⁻¹) Aromatic C=C/C=N Stretch (1400-1600 cm⁻¹)

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIon StructureRationale for Formation
171/173[C₇H₆ClNO₂]⁺Molecular ion (M⁺). The M+2 peak at m/z 173 will have an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.[11]
154/156[C₇H₅ClNO]⁺Loss of a hydroxyl radical (-OH, 17 Da) from the molecular ion.
126/128[C₆H₅ClN]⁺Loss of a carboxyl group (-COOH, 45 Da) from the molecular ion.[12]
91[C₆H₅N]⁺Loss of chlorine from the [C₆H₅ClN]⁺ fragment.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Fragmentation M [M]⁺˙ m/z 171/173 M_minus_OH [M-OH]⁺ m/z 154/156 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 126/128 M->M_minus_COOH -COOH M_minus_Cl [M-COOH-Cl]⁺ m/z 91 M_minus_COOH->M_minus_Cl -Cl

Caption: Predicted major fragmentation pathway of this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a robust and self-validating system for the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on the well-established principles and known spectral characteristics of analogous compounds, offers a reliable framework for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum will verify the presence of the key carboxylic acid and pyridine functional groups. Finally, mass spectrometry will confirm the molecular weight and provide further structural information through its characteristic fragmentation pattern, including the isotopic signature of the chlorine atom. This comprehensive spectroscopic profile is essential for ensuring the identity and purity of this compound in any research and development endeavor.

References

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-2-methylisonicotinic acid, with the IUPAC name 5-chloro-2-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative that serves as a crucial intermediate in modern synthetic chemistry.[1] Its unique trifunctional structure—a pyridine core, a carboxylic acid group, a methyl substituent, and a chlorine atom—makes it a highly valuable scaffold for the synthesis of complex molecules. For researchers in medicinal chemistry and materials science, this compound offers multiple reaction sites for structural modification and optimization. Substituted isonicotinic acids are integral to numerous active pharmaceutical ingredients (APIs), including drugs for inflammatory conditions and infectious diseases.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its spectroscopic signature and reactivity, and presents a validated protocol for one of its key analytical determinations, offering field-proven insights for its application in research and development.

Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are fundamental to designing experimental conditions, from reaction setups to formulation and delivery systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate computed data and compare it with related analogs to provide a robust profile.

Data Summary Table
PropertyValueData TypeSource
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acid-PubChem[1]
CAS Number 1060810-03-8-PubChem[1]
Molecular Formula C₇H₆ClNO₂-PubChem[1]
Molecular Weight 171.58 g/mol ComputedPubChem[1]
Melting Point No experimental data available. (Analog: 5-Chloro-2-methylbenzoic acid melts at 168-173 °C)-(Sigma-Aldrich[4])
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.InferredGeneral Chemical Principles[5]
pKa No experimental data available. Estimated pKa₁ ~2-3 (carboxylic acid), pKa₂ ~3-4 (pyridinium ion).InferredAcidity/Basicity Principles[6][7]
LogP (Octanol/Water) 1.4Computed (XLogP3)PubChem[1]
Polar Surface Area 50.2 ŲComputedPubChem[1]
Hydrogen Bond Donors 1ComputedPubChem[1]
Hydrogen Bond Acceptors 3ComputedPubChem[1]

Expert Insights:

  • Melting Point: The absence of an experimental melting point is a data gap. However, by examining the analog 5-chloro-2-methylbenzoic acid (mp 168-173 °C), we can anticipate that this compound is a solid at room temperature with a relatively high melting point, characteristic of crystalline carboxylic acids with aromatic character.[4]

  • Solubility: The molecule possesses both a polar carboxylic acid group and a largely nonpolar substituted pyridine ring. This amphiphilic nature suggests moderate solubility in a range of solvents. Its solubility in organic solvents like acetonitrile or ethyl acetate is important for its use in synthesis.[5] For biological assays, initial stock solutions are typically prepared in DMSO.

  • pKa: The acidity of the carboxylic acid (pKa₁) is enhanced by the electron-withdrawing nature of the pyridine ring and the chlorine atom. The basicity of the pyridine nitrogen (related to the pKa of its conjugate acid, pKa₂) is reduced by the electron-withdrawing carboxylic acid and chlorine, but slightly increased by the electron-donating methyl group. These values are critical for predicting ionization state in physiological media (pH ~7.4) and for developing purification methods like acid-base extraction.

  • LogP: The computed LogP value of 1.4 indicates moderate lipophilicity.[1] In drug development, LogP is a key determinant of a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). This value suggests the compound has a good balance of properties for potential membrane permeability.

Section 2: Molecular Structure and Spectroscopic Profile

Understanding the spectroscopic signature of a molecule is essential for reaction monitoring and structural confirmation. While specific spectra for this compound are not publicly available, we can accurately predict its key features.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • ~13.0-14.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. It is typically broad due to hydrogen bonding and exchange.[8]

  • ~8.6 ppm (singlet, 1H): Aromatic proton at the C6 position of the pyridine ring. Its chemical shift is downfield due to the deshielding effects of the ring nitrogen and adjacent chlorine.

  • ~7.9 ppm (singlet, 1H): Aromatic proton at the C3 position of the pyridine ring.

  • ~2.6 ppm (singlet, 3H): Protons of the methyl group at the C2 position. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.[9]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • ~166 ppm: Carbonyl carbon of the carboxylic acid.

  • ~158 ppm: Quaternary carbon at C2 (attached to the methyl group).

  • ~151 ppm: Quaternary carbon at C5 (attached to the chlorine atom).

  • ~148 ppm: Aromatic CH carbon at C6.

  • ~142 ppm: Quaternary carbon at C4 (attached to the carboxylic acid).

  • ~125 ppm: Aromatic CH carbon at C3.

  • ~22 ppm: Methyl group carbon.

Predicted Key FT-IR Absorptions (KBr Pellet)
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing significant broadening due to hydrogen bonding.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a highly characteristic and intense absorption.[10]

  • ~1600 cm⁻¹, ~1450 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.

  • ~850-750 cm⁻¹ (strong): C-Cl stretching vibration.

  • ~3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups.

  • Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes standard transformations such as:

    • Amidation: Reaction with amines, often activated first to an acid chloride or using coupling reagents (e.g., HATU, EDC), to form amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters. Esters can act as prodrugs or modify solubility.

  • Pyridine Ring: The chlorine atom at the C5 position can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for extensive diversification of the molecular scaffold.

Workflow: Synthesis of a Secondary Amide Derivative

The following diagram illustrates a common and reliable two-step protocol for converting the carboxylic acid into an amide, a fundamental transformation in drug discovery. This process involves the activation of the carboxylic acid to a more reactive acid chloride intermediate.

G A This compound B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Activation C 5-Chloro-2-methylisonicotinoyl chloride (Acid Chloride Intermediate) B->C D Primary/Secondary Amine (R¹R²NH) + Base (e.g., Et₃N) C->D Amidation E N,N-Disubstituted Amide Product D->E

Caption: A robust two-step workflow for amide synthesis.

Section 4: Experimental Protocol: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Scientific Rationale: This protocol employs potentiometric titration, a highly reliable method for determining pKa values. A solution of the acidic compound is titrated with a strong base of known concentration. The pH is monitored throughout the titration. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base (the half-equivalence point), the pH of the solution is equal to the pKa of the acid. This method is self-validating as the shape of the resulting titration curve provides a clear visual confirmation of the equivalence point and the buffer region.

Materials & Equipment:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • Deionized water, boiled and cooled (to remove dissolved CO₂)

  • Co-solvent (e.g., Methanol or Ethanol), if needed for solubility

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beakers and volumetric flasks

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.172 g (1.0 mmol) of this compound.

    • Dissolve the solid in a 100 mL beaker containing 50 mL of deionized water. If solubility is limited, prepare a mixed-solvent system (e.g., 50:50 water:methanol) and note this, as the pKa value is solvent-dependent.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Titration Setup:

    • Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01) immediately before use.

    • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

    • Immerse the pH electrode in the analyte solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL). This rapid change indicates the approach to the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV).

    • Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa.

    • Note: If two inflection points are observed, they may correspond to the titration of the carboxylic acid and the pyridinium proton, yielding two pKa values.

Section 5: Applications in Medicinal and Materials Chemistry

As a substituted pyridine carboxylic acid, this compound is a prime candidate for use in drug discovery and development.[3] The pyridine ring is a common feature in pharmaceuticals, often used to improve solubility, engage in hydrogen bonding with biological targets, and fine-tune electronic properties.

  • Scaffold for Targeted Therapeutics: The structure is an excellent starting point for synthesizing libraries of compounds for screening. The carboxylic acid can be converted into a wide array of amides and esters, while the chloro-substituent allows for cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency and selectivity against enzyme or receptor targets.[11]

  • Analog for Bioisosteric Replacement: In drug design, a carboxylic acid group is often replaced with other acidic functional groups (bioisosteres) like tetrazoles to improve metabolic stability or cell permeability. This compound serves as the foundational precursor for synthesizing such analogs.

  • Intermediate for Agrochemicals and Functional Materials: Similar heterocyclic carboxylic acids are used in the synthesis of herbicides and fungicides. Furthermore, the rigid, aromatic nature of the molecule makes it a potential building block for functional polymers and organic electronic materials.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical behavior of 5-Chloro-2-methylisonicotinic acid, a key heterocyclic building block. As a substituted pyridine derivative, its properties are governed by the intricate electronic interplay of its functional groups. Understanding its reactivity and stability is paramount for its effective use in synthetic chemistry, process development, and the creation of novel pharmaceutical and agrochemical agents.

Core Molecular Characteristics

This compound, with the CAS Number 1060810-03-8, belongs to the class of pyridinecarboxylic acids.[1][2] Its structure features a pyridine ring substituted with a chloro, a methyl, and a carboxylic acid group, which collectively define its chemical personality.

PropertyValueSource
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acid[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Physical State Solid / Powder[3]

The arrangement of these substituents on the electron-deficient pyridine ring creates a molecule with distinct regions of reactivity, making it a versatile intermediate.

Caption: Molecular structure and key reactivity sites of this compound.

Analysis of Chemical Stability

The stability of this compound is a critical factor for its storage, handling, and use in multi-step syntheses.

Thermal and Photochemical Stability

As a solid crystalline material, it is generally stable under standard ambient conditions. However, like many substituted pyridines, it is susceptible to degradation under energetic stress.

  • Thermal Decomposition: Elevated temperatures can lead to decarboxylation and the release of hazardous vapors, including oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3][4]

  • Photostability: Aromatic systems can be sensitive to UV light. While specific data is limited, it is prudent practice to store the material protected from light to prevent potential photochemical degradation.

pH-Dependent Stability and Incompatibilities

The presence of the carboxylic acid function makes its stability and solubility highly dependent on pH.

  • Acidic Conditions: In strong acid, the pyridine nitrogen can be protonated, increasing water solubility but potentially promoting decarboxylation at high temperatures.

  • Basic Conditions: In the presence of bases, the carboxylic acid is deprotonated to form a carboxylate salt. This form is typically more water-soluble but may be unstable if heated.

  • Incompatibilities: The compound should be stored away from strong oxidizing agents, which can react with the pyridine ring or the methyl group.[5] It is also incompatible with strong bases, which will cause a vigorous acid-base reaction.

ConditionPotential EffectRecommendation
High Temperature Decomposition, release of HCl, NOxAvoid excessive heating.
UV Light Exposure Potential for photochemical degradationStore in amber vials or dark conditions.
Strong Acids/Bases Salt formation, potential for decarboxylationAvoid contact with strong acids and bases unless part of a controlled reaction.
Strong Oxidizers Vigorous reaction, potential oxidation of ring/methyl groupKeep isolated from strong oxidizing agents.

Landscape of Chemical Reactivity

The reactivity is dictated by the electronic effects of its three substituents. The pyridine nitrogen and the chloro and carboxylic acid groups are electron-withdrawing, making the aromatic ring electron-deficient. This deficiency is partially offset by the electron-donating methyl group.

Reactions at the Carboxylic Acid Group

The -COOH group is a primary site for transformations:

  • Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with thionyl chloride or using peptide coupling agents like EDC/HOBt) followed by reaction with primary or secondary amines produces amides. This is a cornerstone reaction in medicinal chemistry.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (5-chloro-4-(hydroxymethyl)-2-methylpyridine).

Reactions on the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, exacerbated by the C4-carboxylic acid, makes the C5-chloro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • Amination: Reaction with amines (e.g., ammonia, alkylamines) can displace the chloride to form 5-amino derivatives.

  • Alkoxylation/Hydroxylation: Strong nucleophiles like alkoxides or hydroxide can replace the chloride, although harsh conditions may be required.

Reactions at the Methyl Group

The C2-methyl group can also be a site of reactivity:

  • Oxidation: Strong oxidizing agents (e.g., KMnO₄) can oxidize the methyl group to a carboxylic acid, forming 5-chloropyridine-2,4-dicarboxylic acid.

  • Side-Chain Halogenation: Under radical conditions (e.g., with NBS and a radical initiator), the methyl group can be halogenated to form a (bromomethyl) or (chloromethyl) derivative, which is a versatile synthetic handle.

cluster_main This compound cluster_cooh Carboxylic Acid Reactions cluster_snar SNAr Reactions (Ring) cluster_methyl Methyl Group Reactions A Start Material B Esterification (+ ROH, H⁺) A->B Forms Ester C Amide Formation (+ R₂NH, Coupling Agent) A->C Forms Amide D Reduction (+ LiAlH₄) A->D Forms Alcohol E Amination (+ R₂NH) A->E Displaces Cl F Oxidation (+ KMnO₄) A->F Forms Dicarboxylic Acid

Caption: Key reactivity pathways for this compound.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols provide a framework for evaluating the compound's behavior under typical laboratory and process conditions.

Protocol: Accelerated Thermal Stability Assessment

This workflow is designed to identify potential degradation under thermal stress, simulating long-term storage conditions.

Objective: To determine the purity of this compound over time when subjected to elevated temperature and humidity.

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the compound into three separate 20 mL amber glass vials.

  • Initial Analysis (T=0): Dissolve the contents of one vial in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Analyze immediately by HPLC-UV to determine the initial purity.

  • Stress Conditions: Place the remaining two vials into a stability chamber set to 40 °C and 75% Relative Humidity (RH).

  • Time Point Analysis: After 2 weeks and 4 weeks, remove one vial, prepare a sample as described in step 2, and analyze by HPLC-UV.

  • Data Analysis: Compare the purity at each time point to the initial T=0 result. A significant decrease in the main peak area percentage or the appearance of new impurity peaks indicates degradation.

cluster_prep Preparation cluster_analysis Analysis cluster_results Evaluation A Weigh Sample B Prepare T=0 Solution A->B C Place Vials in 40°C / 75% RH Chamber A->C D Analyze T=0 by HPLC B->D E Analyze T=2 Weeks by HPLC C->E after 2 weeks F Analyze T=4 Weeks by HPLC C->F after 4 weeks G Compare Purity Profiles (T=0 vs T=2w vs T=4w) D->G E->G F->G

Caption: Workflow for accelerated thermal stability testing.

Protocol: Representative Nucleophilic Aromatic Substitution (Amination)

This protocol details a typical SNAr reaction, a common and powerful transformation for this substrate.

Objective: To synthesize 5-amino-2-methylisonicotinic acid by displacing the chloro substituent with an amino group.

Methodology:

  • Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 eq), aqueous ammonia (28-30%, 10 eq), and copper(I) oxide (0.05 eq) as a catalyst.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Acidify the reaction mixture with 2M HCl to a pH of ~3-4.

  • Isolation: The product should precipitate upon acidification. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.

  • Characterization: Confirm the structure of the resulting 5-amino-2-methylisonicotinic acid using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safe Handling and Storage Recommendations

Adherence to safety protocols is essential when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid creating dust.[8] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a cool, dry, and well-ventilated location.[6][9] Keep containers tightly closed when not in use to prevent moisture ingress and contamination.[5]

Conclusion

This compound is a chemically robust and synthetically versatile molecule. Its stability profile is predictable, with primary considerations being avoidance of high heat and strong oxidizing agents. The reactivity is dominated by the chemistry of the carboxylic acid group and the susceptibility of the C5-chloro group to nucleophilic aromatic substitution. This dual reactivity allows for orthogonal synthetic strategies, making it a valuable building block for constructing complex molecular architectures. A thorough understanding of these fundamental principles empowers chemists to leverage its full potential in research and development.

References

Synthesis of 5-Chloro-2-methylisonicotinic Acid: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methylisonicotinic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor Nevirapine, a cornerstone in the treatment of HIV-1. The structural features of this molecule, a substituted pyridine ring, demand a strategic and well-controlled synthetic approach. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of this compound, offering insights into the rationale behind experimental choices and process optimization. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

The Prevalent Synthetic Pathway: The 2,4-Lutidine Route

The most established and widely employed synthetic route to this compound commences with the readily available and cost-effective starting material, 2,4-lutidine (2,4-dimethylpyridine).[1] This pathway is characterized by a two-step process involving chlorination followed by selective oxidation.

Step 1: Chlorination of 2,4-Lutidine

The initial step involves the regioselective chlorination of the 2,4-lutidine ring. The primary objective is to introduce a chlorine atom at the 5-position. This is typically achieved through electrophilic aromatic substitution. The reaction is generally carried out using a variety of chlorinating agents, with the choice of reagent and reaction conditions being critical to control selectivity and minimize the formation of undesired isomers.

A common method involves the use of sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in a suitable solvent. The reaction mechanism proceeds through the formation of an electrophilic chlorine species that attacks the electron-rich pyridine ring. The directing effects of the two methyl groups on the pyridine ring favor substitution at the 3- and 5-positions. However, steric hindrance from the adjacent methyl groups often directs the incoming electrophile to the less hindered 5-position.

Step 2: Selective Oxidation of 5-Chloro-2,4-lutidine

The subsequent and more challenging step is the selective oxidation of the methyl group at the 4-position of 5-chloro-2,4-lutidine to a carboxylic acid, while leaving the methyl group at the 2-position intact. This selectivity is crucial for the successful synthesis of the target molecule.

Various oxidizing agents have been employed for this transformation, with potassium permanganate (KMnO₄) being a classical and effective choice.[2] The reaction is typically performed in an aqueous medium under controlled temperature and pH. The methyl group at the 4-position is more susceptible to oxidation due to the electronic effects of the chlorine atom and the nitrogen in the pyridine ring. However, over-oxidation leading to the formation of 5-chloropyridine-2,4-dicarboxylic acid is a potential side reaction that needs to be carefully controlled by optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidizing agent.

Alternative oxidation systems, such as hydrogen peroxide in the presence of a catalyst, have also been explored to improve selectivity and yield, and to offer a more environmentally benign process.[3]

Visualizing the 2,4-Lutidine Pathway

The following diagram illustrates the synthetic route from 2,4-lutidine to this compound.

Synthesis_Pathway Lutidine 2,4-Lutidine ChloroLutidine 5-Chloro-2,4-lutidine Lutidine->ChloroLutidine Chlorination (e.g., SO₂Cl₂ or Cl₂) TargetAcid This compound ChloroLutidine->TargetAcid Selective Oxidation (e.g., KMnO₄ or H₂O₂)

Caption: Synthetic pathway from 2,4-Lutidine to this compound.

Alternative Synthetic Approaches and Starting Materials

While the 2,4-lutidine route is predominant, alternative synthetic strategies have been developed to address challenges such as selectivity, yield, and process safety. These routes often employ different starting materials.

From 3,5-Dimethylpyridine

An alternative approach utilizes 3,5-dimethylpyridine as the starting material.[2][3] This pathway involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by chlorination. The challenge in this route lies in achieving regioselective chlorination of the resulting 5-methylnicotinic acid.

From Pre-Chlorinated Pyridines

Syntheses starting from pre-chlorinated pyridine derivatives offer a more direct route to the target molecule. For instance, starting with a compound like 2-chloro-4-methylpyridine would only require the selective oxidation of the methyl group. Similarly, 2-chloro-3-methylpyridine can be a starting material for the synthesis of related chloronicotinic acids.[4] The availability and cost of these specialized starting materials are key considerations for their industrial application.

Comparative Analysis of Starting Materials

Starting MaterialKey AdvantagesKey Challenges
2,4-Lutidine Readily available, low cost.Requires selective chlorination and oxidation; potential for isomer formation.
3,5-Dimethylpyridine Readily available.Requires selective oxidation and subsequent regioselective chlorination.
Pre-Chlorinated Pyridines More direct route, fewer steps.Higher cost and limited availability of the starting material.

Experimental Protocol: Synthesis from 2,4-Lutidine

The following is a representative, step-by-step methodology for the synthesis of this compound starting from 2,4-lutidine.

Step 1: Synthesis of 5-Chloro-2,4-lutidine

  • To a stirred solution of 2,4-lutidine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), slowly add sulfuryl chloride at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of water or an aqueous basic solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to yield 5-chloro-2,4-lutidine.

Step 2: Synthesis of this compound

  • In a reaction vessel, a solution of potassium permanganate in water is prepared.

  • 5-Chloro-2,4-lutidine is added to the aqueous solution, and the mixture is heated to a specific temperature (e.g., 80-90 °C) with vigorous stirring.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Conclusion

The synthesis of this compound is a critical process in the pharmaceutical industry. The choice of starting material and synthetic route is a multifactorial decision based on cost, availability, scalability, and the ability to control selectivity and purity. The traditional pathway starting from 2,4-lutidine remains a robust and economically viable option. However, ongoing research into alternative routes using different starting materials and more efficient catalytic systems continues to be an area of active development, aiming for more sustainable and cost-effective manufacturing processes. This guide provides a foundational understanding of the key chemical transformations and strategic considerations for the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 5-Chloro-2-methylisonicotinic Acid (CAS No. 1060810-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-2-methylisonicotinic acid, a key intermediate in the development of novel antiviral therapeutics.

Core Compound Identification and Properties

This compound, with the CAS number 1060810-03-8, is a substituted pyridine carboxylic acid.[1] Its chemical structure features a pyridine ring with a carboxylic acid group at the 4-position, a methyl group at the 2-position, and a chlorine atom at the 5-position. This substitution pattern makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties
PropertyValueSource
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acid[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
CAS Number 1060810-03-8[1]
Appearance White to off-white solid
Storage Temperature 2-8°C, under inert atmosphere
SMILES CC1=CC(=C(C=N1)Cl)C(=O)O[1]
InChIKey GARAUIFEOTVPAO-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

While specific, detailed, and validated experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its structure suggests a logical synthetic pathway rooted in established pyridine chemistry. The following represents a plausible, though theoretical, multi-step synthesis.

Conceptual Synthetic Workflow

The synthesis would likely begin with a commercially available and appropriately substituted pyridine precursor. A common strategy involves the oxidation of a methyl group to a carboxylic acid and a chlorination step.

G A Starting Material (e.g., 2,5-lutidine) B Oxidation of 2-methyl group A->B Oxidizing Agent (e.g., KMnO4) C Intermediate: 5-methylisonicotinic acid B->C D Chlorination C->D Chlorinating Agent (e.g., SO2Cl2) E Final Product: 5-Chloro-2-methyl- isonicotinic acid D->E

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol (Theoretical)

Disclaimer: This protocol is illustrative and based on general principles of organic synthesis. It has not been experimentally validated and would require optimization and safety assessment by a qualified chemist.

Step 1: Oxidation of 2,5-lutidine to 5-methylisonicotinic acid

  • To a stirred solution of 2,5-lutidine in water, slowly add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., below 40°C).

  • After the addition is complete, heat the reaction mixture (e.g., to 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-methylisonicotinic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 5-methylisonicotinic acid

  • Suspend 5-methylisonicotinic acid in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic solvent).

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the suspension. The reaction may be initiated by heat or a radical initiator.

  • Stir the reaction mixture at an appropriate temperature and monitor its completion by TLC or HPLC.

  • Upon completion, quench the reaction carefully (e.g., with water or a basic solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Drug Discovery: An Intermediate for Influenza Virus Inhibitors

The primary documented application of this compound is as a crucial intermediate in the synthesis of compounds designed as inhibitors of influenza virus replication. This is detailed in the patent WO2008/141385 A1. In this context, the isonicotinic acid derivative serves as a scaffold to which other functional groups are attached to create the final, biologically active molecule.

Role in the Synthesis of Influenza Replication Inhibitors

The general scheme described in the patent involves the coupling of this compound with various amine-containing moieties. The carboxylic acid group is typically activated to facilitate the formation of an amide bond.

G A 5-Chloro-2-methyl- isonicotinic acid B Carboxylic Acid Activation A->B Activating Agent (e.g., SOCl2, EDCI) C Activated Intermediate (e.g., Acid Chloride) B->C E Amide Bond Formation C->E D Amine-containing Building Block D->E F Final Compound: Influenza Virus Replication Inhibitor E->F

Caption: General synthetic scheme for influenza virus replication inhibitors using this compound.

The resulting complex molecules are designed to interfere with viral processes, thereby inhibiting the replication of the influenza virus. While the patent does not specify the exact molecular target, many modern antiviral drugs for influenza target viral enzymes such as the RNA-dependent RNA polymerase or neuraminidase.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Information
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Measures:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Commercial Suppliers

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When sourcing this compound, it is advisable to request a certificate of analysis to ensure purity.

Table 3: Selected Suppliers
SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
BLD Pharmatech Ltd.--INVALID-LINK--
Fluorochem--INVALID-LINK--
Ambeed--INVALID-LINK--
Parchem--INVALID-LINK--

Conclusion

This compound is a valuable and versatile building block, particularly in the field of antiviral drug discovery. Its documented role as a key intermediate in the synthesis of influenza virus replication inhibitors highlights its importance for medicinal chemists. While detailed synthetic and biological data in the public domain is somewhat limited, the available information provides a solid foundation for its application in research and development. Further investigation into the biological activities of its derivatives may open up new therapeutic avenues.

References

An In-depth Technical Guide to 5-Chloro-2-methylisonicotinic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and amenability to synthetic modification make it a privileged structure in drug design.[2] Within this class, functionalized isonicotinic acids serve as invaluable building blocks, offering a carboxylic acid handle for amide coupling and a decorated ring for tailored interactions with biological targets. This guide provides an in-depth technical overview of 5-Chloro-2-methylisonicotinic acid, a trifunctional heterocyclic scaffold. We will explore its physicochemical properties, plausible synthetic routes based on established pyridine chemistry, key chemical transformations, and its strategic application in the design of bioactive molecules, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Core Molecular Attributes and Physicochemical Properties

This compound (IUPAC Name: 5-chloro-2-methylpyridine-4-carboxylic acid) is a strategically substituted pyridine derivative. Its structure incorporates three key functional elements that dictate its utility:

  • An Isonicotinic Acid Core: The carboxylic acid at the C4 position provides a primary site for derivatization, most commonly through amide bond formation, enabling linkage to other molecular fragments.

  • A C5-Chloro Substituent: The chlorine atom significantly influences the electronic character of the pyridine ring, activating the C5 position for nucleophilic aromatic substitution (SNAr) reactions. This provides a robust vector for introducing chemical diversity.

  • A C2-Methyl Group: The methyl group at the C2 position serves to modulate the steric and electronic properties of the scaffold, potentially influencing binding affinity and metabolic stability in a biological context.

These features combine to create a building block with orthogonal chemical handles, allowing for sequential and controlled elaboration into more complex molecular architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem CID: 57346520[3]
Molecular Weight 171.58 g/mol PubChem CID: 57346520[3]
CAS Number 1060810-03-8PubChem CID: 57346520[3]
Appearance Off-white to white solid (predicted)---
Melting Point 165 - 168 °CVendor Data
XLogP3 1.4PubChem CID: 57346520[3]
Hydrogen Bond Donors 1 (from COOH)PubChem CID: 57346520[3]
Hydrogen Bond Acceptors 3 (from N, O=C, OH)PubChem CID: 57346520[3]

The calculated XLogP3 value of 1.4 suggests moderate lipophilicity, a favorable property often sought in drug candidates to balance aqueous solubility with membrane permeability.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The pyridine ring is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The C6 proton, being adjacent to the nitrogen, would likely appear further downfield. The C2-methyl group would present as a sharp singlet, typically in the 2.5-2.7 ppm range. The carboxylic acid proton is a broad singlet, highly dependent on solvent and concentration, often appearing above 10 ppm.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carboxyl carbon (C=O) would be the most deshielded, appearing around 165-170 ppm. The five aromatic carbons would resonate in the 120-160 ppm range, with the carbon atoms attached to the electronegative chlorine and nitrogen (C5 and C2/C6) appearing further downfield. The methyl carbon would be the most upfield signal, typically around 18-22 ppm.

Proposed Synthetic Strategy

A robust and logical synthetic route to this compound can be devised from readily available starting materials like 3-methylpyridine (β-picoline). The strategy involves a three-step sequence: N-oxidation, chlorination, and subsequent oxidation of the key intermediate, 2-chloro-5-methylpyridine.

Synthesis_Workflow Start 3-Methylpyridine (β-Picoline) N_Oxide 3-Methylpyridine N-oxide Start->N_Oxide Step 1: N-Oxidation (e.g., H₂O₂, Acetic Acid) Chloropyridine 2-Chloro-5-methylpyridine N_Oxide->Chloropyridine Step 2: Chlorination (e.g., POCl₃) Target This compound Chloropyridine->Target Step 3: C4-Oxidation (e.g., KMnO₄, RuO₄)

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a crucial activation step; the resulting N-oxide electronically modifies the pyridine ring, facilitating the subsequent regioselective chlorination at the C2 position.

  • Rationale: Direct electrophilic halogenation of pyridine is difficult due to the ring's electron-deficient nature. The N-oxide oxygen atom acts as an internal electron-donating group, activating the C2 and C4 positions for electrophilic attack and subsequent rearrangement.

  • Protocol Insight: A common and effective method involves reacting 3-methylpyridine with an oxidizing agent like hydrogen peroxide in a solvent such as acetic acid.[4] The reaction is typically heated to drive it to completion.

Step 2: Synthesis of 2-Chloro-5-methylpyridine Intermediate

The N-oxide intermediate is then subjected to a chlorination/rearrangement reaction. This is a well-established transformation in pyridine chemistry.

  • Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) react with the N-oxide oxygen, forming a good leaving group.[2] This facilitates a nucleophilic attack by the chloride ion, predominantly at the C2 position, followed by elimination to restore aromaticity and yield the 2-chloropyridine derivative.

  • Protocol Insight: The reaction is often performed by treating the N-oxide with POCl₃, sometimes in the presence of a base or a Lewis acid, with careful temperature control.[2] The product, 2-chloro-5-methylpyridine, is a key, isolable intermediate.

Step 3: Oxidation to this compound

The final step is the selective oxidation of the 4-position of the pyridine ring to a carboxylic acid. This is the most challenging step from a regioselectivity standpoint.

  • Rationale: The existing substituents (C2-methyl and C5-chloro) direct the oxidation. Strong oxidizing agents are required to functionalize the relatively inert C-H bond of the aromatic ring.

  • Experimental Considerations:

    • Permanganate Oxidation: Potassium permanganate (KMnO₄) under basic conditions is a classic reagent for oxidizing alkylpyridines. However, it can be aggressive and may also oxidize the C2-methyl group if not carefully controlled.

    • Catalytic Oxidation: More modern and selective methods often employ a catalytic amount of a ruthenium salt (e.g., RuCl₃) with a stoichiometric co-oxidant like sodium periodate (NaIO₄). This system generates RuO₄ in situ, which can perform the C-H oxidation under milder conditions, potentially offering better selectivity for the C4 position over the C2-methyl group. The choice of catalyst and conditions is critical to achieving a high yield of the desired isonicotinic acid. A patent for the synthesis of 2-chloronicotinic acid describes the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of a metal salt catalyst and an N-hydroxyphthalimide (NHPI) initiator, a method that could be adapted for this synthesis.[5]

Key Chemical Transformations and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing it to be used as a versatile scaffold.

A. Amide Bond Formation

The carboxylic acid is the most readily functionalized group, primarily used to form amide bonds, which are ubiquitous in pharmaceuticals.

Amide_Coupling cluster_0 Amide Coupling Workflow Acid 5-Chloro-2-methyl- isonicotinic acid Activated Activated Intermediate (e.g., Acyl Chloride, Active Ester) Acid->Activated Activation (SOCl₂, HATU, etc.) Product Amide Product Activated->Product Amine Primary or Secondary Amine (R-NH₂) Amine->Product Nucleophilic Acyl Substitution

Caption: General workflow for amide bond formation.

  • Mechanism & Causality: Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is achieved using coupling reagents.

    • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

    • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These are considered among the most efficient coupling reagents. They form active esters in situ that react cleanly and rapidly with amines, often minimizing side reactions and racemization, which is critical when coupling chiral amines.

  • Self-Validating Protocol: General Amide Coupling with HATU

    • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution. This deprotonates the carboxylic acid and neutralizes the HCl generated during the reaction.

    • Activation: Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), and stir for 10-15 minutes at room temperature. A color change often indicates the formation of the active ester.

    • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the activated mixture.

    • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine to remove excess reagents and byproducts.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography or recrystallization.

B. Nucleophilic Aromatic Substitution (SNAr)

The C5-chloro group provides a second point of diversification via SNAr, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to build complexity. The reaction is typically performed on the methyl ester derivative to protect the carboxylic acid.

SNAr_Reaction Ester Methyl 5-chloro-2-methyl- isonicotinate Product C5-Substituted Product Ester->Product Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product SNAr Reaction (Heat, Base)

Caption: SNAr reaction at the C5 position.

  • Mechanism & Causality: The electron-withdrawing nature of the pyridine nitrogen and the C4-ester group lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen and the ester's carbonyl oxygen, stabilizing the intermediate. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

  • Protocol Insight: Substitution with an Amine

    • Esterification: First, protect the carboxylic acid, for example, by converting it to its methyl ester using SOCl₂ in methanol.

    • Reaction Setup: In a sealed vessel, dissolve methyl 5-chloro-2-methylisonicotinate (1.0 eq.) and the desired amine (e.g., piperazine, 1.5-2.0 eq.) in a polar aprotic solvent like DMSO or NMP.

    • Base (Optional but recommended): Add a base such as K₂CO₃ or DIPEA (2.0 eq.) to scavenge the HCl formed during the reaction.

    • Heating: Heat the reaction mixture, typically between 80-150 °C, monitoring by TLC or LC-MS. Microwave irradiation can often significantly accelerate this reaction.

    • Work-up & Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product or extracted with an organic solvent. Purification is achieved via column chromatography.

    • Hydrolysis: The ester can then be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.[1]

Strategic Application in Kinase Inhibitor Design

While no currently marketed drug explicitly lists this compound as a starting material, its core structure is highly relevant to modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Many potent kinase inhibitors, such as the dual Src/Abl inhibitor Dasatinib, utilize a central heterocyclic scaffold that makes critical hydrogen bonds in the "hinge region" of the kinase active site.[6][7]

The this compound scaffold is an excellent starting point for designing such inhibitors:

  • The amide formed from the isonicotinic acid can be directed towards the solvent-exposed region, allowing for the introduction of solubilizing groups or fragments that pick up additional interactions.

  • The C5 position , after SNAr, can be attached to a fragment that occupies the deep hydrophobic "back pocket" of the kinase.

  • The C2-methyl group can provide a beneficial steric interaction or improve metabolic stability.

  • The pyridine nitrogen itself often acts as a crucial hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge.

Drug_Design cluster_0 Kinase Inhibitor Design Strategy Core 5-Chloro-2-methyl- isonicotinic acid Scaffold Amide Amide Coupling (R¹-NH₂) Core->Amide Forms vector to solvent-exposed region SNAr SNAr Reaction (R²-NH₂) Core->SNAr Forms vector to hydrophobic pocket Inhibitor Potential Kinase Inhibitor Amide->Inhibitor SNAr->Inhibitor

Caption: Strategic use in fragment-based drug design for kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate precautions.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a highly valuable and versatile heterocyclic building block for drug discovery and development. Its trifunctional nature provides orthogonal chemical handles for systematic and controlled molecular elaboration. The carboxylic acid is primed for amide coupling, while the chloro substituent enables diversification via nucleophilic aromatic substitution. These features, combined with the favorable physicochemical properties of the pyridine core, make it an ideal starting point for constructing libraries of complex molecules, particularly for targets such as protein kinases. While its full potential is still being explored, the fundamental principles of pyridine chemistry strongly support its utility for medicinal chemists aiming to accelerate the discovery of next-generation therapeutics.

References

A Theoretical Chemist's Guide to 5-Chloro-2-methylisonicotinic Acid: From First Principles to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-2-methylisonicotinic acid represents a compelling scaffold for medicinal chemistry, combining the proven pharmacophoric properties of the isonicotinic acid core with the modulating effects of chloro and methyl substitutions. This technical guide provides a comprehensive theoretical framework for characterizing this molecule, designed for researchers, computational chemists, and drug development professionals. We move beyond simple data reporting to explain the causality behind theoretical choices, offering field-proven protocols for Density Functional Theory (DFT) analysis, molecular docking simulations, and Quantum Theory of Atoms in Molecules (QTAIM). This document serves as a roadmap for unlocking the therapeutic potential of this compound through robust computational investigation.

Foundational Molecular Profile

This compound, with the IUPAC name 5-chloro-2-methylpyridine-4-carboxylic acid, belongs to the class of halogenated pyridine carboxylic acids.[1] These scaffolds are of significant interest in pharmaceutical development due to their prevalence in a wide array of approved drugs targeting conditions from tuberculosis to cancer.[2] The strategic placement of a chlorine atom and a methyl group on the isonicotinic acid ring is expected to significantly influence the molecule's steric and electronic properties, thereby affecting its pharmacokinetic profile and target-binding interactions.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below. This data provides the essential foundation for all subsequent theoretical modeling.

PropertyValueSource
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acidPubChem[1]
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
CAS Number 1060810-03-8PubChem[1]
XLogP3 1.4PubChem (Computed)[1]
Topological Polar Surface Area 50.2 ŲPubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Molecular Structure

The two-dimensional structure of the molecule highlights the key functional groups available for interaction: the carboxylic acid (a hydrogen bond donor and acceptor), the pyridine nitrogen (a hydrogen bond acceptor), and the chlorine atom (a potential halogen bond donor).

Caption: 2D structure of this compound.

The Theoretical Toolkit: Methodologies and Protocols

To fully elucidate the electronic, structural, and interactive properties of this compound, a multi-faceted computational approach is required. The following sections detail the core theoretical methodologies, explaining not just the "how" but the "why" of their application.

Density Functional Theory (DFT): The Electronic Blueprint

Expertise & Experience: DFT is the workhorse of modern computational chemistry for a molecule of this size. It provides a remarkable balance between computational cost and accuracy for determining electronic structure and related properties. The choice of functional and basis set is critical. For organic molecules containing second-row elements and potential non-covalent interactions, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated starting point.[3][4] The diffuse functions (++) are essential for accurately describing the electron density far from the nucleus, which is crucial for analyzing anions and non-covalent interactions, while the polarization functions (d,p) allow for flexibility in the shape of atomic orbitals, necessary for describing chemical bonds accurately.

Key Insights from DFT:

  • Optimized Molecular Geometry: Provides precise bond lengths and angles in the ground state.

  • Vibrational Analysis: Calculation of vibrational frequencies allows for the theoretical prediction of the IR spectrum, helping to identify characteristic functional group peaks.[4]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. This is invaluable for predicting sites of hydrogen bonding, halogen bonding, and potential metabolic attack.[3]

DFT_Workflow cluster_outputs Primary Outputs & Analysis cluster_post Post-Processing & Advanced Analysis start Define Input: This compound (Initial Coordinates) dft_calc DFT Calculation (e.g., Gaussian, ORCA) Functional: B3LYP Basis Set: 6-311++G(d,p) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc wavefunction Wavefunction File (.wfn, .wfx, .chk) geom_opt->wavefunction opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom thermo Thermodynamic Properties (Zero-Point Energy) freq_calc->thermo ir_spec Predicted IR Spectrum freq_calc->ir_spec nbo_qtaim NBO / QTAIM Analysis (Bonding, Charges) wavefunction->nbo_qtaim homo_lumo HOMO-LUMO Analysis (Reactivity, E-gap) wavefunction->homo_lumo mep Molecular Electrostatic Potential (MEP) Map wavefunction->mep

Caption: Standard workflow for DFT analysis of a small molecule.
  • Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a fast method like molecular mechanics (e.g., UFF).

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the charge (0) and multiplicity (1, singlet).

  • Job Specification:

    • Define the calculation type: Opt Freq (Optimization followed by Frequency calculation).

    • Specify the method: B3LYP/6-311++G(d,p).

    • Include commands to generate output for post-processing, such as output=wfx for QTAIM analysis.

  • Execution: Submit the calculation to a high-performance computing resource.

  • Analysis:

    • Verify the optimization has converged and that the frequency calculation yields no imaginary frequencies (confirming a true energy minimum).

    • Visualize the optimized structure and compare bond lengths/angles to known data for similar compounds.

    • Visualize the predicted IR spectrum and compare it to experimental data if available.

    • Use the generated wavefunction file to compute and visualize the HOMO, LUMO, and MEP surfaces.

Quantum Theory of Atoms in Molecules (QTAIM): Deconstructing Interactions

Expertise & Experience: While DFT provides a global picture, QTAIM, developed by Richard Bader, allows for a rigorous analysis of the electron density topology to define atoms, bonds, and intermolecular interactions.[5][6] For a molecule with multiple potential interaction sites like ours, QTAIM is essential. It can unequivocally identify and characterize the nature of hydrogen bonds (O-H···N) and, crucially, halogen bonds (C-Cl···O/N). The analysis of Bond Critical Points (BCPs) between interacting atoms provides quantitative data on the strength and nature (e.g., covalent vs. electrostatic) of these interactions.[7][8]

Key Insights from QTAIM:

  • Interaction Confirmation: Identifies the presence of a BCP and a bond path between two atoms, providing unambiguous evidence of an interaction.

  • Interaction Strength: The electron density (ρ) at the BCP correlates with the strength of the interaction.

  • Interaction Nature: The sign of the Laplacian of the electron density (∇²ρ) at the BCP helps distinguish between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen/halogen bonds, ∇²ρ > 0) interactions.

Molecular Docking: Probing the Target Landscape

Expertise & Experience: The ultimate goal for a molecule with therapeutic potential is to understand its interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second.[9][10] Given that pyridine derivatives are known inhibitors of various enzymes like kinases and dehydrogenases, a docking study is a logical next step.[2][11][12] This process allows for rapid virtual screening against multiple targets and provides structural hypotheses for binding modes that can guide further optimization.

Key Insights from Molecular Docking:

  • Binding Pose: Predicts the most stable 3D orientation of the ligand within the protein's active site.

  • Binding Affinity: Calculates a scoring function (often expressed as kcal/mol) to estimate the strength of the interaction, allowing for the ranking of different compounds or poses.

  • Key Interactions: Identifies specific amino acid residues involved in hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking with the ligand.

Docking_Workflow cluster_inputs Preparation of Inputs cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (this compound) - Generate 3D structure - Assign charges - Define rotatable bonds docking_run Molecular Docking (e.g., AutoDock Vina, Glide) - Flexible ligand, rigid protein - Search algorithm explores poses ligand_prep->docking_run protein_prep Protein Target Preparation (e.g., EGFR Kinase, PDB ID) - Remove water/co-solvents - Add hydrogens - Assign charges grid_gen Grid Generation Define docking box around the active site protein_prep->grid_gen grid_gen->docking_run pose_analysis Pose Clustering & Scoring - Rank poses by binding energy - Analyze RMSD docking_run->pose_analysis interaction_analysis Interaction Analysis - Visualize H-bonds, halogen bonds - Identify key residues pose_analysis->interaction_analysis sar Generate SAR Hypothesis (Structure-Activity Relationship) interaction_analysis->sar

Caption: A generalized workflow for molecular docking studies.
  • Target Selection & Preparation:

    • Identify a relevant protein target based on the activities of similar molecules (e.g., Epidermal Growth Factor Receptor, EGFR). Download the crystal structure from the Protein Data Bank (PDB).

    • Using software like PyMOL or Chimera, prepare the receptor by removing water molecules, co-crystallized ligands, and adding polar hydrogens.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Use a preparation tool (e.g., AutoDock Tools) to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Box Definition: Define the search space for the docking algorithm by creating a 3D grid box that encompasses the known active site of the protein.

  • Docking Execution:

    • Run the docking program (e.g., AutoDock Vina). The software will systematically place the ligand in the grid box, evaluating thousands of possible conformations and orientations.

  • Results Analysis:

    • Analyze the output poses, which are ranked by their calculated binding affinity.

    • Visualize the top-ranked pose in complex with the protein. Identify and measure key intermolecular interactions (e.g., hydrogen bond distances).

    • Use these structural insights to propose chemical modifications that could enhance binding affinity.

Potential Applications and Synthesis

Role in Drug Discovery

The isonicotinic acid scaffold is a cornerstone of medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid.[13] Modern research has demonstrated that pyridine carboxylic acid derivatives are potent enzyme inhibitors with applications across oncology, metabolic diseases, and neurodegenerative disorders.[2]

Molecular docking studies on various pyridine derivatives have shown their potential to inhibit critical cancer targets like the kinesin Eg5 and EGFR.[9][11] The presence of the chlorine atom on this compound is particularly noteworthy. Halogen atoms are known to participate in "halogen bonding," a highly directional non-covalent interaction that can significantly enhance binding affinity and specificity to a protein target.[6][7] This makes the title compound an attractive candidate for screening against targets with suitable halogen bond acceptor sites (e.g., carbonyl oxygens or aromatic rings) in their active sites.

Synthetic Considerations

The synthesis of substituted pyridine carboxylic acids can be approached through several established routes. A plausible method for preparing this compound could involve the hydrolysis of a corresponding nitrile precursor, 5-chloro-2-methylisonicotinonitrile.[14] This hydrolysis is typically conducted under basic conditions (e.g., using NaOH) followed by acidification to yield the final carboxylic acid product.[14] The nitrile precursor itself could potentially be synthesized from 2,5-dichloro-4-methylpyridine or other appropriately substituted pyridine intermediates.

Conclusion

This compound is more than just a chemical structure; it is a platform for therapeutic innovation. This guide has outlined a rigorous, multi-faceted theoretical approach to systematically characterize its properties and predict its biological potential. By integrating Density Functional Theory for electronic and structural insights, QTAIM for a deep analysis of chemical bonding, and molecular docking for exploring interactions with therapeutic targets, researchers can build a comprehensive data package. This computational due diligence is essential in modern drug discovery, enabling the rational design of experiments, prioritization of synthetic efforts, and ultimately, accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

An In-depth Technical Guide on the Discovery and History of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry. Despite its utility, the specific historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, suggesting its emergence as a valuable intermediate rather than a standalone discovery. This guide provides a comprehensive overview of its physicochemical properties, outlines plausible and established synthetic routes based on analogous chemical transformations, and explores its applications as a precursor in the development of pharmacologically active compounds.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS number 1060810-03-8, belongs to the class of halogenated pyridine carboxylic acids.[1] These structures are of significant interest in drug discovery due to the pyridine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, while the chloro and methyl substituents allow for fine-tuning of steric and electronic properties. The history of this specific compound is not marked by a singular, celebrated discovery but rather by its quiet integration into the synthetic chemist's toolbox. Its value lies in its bifunctional nature: the carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the chlorinated pyridine core offers sites for further chemical modification.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acidPubChem[1]
CAS Number 1060810-03-8PubChem[1]
Appearance White to off-white solid (typical)Commercial Suppliers
Melting Point Not consistently reported-
Solubility Soluble in many organic solventsGeneral Chemical Principles

Historical Synthesis: A Deductive Approach

While a primary publication detailing the de novo synthesis of this compound is not readily apparent, its structure lends itself to several logical synthetic pathways rooted in established pyridine chemistry. The following represents a plausible and widely applicable approach for the synthesis of such substituted isonicotinic acids. The core strategy typically involves the construction of the substituted pyridine ring followed by oxidation of a precursor group to the carboxylic acid.

A probable synthetic route would start from a readily available picoline derivative. For instance, 2,5-lutidine (2,5-dimethylpyridine) could serve as a starting material. The synthesis would proceed through chlorination followed by selective oxidation of the 4-methyl group.

Conceptual Synthesis Workflow

Caption: Conceptual synthetic pathway from 2,5-Lutidine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds and is presented here as a robust guide for the preparation of this compound.

Step 1: Chlorination of 2,5-Lutidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, charge 2,5-lutidine and a suitable solvent such as carbon tetrachloride.

  • Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN).

  • Chlorination: While stirring and heating the mixture to reflux, bubble chlorine gas through the solution. The reaction should be monitored by gas chromatography (GC) to follow the conversion of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine. The solvent is then removed under reduced pressure. The crude product, 5-chloro-2-methyl-4-(trichloromethyl)pyridine, can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Radical Initiator: The use of a radical initiator like AIBN is crucial for the selective chlorination of the methyl group, proceeding via a free-radical mechanism.

  • Solvent: Carbon tetrachloride is a classic solvent for radical chlorinations due to its inertness under these conditions.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: The crude or purified 5-chloro-2-methyl-4-(trichloromethyl)pyridine is placed in a round-bottom flask with a suitable acid, such as concentrated sulfuric acid.

  • Hydrolysis: The mixture is heated with stirring. The progress of the hydrolysis of the trichloromethyl group to the carboxylic acid can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield purified this compound.

Causality Behind Experimental Choices:

  • Acid-catalyzed Hydrolysis: Concentrated sulfuric acid facilitates the hydrolysis of the trichloromethyl group to a carboxylic acid.

  • Precipitation on Ice: Quenching the reaction mixture with ice serves to both cool the exothermic dilution of the strong acid and to precipitate the less water-soluble product.

Applications in Drug Discovery and Medicinal Chemistry

The true significance of this compound is illuminated by its application as a key intermediate in the synthesis of complex, biologically active molecules. The pyridine-4-carboxylic acid moiety is a common scaffold in medicinal chemistry, and this particular derivative provides a pre-functionalized core for further elaboration.

While specific drugs directly incorporating this fragment are not widely publicized, its structural motifs are present in various patented compounds, often investigated for their therapeutic potential. For example, derivatives of chloropyridine carboxylic acids are explored as inhibitors of various enzymes or as ligands for receptors in the central nervous system. The chloro-substituent can serve to block a metabolic site or to modulate the electronic properties of the aromatic ring, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.

Illustrative Synthetic Utility Workflow

Caption: General derivatization of this compound.

Conclusion

This compound stands as a testament to the often-unheralded role of specialized intermediates in the advancement of chemical synthesis and drug discovery. While the precise moment of its first synthesis remains elusive in the annals of chemical literature, its value is clearly demonstrated through its utility. The synthetic pathways outlined in this guide, based on established and reliable chemical principles, provide a solid foundation for its preparation. As the quest for novel therapeutics continues, the demand for versatile building blocks like this compound is poised to grow, ensuring its continued importance in the field of medicinal chemistry.

References

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methylisonicotinic acid is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from the commercially available precursor, 2-chloro-5-methylpyridin-4-amine. The described methodology is designed for reliability and scalability in a standard laboratory setting, emphasizing scientific integrity and causality behind the experimental choices.

Synthetic Strategy Overview

The synthesis is strategically designed in two distinct stages to ensure high purity and yield of the final product.

  • Step 1: Sandmeyer Reaction for Cyanation. The initial step involves the conversion of the 4-amino group of 2-chloro-5-methylpyridin-4-amine into a cyano group. This is achieved through a classical Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This method is renowned for its reliability in introducing a nitrile function onto an aromatic ring, a transformation that is otherwise challenging to achieve directly.[1][2]

  • Step 2: Nitrile Hydrolysis. The second step is the hydrolysis of the synthesized 5-chloro-2-methylpyridine-4-carbonitrile. This well-established transformation converts the nitrile group into a carboxylic acid, yielding the desired this compound. This protocol will detail a basic hydrolysis procedure, which is generally effective for electron-deficient pyridine nitriles.

Part 1: Synthesis of 5-chloro-2-methylpyridine-4-carbonitrile via Sandmeyer Reaction

Scientific Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary arylamines into a variety of functional groups. The process begins with diazotization, where the amine is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is used immediately. The subsequent reaction with a copper(I) salt, in this case, copper(I) cyanide, proceeds through a radical-nucleophilic aromatic substitution mechanism to yield the corresponding nitrile.[1] The use of a copper(I) catalyst is crucial for the efficient displacement of the diazonium group.[3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-chloro-5-methylpyridin-4-amine142.5910.0 g1.0
Concentrated Hydrochloric Acid (HCl)36.4630 mL~5.0
Sodium Nitrite (NaNO₂)69.005.3 g1.1
Copper(I) Cyanide (CuCN)89.567.6 g1.2
Sodium Cyanide (NaCN)49.014.2 g1.2
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Deionized Water18.02As needed-

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-chloro-5-methylpyridin-4-amine (10.0 g, 70.1 mmol) in a mixture of concentrated HCl (20 mL) and water (50 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (5.3 g, 76.8 mmol) in a minimal amount of cold water (~15 mL).

    • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (7.6 g, 84.8 mmol) and sodium cyanide (4.2 g, 85.7 mmol) in water (100 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Warm the cyanide solution gently to 60 °C to ensure complete dissolution, then cool it to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Carefully neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-chloro-2-methylpyridine-4-carbonitrile.

    • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure nitrile as a solid.

Part 2: Hydrolysis of 5-chloro-2-methylpyridine-4-carbonitrile

Scientific Rationale

The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred for pyridine nitriles as it avoids the protonation of the pyridine nitrogen, which can deactivate the ring towards certain reactions.[4] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization to form a primary amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-chloro-2-methylpyridine-4-carbonitrile152.58 (calculated)8.0 g1.0
Sodium Hydroxide (NaOH)40.006.3 g3.0
Ethanol46.07100 mL-
Deionized Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Step-by-Step Procedure:

  • Hydrolysis Reaction:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-chloro-2-methylpyridine-4-carbonitrile (8.0 g, 52.4 mmol) in ethanol (100 mL).

    • Add a solution of sodium hydroxide (6.3 g, 157.3 mmol) in water (50 mL) to the flask.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Carefully acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. The product will precipitate out of the solution as a solid.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Hydrolysis Start 2-chloro-5-methylpyridin-4-amine Diazonium Diazonium Salt Intermediate Start:e->Diazonium:w 1. NaNO₂, HCl 2. 0-5 °C Nitrile 5-chloro-2-methylpyridine-4-carbonitrile Diazonium:e->Nitrile:w CuCN, NaCN 60-70 °C FinalProduct This compound Nitrile:e->FinalProduct:w 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Synthetic route for this compound.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is grounded in the use of well-documented and robust chemical transformations. The Sandmeyer reaction is a classic and highly predictable method for the synthesis of aryl nitriles from anilines.[5] The progress of the reaction can be visually monitored by the evolution of nitrogen gas. The subsequent hydrolysis of the nitrile is a fundamental organic reaction.[6] The purity of the intermediate and final product can be readily assessed at each stage using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The precipitation of the final product upon acidification provides a straightforward and effective method of purification, separating the desired carboxylic acid from water-soluble impurities.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-methylisonicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 5-Chloro-2-methylisonicotinic acid has emerged as a highly valuable heterocyclic scaffold for medicinal chemists. Its rigid pyridine core, decorated with strategically placed functional groups—a carboxylic acid for derivatization, a methyl group for steric and electronic influence, and a chloro group for modulating properties and providing a potential metabolic block or synthetic handle—makes it an attractive starting point for constructing complex, biologically active molecules.

This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its role in the design of targeted therapies such as kinase inhibitors, and robust, field-proven protocols for its application in synthesis.

Section 1: Physicochemical Profile and "Druglikeness"

The utility of a building block in drug design is fundamentally linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] this compound possesses a favorable balance of properties that align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1]

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₆ClNO₂Provides the basic atomic composition.[3]
Molecular Weight 171.58 g/mol Well below the <500 Da guideline, favoring good absorption and diffusion.[1][3]
XLogP3 1.4Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[3]
Hydrogen Bond Donors 1 (from COOH)Meets the ≤5 criterion, important for membrane permeability.[1]
Hydrogen Bond Acceptors 3 (N in ring, 2 O in COOH)Meets the ≤10 criterion, influencing solubility and target binding.[1]
Polar Surface Area (PSA) 50.2 ŲBelow the 140 Ų guideline, suggesting good potential for cell penetration.[3]

These properties establish this compound as a "drug-like" fragment, providing a solid foundation for lead optimization campaigns with a lower risk of encountering significant ADME-related liabilities down the line.[4]

Section 2: Core Application in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Small molecule kinase inhibitors that compete with ATP at the enzyme's active site have revolutionized targeted therapy.[7] The 2-methyl-4-carboxypyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen of the pyridine ring often forms a key hydrogen bond with the "hinge region" of the kinase active site, mimicking the interaction of the adenine portion of ATP.

The 5-chloro substituent on this scaffold can serve multiple purposes:

  • Modulating pKa: It can fine-tune the basicity of the pyridine nitrogen, impacting the strength of the hinge-binding interaction.

  • Steric Guidance: The chloro group can direct the orientation of larger substituents introduced via the carboxylic acid, optimizing interactions with other regions of the ATP-binding pocket.

  • Metabolic Stability: It can block a potential site of oxidative metabolism, improving the compound's half-life.

A prominent example of a related scaffold is in the structure of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor. While not directly containing this exact acid, its core structure features a substituted aminopyrimidine linked to a thiazole-5-carboxamide, highlighting the industry's use of similar nitrogen-containing heterocyclic amides to achieve potent kinase inhibition.[8][9]

Logical Flow: From Building Block to Bioactive Molecule

The following diagram illustrates the central role of this compound as a starting material for generating libraries of potential bioactive compounds, particularly kinase inhibitors, through amide coupling.

G A This compound (Starting Material) B Activation of Carboxylic Acid (e.g., with HATU, EDC, or SOCl₂) A->B Step 1 D Amide Coupling Reaction B->D C Diverse Library of Amines (R-NH₂) C->D E Library of Novel Amide Derivatives D->E Synthesis F Biological Screening (e.g., Kinase Assays) E->F Testing G Identification of 'Hit' Compounds F->G Analysis

Caption: Synthetic utility of this compound.

Section 3: Experimental Protocols

The conversion of the carboxylic acid to an amide is the most frequent and crucial reaction performed with this scaffold in medicinal chemistry.[10] Below are detailed, validated protocols for achieving this transformation.

Protocol 1: General HATU-Mediated Amide Coupling

This protocol is highly reliable for a broad range of primary and secondary amines, known for its high efficiency, fast reaction times, and minimal side products.[11]

Rationale:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly effective coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then converted to an activated ester. This minimizes racemization risk for chiral substrates.[11]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the generated acids (both the carboxylic acid starting material and the hexafluorophosphate counterion), driving the reaction to completion without competing in the coupling reaction.

  • DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and reagents.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash removes any unreacted starting acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to obtain the final amide product.

Workflow: HATU-Mediated Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid (1.0 eq) in Anhydrous DMF B Add Amine (1.1 eq) and HATU (1.2 eq) A->B C Cool to 0 °C B->C D Add DIPEA (3.0 eq) Dropwise C->D E Warm to RT Stir 1-3h D->E F Monitor by TLC / LC-MS E->F G Dilute with EtOAc F->G H Wash with NaHCO₃, Water, and Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify by Column Chromatography I->J K Pure Amide Product J->K

Caption: Step-by-step workflow for amide synthesis.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

This two-step method is robust and cost-effective, particularly for less reactive amines or large-scale synthesis.

Rationale:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents convert the carboxylic acid into a highly reactive acyl chloride intermediate.[12] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying removal.

  • Pyridine or Triethylamine (TEA): A base is required in the second step to act as an acid scavenger, neutralizing the HCl generated during the amidation reaction.[12]

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic DMF (1-2 drops)

  • Desired amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

Procedure: Step A: Acyl Chloride Formation

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Activation: Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Safety Note: This reaction evolves gas (CO, CO₂) and should be performed in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is often a solid or oil and is highly moisture-sensitive. It is typically used immediately in the next step without further purification.

Step B: Amidation

  • Reaction Setup: Dissolve the amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

  • Coupling: Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a reliable and versatile platform for the synthesis of targeted therapeutics. Its favorable physicochemical properties provide an excellent starting point for drug design, and its straightforward reactivity via the carboxylic acid handle allows for extensive structure-activity relationship (SAR) exploration. The protocols detailed herein provide robust and reproducible methods for leveraging this building block in the generation of novel chemical entities destined for biological screening and lead optimization programs.

References

Application Notes and Protocols: 5-Chloro-2-methylisonicotinic Acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-methylisonicotinic acid, a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). We delve into the physicochemical properties of this compound, present a detailed, field-proven protocol for its synthesis via the oxidation of 2-methyl-5-chloropyridine, and demonstrate its critical application in the synthesis of a key precursor to Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction to this compound

This compound, with the IUPAC name 5-chloro-2-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry.[1] Its structural features—a chlorinated pyridine ring with strategically placed methyl and carboxylic acid groups—make it a versatile synthon for constructing complex molecular architectures. The presence of the carboxylic acid moiety allows for a variety of chemical transformations, most notably the formation of amide bonds, which are fundamental to the structure of a vast number of pharmaceuticals.

The primary focus of this guide is the utility of this compound as an intermediate in the synthesis of targeted cancer therapies. Specifically, we will explore its role in the synthesis of Ceritinib (Zykadia®), an FDA-approved medication for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acidPubChem[1]
CAS Number 1060810-03-8PubChem[1]
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.General Knowledge

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the selective oxidation of the methyl group of a suitable precursor, 2-methyl-5-chloropyridine. Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a robust and well-documented choice for the oxidation of alkylpyridines to their corresponding carboxylic acids.[3][4]

The following protocol is a representative method for this synthesis, designed for laboratory-scale preparation.

Synthetic Workflow

Synthesis_of_5-Chloro-2-methylisonicotinic_acid start Start: 2-methyl-5-chloropyridine oxidation Oxidation with KMnO4 in aqueous solution start->oxidation 1. Add KMnO4 solution workup Work-up: Filtration of MnO2, Acidification oxidation->workup 2. Reaction completion isolation Isolation: Crystallization and Drying workup->isolation 3. Precipitate formation product Product: this compound isolation->product 4. Pure product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Oxidation of 2-methyl-5-chloropyridine

Materials:

  • 2-methyl-5-chloropyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2-methyl-5-chloropyridine (1 equivalent) in deionized water. A dilute solution of sodium hydroxide can be used to aid dissolution if necessary.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (2-3 equivalents) in deionized water.

  • Oxidation Reaction: Heat the solution of 2-methyl-5-chloropyridine to 70-80°C with vigorous stirring. Slowly add the potassium permanganate solution via the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature and to manage the exothermic nature of the reaction. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring and Completion: After the addition is complete, continue to heat the reaction mixture at 80-90°C for an additional 2-4 hours, or until the purple color of the permanganate persists, indicating the complete consumption of the starting material. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings. If the solution is still purple, add a small amount of ethanol to quench the excess potassium permanganate until the solution becomes colorless.

    • Cool the filtrate in an ice bath.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with stirring to adjust the pH to approximately 3-4. The product, this compound, will precipitate out of the solution as a white to off-white solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • The crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to achieve higher purity.

    • Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Use of Potassium Permanganate: KMnO₄ is a powerful oxidizing agent capable of oxidizing the alkyl side chain of the pyridine ring to a carboxylic acid. The reaction is typically carried out in a neutral or slightly alkaline medium to prevent the protonation of the pyridine nitrogen, which would deactivate the ring towards oxidation.

  • Slow Addition of Oxidant: The slow, controlled addition of KMnO₄ is crucial to manage the exothermicity of the reaction and to prevent side reactions that can occur at higher temperatures.

  • Acidification: this compound is an amphoteric molecule. By adjusting the pH to its isoelectric point (around pH 3-4), its solubility in the aqueous solution is minimized, leading to its precipitation and allowing for easy isolation.

Application in the Synthesis of a Ceritinib Precursor

Ceritinib is a potent ALK inhibitor that functions by blocking the signaling pathways that promote the growth and survival of cancer cells.[2] Its synthesis involves the coupling of several key intermediates. One such critical step is the formation of an amide bond between a substituted pyrimidine and an aniline derivative. This compound can be utilized to construct a key amide intermediate in a convergent synthetic approach to Ceritinib.

Mechanism of Action of Ceritinib

Ceritinib_MoA ceritinib Ceritinib alk ALK Fusion Protein (Tyrosine Kinase) ceritinib->alk Inhibits ATP binding phosphorylation Autophosphorylation alk->phosphorylation Catalyzes atp ATP atp->alk Binds to active site downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) phosphorylation->downstream Activates proliferation Cell Proliferation and Survival downstream->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibits

Caption: Simplified mechanism of action of Ceritinib.

Synthetic Pathway to a Key Amide Intermediate

The following workflow outlines the conversion of this compound into a key amide intermediate for Ceritinib synthesis. This involves two main transformations: the activation of the carboxylic acid to an acid chloride, followed by an amide coupling reaction.

Amide_Synthesis_Workflow start This compound activation Activation with Oxalyl Chloride start->activation 1. Reagent addition acid_chloride 5-Chloro-2-methylisonicotinoyl chloride activation->acid_chloride 2. In situ formation coupling Amide Coupling acid_chloride->coupling amine 2-isopropoxy-5-methyl-4- (piperidin-4-yl)aniline amine->coupling product Key Amide Intermediate for Ceritinib Synthesis coupling->product 3. Amide bond formation

Caption: Workflow for the synthesis of a key Ceritinib amide intermediate.

Detailed Protocol: Synthesis of the Amide Intermediate

Part A: Activation of this compound

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Dry glassware (oven-dried)

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1 equivalent) and anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Addition of Oxalyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise via syringe. Gas evolution (CO₂, CO, and HCl) will be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation of Acid Chloride: The resulting solution of 5-chloro-2-methylisonicotinoyl chloride is typically used immediately in the next step without isolation. If necessary, the solvent and excess oxalyl chloride can be removed under reduced pressure.

Causality Behind Experimental Choices:

  • Oxalyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acid chlorides under mild conditions.[5] The byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active chlorinating species.

  • Anhydrous Conditions: Acid chlorides are highly reactive and susceptible to hydrolysis. Therefore, the reaction must be carried out under anhydrous conditions to prevent the formation of the starting carboxylic acid.

Part B: Amide Coupling

This protocol describes the reaction of the in situ generated acid chloride with the key amine precursor of Ceritinib.

Materials:

  • Solution of 5-chloro-2-methylisonicotinoyl chloride in DCM (from Part A)

  • 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline[6][7][8]

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

Equipment:

  • Dry glassware

  • Nitrogen/argon atmosphere

  • Magnetic stirrer

  • Addition funnel

Procedure:

  • Amine Solution: In a separate dry, nitrogen-flushed flask, dissolve 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1 equivalent) and a non-nucleophilic base (2-3 equivalents) in anhydrous DCM.

  • Coupling Reaction: Cool the amine solution to 0°C. Slowly add the solution of 5-chloro-2-methylisonicotinoyl chloride from Part A to the stirred amine solution via an addition funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude amide intermediate can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Causality Behind Experimental Choices:

  • Non-nucleophilic Base: A base is required to neutralize the HCl generated during the amide bond formation. A sterically hindered, non-nucleophilic base like triethylamine or DIPEA is used to prevent it from competing with the primary amine in reacting with the acid chloride.

  • Low-Temperature Addition: The addition of the highly reactive acid chloride at low temperature helps to control the reaction rate and minimize the formation of side products.

Conclusion

This compound is a highly valuable and versatile intermediate in modern pharmaceutical synthesis. Its straightforward preparation and its utility in constructing complex molecular frameworks, such as the precursors to targeted therapies like Ceritinib, underscore its importance. The protocols provided in this guide are based on established chemical principles and are designed to be robust and reproducible. By understanding the rationale behind the experimental choices, researchers and drug development professionals can effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of new and life-saving medicines.

References

Applications of 5-Chloro-2-methylisonicotinic Acid in Agrochemical Research: A Technical Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Carboxylic Acid

In the dynamic landscape of agrochemical research, the quest for novel, effective, and selective active ingredients is perpetual. 5-Chloro-2-methylisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a molecule of significant interest. Its structural features present a versatile scaffold for the synthesis of a new generation of herbicides, fungicides, and plant defense activators. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed insights into its potential mechanisms of action and providing robust protocols for its evaluation in an agrochemical context. For researchers and professionals in the field, this document serves as a foundational resource for harnessing the potential of this promising chemical entity.

Chemical Profile and Significance

This compound, with the IUPAC name 5-chloro-2-methylpyridine-4-carboxylic acid, is a halogenated derivative of isonicotinic acid.[1] Its chemical structure is the basis for its utility as a key intermediate in the synthesis of more complex, biologically active molecules for the agrochemical and pharmaceutical industries.[2]

PropertyValueSource
IUPAC Name 5-chloro-2-methylpyridine-4-carboxylic acidPubChem[1]
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
CAS Number 1060810-03-8PubChem[1]

The presence of a chlorine atom and a methyl group on the pyridine ring enhances its reactivity and provides opportunities for diverse chemical modifications, making it a valuable building block for innovative crop protection solutions.[2]

Application I: Development of Novel Auxin Mimic Herbicides

Derivatives of picolinic acid, a structural isomer of isonicotinic acid, are a well-established class of synthetic auxin herbicides.[3][4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[5][6] this compound serves as a valuable precursor for the synthesis of new molecules with potential auxin-like herbicidal activity.

Mechanism of Action: Disrupting Hormonal Balance

Synthetic auxin herbicides exert their effects by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[3][7] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors results in the overexpression of auxin-responsive genes, causing a cascade of physiological disruptions including epinasty, stem twisting, and ultimately, plant death.[7] The structural similarities between picolinic acid-based herbicides and IAA are key to their mode of action.[6]

Auxin_Mimic_Herbicide_Mechanism cluster_nucleus Plant Cell Nucleus Auxin_Receptor Auxin Receptor (TIR1/AFB) Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Auxin_Mimic 5-Chloro-2-methylisonicotinic acid derivative Auxin_Mimic->Auxin_Receptor Binds to Fungicide_Development_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., amides, esters) Start->Synthesis In_Vitro_Screening In Vitro Screening (Mycelial Growth Inhibition) Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification EC₅₀ values In_Vivo_Testing In Vivo Testing (Detached Leaf Assay) Lead_Identification->In_Vivo_Testing Greenhouse_Trials Greenhouse Efficacy Trials In_Vivo_Testing->Greenhouse_Trials Disease control Candidate_Selection Selection of Fungicide Candidate Greenhouse_Trials->Candidate_Selection Plant_Defense_Activation Activator 5-Chloro-2-methylisonicotinic acid derivative SA_Pathway Salicylic Acid (SA) Signaling Pathway Activator->SA_Pathway Activates PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Gene_Expression Induces PR_Proteins Accumulation of PR Proteins PR_Gene_Expression->PR_Proteins Leads to SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Establishes

References

Catalytic Routes to 5-Chloro-2-methylisonicotinic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-methylisonicotinic Acid

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its substituted pyridine core is a prevalent motif in medicinal chemistry, contributing to the efficacy of numerous drugs. The precise arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring allows for targeted interactions with biological macromolecules, making it a valuable intermediate in the development of novel therapeutics. This document provides a detailed overview of modern catalytic methods for the synthesis of this important compound, offering researchers and drug development professionals a comprehensive guide to efficient and selective synthetic strategies.

Method 1: Direct Catalytic Oxidation of 2-Chloro-5-methyl-4-picoline

One of the most direct approaches to this compound is the selective oxidation of the methyl group at the 4-position of a suitable precursor, such as 2-chloro-5-methyl-4-picoline. This method is atom-economical but presents the challenge of regioselectivity, as the methyl group at the 2-position could also be susceptible to oxidation.

Scientific Rationale

The selective oxidation of a specific methyl group on a polysubstituted pyridine ring is governed by the electronic and steric environment of each group. The chloro-substituent at the 5-position is electron-withdrawing, which can influence the reactivity of the adjacent methyl groups. Catalytic systems for this transformation often employ transition metals that can activate the C-H bonds of the methyl group and facilitate their oxidation to a carboxylic acid.

Vapor-phase oxidation using heterogeneous catalysts, such as mixed metal oxides, is a common industrial method for the oxidation of picolines. Vanadium-titanium oxide (V-Ti-O) based catalysts, often promoted with other metal oxides, have shown high efficacy for the oxidation of 4-picoline to isonicotinic acid.[1] The acidic sites on the catalyst surface are believed to play a crucial role in the activation of the methyl group.[2]

Homogeneous catalysis offers another avenue, with systems like N-hydroxyphthalimide (NHPI) in combination with cobalt (II) and manganese (II) salts being effective for the aerobic oxidation of methylpyridines.[3] This radical-based mechanism can provide high yields of the corresponding pyridinecarboxylic acids.

Experimental Protocol: Vapor-Phase Oxidation using a V-Ti-O Based Catalyst

This protocol is a generalized procedure based on the principles of vapor-phase oxidation of picolines.[1][4][5]

Materials:

  • 2-Chloro-5-methyl-4-picoline

  • V-Ti-Cr-Al-P catalyst (or a similar promoted V-Ti-O catalyst)

  • High-purity air or oxygen

  • Deionized water

  • Suitable reactor for vapor-phase catalysis (e.g., fixed-bed reactor)

  • Analytical equipment (GC, HPLC, NMR)

Procedure:

  • Catalyst Preparation and Activation: The V-Ti-O based catalyst is prepared by impregnation or co-precipitation methods, followed by calcination. Prior to the reaction, the catalyst is typically activated in a stream of air at an elevated temperature (e.g., 300-400 °C) for several hours.

  • Reaction Setup: The catalyst is packed into a fixed-bed reactor. The reactor is heated to the desired reaction temperature (e.g., 300-360 °C).[4]

  • Feed Preparation: A feed stream consisting of 2-chloro-5-methyl-4-picoline, water, and air is prepared. The molar ratio of the components is a critical parameter and should be optimized (e.g., air/water/picoline molar ratio of approximately 96/70/1).[1]

  • Reaction: The feed stream is vaporized and passed through the heated catalyst bed. The space velocity of the feed is another crucial parameter to control for optimal conversion and selectivity.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The product mixture is then analyzed by HPLC or GC to determine the conversion of the starting material and the yield of this compound. The product can be isolated and purified by crystallization or chromatography.

Data Summary: Catalytic Oxidation of 4-Picoline
CatalystReaction Temperature (°C)SubstrateProductYield (%)Reference
V-Ti-Cr-Al-P3104-PicolineIsonicotinic acid>82[1]
V-Cr-O3604-MethylpyridineIsonicotinic acid47.46[4]
V-Ti-Mn-O3204-MethylpyridineIsonicotinic acid~67 (selectivity)[5]

Workflow Diagram

Oxidation cluster_prep Catalyst Preparation cluster_reaction Vapor-Phase Reaction cluster_analysis Product Analysis Catalyst_Prep Prepare and Activate V-Ti-O Catalyst Reactor Fixed-Bed Reactor (300-360 °C) Catalyst_Prep->Reactor Packed Catalyst Feed Prepare Feed: 2-Chloro-5-methyl-4-picoline, Water, Air Feed->Reactor Vaporize and Pass Condensation Condense Effluent Reactor->Condensation Analysis Analyze by HPLC/GC Condensation->Analysis Purification Isolate and Purify Product Analysis->Purification

Caption: Workflow for vapor-phase catalytic oxidation.

Method 2: Ammoxidation of 2-Chloro-5-methyl-4-picoline and Subsequent Hydrolysis

This two-step approach involves the initial conversion of the 4-methyl group to a nitrile (cyanopyridine) via ammoxidation, followed by hydrolysis of the nitrile to the carboxylic acid. This method can offer high selectivity for the 4-position.

Scientific Rationale

Ammoxidation: This process utilizes ammonia and oxygen to convert a methyl group on an aromatic ring into a nitrile group.[6] The reaction is typically carried out in the vapor phase over heterogeneous catalysts, with vanadium-based catalysts being particularly effective.[7][8] The catalyst facilitates the oxidative dehydrogenation of the methyl group and the subsequent reaction with ammonia. The presence of other substituents on the pyridine ring can influence the catalyst's activity and selectivity.

Hydrolysis: The resulting 5-chloro-2-methyl-4-cyanopyridine can be hydrolyzed to the corresponding carboxylic acid under acidic, basic, or enzymatic conditions.

  • Chemical Hydrolysis: This can be achieved using strong acids or bases.[9][10] The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Enzymatic Hydrolysis: The use of nitrilase enzymes offers a green and highly selective alternative. Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often under mild reaction conditions (neutral pH and ambient temperature).[11][12][13][14][15] This avoids the harsh conditions and potential side reactions associated with chemical hydrolysis.

Experimental Protocol 1: Ammoxidation of 2-Chloro-5-methyl-4-picoline

This is a generalized protocol based on the ammoxidation of picolines.[7]

Materials:

  • 2-Chloro-5-methyl-4-picoline

  • Vanadium-chromium oxide (VCrO) or other suitable ammoxidation catalyst

  • Ammonia

  • Air or oxygen

  • Vapor-phase reactor

Procedure:

  • Catalyst Activation: The VCrO catalyst is activated in a stream of air at an elevated temperature.

  • Reaction Setup: The activated catalyst is loaded into a fixed-bed reactor and heated to the reaction temperature (e.g., 360 °C).[7]

  • Feed Preparation: A gaseous feed mixture of 2-chloro-5-methyl-4-picoline, ammonia, and air is prepared with optimized molar ratios.

  • Reaction: The feed is passed over the catalyst bed.

  • Product Collection: The reactor effluent is cooled to condense the products. The 5-chloro-2-methyl-4-cyanopyridine is then isolated and purified.

Experimental Protocol 2: Enzymatic Hydrolysis of 5-Chloro-2-methyl-4-cyanopyridine

This protocol is based on the use of a nitrilase for the hydrolysis of a cyanopyridine.[11][15]

Materials:

  • 5-Chloro-2-methyl-4-cyanopyridine

  • Whole cells of a microorganism expressing a suitable nitrilase (e.g., Bacillus pallidus, Aspergillus niger) or the isolated enzyme[11][15]

  • Phosphate buffer (e.g., pH 7.0-8.0)

  • Bioreactor or reaction vessel with temperature and pH control

  • Analytical equipment (HPLC)

Procedure:

  • Biocatalyst Preparation: The microbial cells are cultured to express the nitrilase and then harvested, or the purified enzyme is prepared.

  • Reaction Setup: A suspension of the whole cells or a solution of the enzyme in a suitable buffer is prepared in the bioreactor. The temperature is maintained at the optimum for the enzyme (e.g., 40-60 °C).[11][15]

  • Reaction: The 5-chloro-2-methyl-4-cyanopyridine substrate is added to the bioreactor. The reaction progress is monitored by HPLC by measuring the disappearance of the substrate and the formation of the product.

  • Product Isolation: After the reaction is complete, the biocatalyst is removed by centrifugation or filtration. The supernatant containing the product is then acidified to precipitate the this compound, which is then collected by filtration and dried.

Workflow Diagram

Ammoxidation_Hydrolysis cluster_ammox Ammoxidation cluster_hydrolysis Hydrolysis Start 2-Chloro-5-methyl-4-picoline Ammox_step Vapor-Phase Ammoxidation (VCrO catalyst, NH3, O2) Start->Ammox_step Nitrile 5-Chloro-2-methyl-4-cyanopyridine Ammox_step->Nitrile Hydrolysis_step Chemical or Enzymatic (Nitrilase) Hydrolysis Nitrile->Hydrolysis_step Product This compound Hydrolysis_step->Product

Caption: Two-step synthesis via ammoxidation and hydrolysis.

Method 3: Regioselective C-H Carboxylation

Direct C-H carboxylation of the pyridine ring with carbon dioxide (CO2) represents a highly attractive and sustainable method for the synthesis of pyridine carboxylic acids. Recent advances have enabled the selective carboxylation at the C4 position of pyridines.

Scientific Rationale

The direct carboxylation of an unactivated C-H bond on a pyridine ring is challenging due to the electron-deficient nature of the ring and the thermodynamic stability of CO2. A recently developed method overcomes these challenges through a one-pot, two-step process.[16] First, the pyridine is activated at the C4 position via a C-H phosphination reaction to form a pyridylphosphonium salt. This intermediate is then subjected to a copper-catalyzed carboxylation with CO2. The phosphonium group acts as a traceless directing group, facilitating the regioselective introduction of the carboxyl group at the desired position.

Experimental Protocol: Copper-Catalyzed C4-Carboxylation

This protocol is based on the method developed by Wang and colleagues.[16]

Materials:

  • 2-Chloro-5-methylpyridine

  • Triphenylphosphine (PPh3)

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diethylzinc (ZnEt2)

  • Carbon dioxide (CO2, 1 atm)

  • Dimethylacetamide (DMA) as solvent

  • Analytical equipment (NMR, MS)

Procedure:

  • In-situ Formation of Pyridylphosphonium Salt: In a reaction vessel under an inert atmosphere, 2-chloro-5-methylpyridine is dissolved in a suitable solvent. Triphenylphosphine and trifluoromethanesulfonic anhydride are added to form the corresponding pyridylphosphonium salt in situ.

  • Copper-Catalyzed Carboxylation: To the solution containing the phosphonium salt, CuCl, TMEDA, and DMA are added. The reaction mixture is then placed under an atmosphere of CO2 (1 atm). Diethylzinc is added as a reductant.

  • Reaction: The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or crystallization to yield this compound.

Data Summary: C4-Carboxylation of Pyridines
SubstrateCatalyst SystemCO2 PressureYield (%)Reference
Various PyridinesCuCl/TMEDA/ZnEt21 atmModerate to High[16]

Workflow Diagram

CH_Carboxylation cluster_activation C-H Activation cluster_carboxylation Carboxylation Pyridine 2-Chloro-5-methylpyridine Phosphination C-H Phosphination (PPh3, Tf2O) Pyridine->Phosphination Phosphonium_Salt Pyridylphosphonium Salt (in situ) Phosphination->Phosphonium_Salt Carboxylation_step Cu-Catalyzed Carboxylation (CuCl, TMEDA, ZnEt2, CO2) Phosphonium_Salt->Carboxylation_step Final_Product This compound Carboxylation_step->Final_Product

Caption: One-pot C4-selective C-H carboxylation workflow.

Conclusion

The synthesis of this compound can be achieved through several catalytic routes, each with its own advantages and challenges. Direct oxidation of a suitable picoline precursor is atom-economical but requires careful control of regioselectivity. The two-step ammoxidation-hydrolysis pathway, particularly with the use of nitrilase enzymes for the hydrolysis step, offers a highly selective and environmentally friendly option. Finally, the emerging field of C-H activation provides a novel and efficient method for the direct carboxylation of the pyridine ring at the desired C4 position. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the importance of process greenness and efficiency. This guide provides a solid foundation for researchers to explore and optimize the synthesis of this valuable pharmaceutical intermediate.

References

Application Note & Protocol: A Scalable Synthesis of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Chloro-2-methylisonicotinic acid, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Moving beyond theoretical chemistry, this guide offers a field-proven perspective on process development, emphasizing a scalable, safe, and efficient protocol. We will dissect the strategic decisions behind the chosen synthetic route, from starting material selection to the choice of oxidation catalysis, which is designed to minimize waste and maximize throughput. The protocol detailed herein is presented as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction completion and product quality, making it suitable for implementation in a pilot plant or contract manufacturing setting.

Introduction and Strategic Rationale

This compound (CAS: 1060810-03-8) is a substituted pyridine carboxylic acid.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—a chlorine atom, a methyl group, and a carboxylic acid—offers three distinct points for further chemical modification, making it a versatile intermediate.[2]

The primary challenge in synthesizing this molecule at scale lies in achieving regioselectivity and developing a process that is both economically viable and environmentally responsible. A common industrial approach to preparing nicotinic and isonicotinic acids involves the oxidation of alkyl-substituted pyridines.[3] While strong stoichiometric oxidants like potassium permanganate (KMnO₄) are effective, they suffer from significant drawbacks on a large scale, including poor atom economy, the generation of large volumes of solid waste (manganese dioxide), and high costs.[4][5]

Therefore, our selected strategy focuses on a modern, catalytic approach: the direct air oxidation of a suitable precursor, 5-Chloro-2,4-dimethylpyridine . This method leverages a catalytic system to use molecular oxygen (from air) as the terminal oxidant, with water being the only theoretical byproduct. This approach aligns with the principles of green chemistry and is highly desirable for industrial production.[3][6] The core of this process is the selective oxidation of the methyl group at the C4 position over the C2 position, a challenge addressed by the careful selection of the catalytic system.

Synthetic Pathway Overview

The selected pathway involves a single, pivotal transformation: the selective oxidation of the 4-methyl group of 5-Chloro-2,4-dimethylpyridine.

Synthetic_Pathway SM 5-Chloro-2,4-dimethylpyridine Product This compound SM->Product 1. O₂, Co(OAc)₂/Mn(OAc)₂ catalyst 2. N-Hydroxyphthalimide (NHPI) 3. Acetic Acid (Solvent) 4. 100-120°C, 1-2 MPa

Caption: Proposed synthetic route via catalytic air oxidation.

This reaction is typically catalyzed by a mixed-metal system, such as cobalt (II) and manganese (II) acetates, in combination with a radical initiator like N-Hydroxyphthalimide (NHPI).[3] This system is effective for the oxidation of alkylaromatic compounds and has been successfully applied to picoline oxidation.[6]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 L scale in a suitable pressure reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).[7][8]

Equipment and Reagents
  • 150 L Glass-Lined or Hastelloy Pressure Reactor with overhead stirrer, temperature control unit (TCU), reflux condenser, gas inlet, and pressure regulation.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven (vacuum compatible).

Table 1: Reagent List and Quantities

ReagentCAS No.MW ( g/mol )Molar Eq.Moles (mol)Quantity
5-Chloro-2,4-dimethylpyridine56961-86-5141.601.035.315.00 kg
Acetic Acid (glacial)64-19-760.05--50 L
Cobalt(II) Acetate Tetrahydrate6147-53-1249.080.020.706176 g
Manganese(II) Acetate Tetrahydrate6156-78-1245.090.020.706173 g
N-Hydroxyphthalimide (NHPI)524-38-9163.130.103.53576 g
Purified Air or O₂/N₂ Mix----As required
Deionized Water7732-18-518.02--~100 L
Hydrochloric Acid (32%)7647-01-036.46--As required

Step-by-Step Procedure

Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Oxidation cluster_workup Phase 3: Isolation & Purification A Charge Acetic Acid (50 L) to 150 L Reactor B Add Catalysts: Co(OAc)₂, Mn(OAc)₂, NHPI A->B C Stir to Dissolve at 25-30°C B->C D Charge 5-Chloro-2,4-dimethylpyridine (5.00 kg) C->D E Seal Reactor & Purge with N₂ F Heat to 110°C E->F G Pressurize with Air to 1.5 MPa F->G H Maintain at 110°C for 8-12 h G->H I Monitor O₂ uptake and IPC (HPLC for SM <1%) H->I J Cool Reactor to 50°C & Vent Pressure K Concentrate by Distillation (remove ~30 L Acetic Acid) J->K L Cool to 20°C & Add DI Water (50 L) K->L M Adjust pH to ~3.5 with HCl to Precipitate Product L->M N Cool to 0-5°C and Age for 2h M->N O Filter Product via Nutsche Filter N->O P Wash Cake with Cold DI Water (2 x 10 L) O->P Q Dry in Vacuum Oven at 60°C P->Q

Caption: Experimental workflow from reaction to isolation.

  • Reactor Charging: Charge glacial acetic acid (50 L) into the 150 L reactor. Begin agitation at 100-150 RPM.

  • Catalyst Addition: Add Cobalt(II) Acetate Tetrahydrate (176 g), Manganese(II) Acetate Tetrahydrate (173 g), and N-Hydroxyphthalimide (576 g) to the reactor. Stir at ambient temperature (25-30°C) until all solids are dissolved.

  • Substrate Addition: Charge the starting material, 5-Chloro-2,4-dimethylpyridine (5.00 kg), into the reactor.

  • Reaction Initiation: Seal the reactor and purge the headspace with nitrogen three times. Begin heating the reaction mixture to the target temperature of 110°C.

  • Pressurization and Reaction: Once the internal temperature reaches 110°C, slowly pressurize the reactor with purified air to 1.5 MPa. The reaction is exothermic; monitor the temperature closely and use the TCU to maintain it at 110 ± 5°C. The reaction is maintained under these conditions for 8-12 hours.

  • In-Process Control (IPC): Periodically and safely, take samples to monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 1.0% of the area of the main product peak. Oxygen uptake will also slow significantly, indicating reaction completion.

  • Cooldown and Depressurization: Once the reaction is complete, stop the air feed, cool the reactor to 50°C, and carefully vent the excess pressure.

  • Solvent Removal: Reconfigure the reactor for atmospheric distillation and remove approximately 30 L of acetic acid under vacuum to concentrate the reaction mixture. This step aids in efficient product precipitation.

  • Precipitation: Cool the concentrated mixture to 20°C. Slowly add 50 L of deionized water over 1 hour with good agitation. The product may begin to precipitate.

  • pH Adjustment: The product's isoelectric point is critical for precipitation. If necessary, adjust the pH of the slurry to approximately 3.5 using 32% hydrochloric acid to ensure complete precipitation.

  • Crystallization and Isolation: Cool the slurry to 0-5°C and stir for an additional 2 hours to maximize crystal growth. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) deionized water (10 L each) to remove residual acetic acid and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60°C until a constant weight is achieved.

Process Safety and Optimization Insights

4.1. Safety Considerations:

  • Pressure Operation: All operations involving the pressure reactor must be conducted behind a blast shield, and the equipment must have a valid pressure rating and a rupture disc.[7]

  • Oxidizing Conditions: The combination of organic material, oxygen, and elevated temperature creates a potential fire and explosion hazard. Ensure the reactor is properly grounded and that the oxygen concentration is monitored and controlled. Never introduce pure oxygen into a hot organic mixture without inert gas dilution.

  • Corrosivity: Acetic acid is corrosive.[3] Ensure all equipment, transfer lines, and seals are compatible.

  • Chemical Hazards: The starting material and product are chlorinated organic compounds and should be handled with care.[9][10] Always consult the Safety Data Sheet (SDS) for all reagents before use.[11]

4.2. Scale-Up Optimization:

  • Catalyst Loading: The catalyst loading (2 mol% each of Co/Mn) is a starting point. This can be optimized to reduce cost, with lower loadings potentially being effective at the expense of longer reaction times.

  • Temperature and Pressure: The partial pressure of oxygen is a key driver of the reaction rate. Increasing pressure can shorten reaction times but also increases safety risks and potential for over-oxidation. The optimal balance must be determined empirically.

  • Agitation: Good gas-liquid mass transfer is crucial. The stirrer design and speed should be sufficient to entrain the gas phase into the liquid, maximizing the interfacial area for reaction.

  • Purification: The precipitation/crystallization step is critical for achieving high purity. Key parameters include the final pH, the rate of water addition (antisolvent), the cooling profile, and the aging time. For pharmaceutical-grade material, a final recrystallization from a suitable solvent like ethanol/water may be required.

Expected Results

Table 2: Typical Process Parameters and Expected Outcome

ParameterTarget ValueNotes
Reaction Time8 - 12 hoursMonitored by HPLC
Expected Yield75 - 85%Based on analogous picoline oxidations
Product Purity>98.5% (HPLC)Can be improved by recrystallization
AppearanceOff-white to pale yellow solid

References

Application Notes & Protocols: A Framework for the Biological Screening of 5-Chloro-2-methylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] The introduction of specific substituents, such as the electron-withdrawing chloro group and the electron-donating methyl group on the 5-Chloro-2-methylisonicotinic acid core, creates a unique electronic and steric profile. This profile presents a compelling starting point for the development of a chemical library aimed at discovering novel therapeutic agents. The success of such a library hinges on a systematic and logically structured biological screening cascade.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a multi-tiered screening strategy for a library of this compound derivatives. We will move from broad, high-throughput primary screens to more focused secondary and tertiary assays designed to confirm activity, determine potency, and elucidate the preliminary mechanism of action. The protocols herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

The Screening Cascade: A Strategic Overview

A tiered approach is fundamental to efficient drug discovery. It prioritizes resources by using broad, cost-effective assays to initially identify active compounds ("hits") from a large library.[5][8] These hits are then subjected to more rigorous and specific secondary and tertiary assays to confirm and characterize their activity. This strategic funneling process ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Selectivity & Hit-to-Lead A Compound Library (this compound derivatives) B Single-Dose Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) A->B Miniaturize to 384-well format C Dose-Response Cytotoxicity (CC50 Determination) B->C Identify initial 'Hits' (<50% cytotoxicity) D Primary Target-Based Assays (e.g., COX/LOX Inhibition) C->D Filter out cytotoxic compounds E Dose-Response Target Activity (IC50 Determination) D->E Confirm on-target activity F Selectivity Profiling (e.g., Kinase Panel Screen) E->F Prioritize potent hits G Preliminary SAR Analysis F->G Identify selective compounds H Validated Hit for Lead Optimization G->H

Figure 1: A tiered workflow for screening small molecule libraries.

Part 1: Primary Screening - The Foundational Filter

The primary objective is to rapidly identify derivatives that exhibit any biological effect at a single, relatively high concentration (e.g., 10-20 µM) while simultaneously flagging compounds that are merely cytotoxic. A compound that indiscriminately kills cells can produce false positives in subsequent assays.[9][10] Therefore, an initial cytotoxicity screen is a non-negotiable first step for data integrity.

Protocol 1: High-Throughput Cytotoxicity Screening via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Target cell line (e.g., A549, HEK293, RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Sterile 96-well or 384-well clear, flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

  • Compound Preparation: Prepare intermediate dilutions of test compounds in culture medium from the 10 mM DMSO stocks. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium. Add 100 µL of medium containing the test compounds at the desired final concentration (e.g., 10 µM).

    • Vehicle Control: Add medium with the equivalent percentage of DMSO.

    • Positive Control: Add medium with a known cytotoxic agent.

    • Blank Control: Add medium only (no cells).

  • Incubation: Incubate the plate for 24-48 hours. The duration should be consistent with the intended therapeutic application.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution. Add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Table 1: Example Primary Screening Data for this compound Derivatives

Compound ID Structure Modification % Cell Viability @ 10 µM (Mean ± SD) Hit Flag
CMIA-001 Parent Scaffold 98.2 ± 3.1 -
CMIA-002 Amide (Aniline) 91.5 ± 4.5 -
CMIA-003 Ester (Ethyl) 88.7 ± 5.2 -
CMIA-004 Amide (p-fluoroaniline) 45.1 ± 3.8 Yes
CMIA-005 Hydrazide 95.4 ± 2.9 -
CMIA-006 Amide (p-nitroaniline) 12.3 ± 2.1 Yes

| Doxorubicin | Positive Control | 5.6 ± 1.5 | N/A |

Compounds with viability < 50% (or another statistically determined threshold) are flagged as "Hits" for further investigation.

Part 2: Secondary Screening - Potency and Target Engagement

Hits from the primary screen are advanced to secondary screening to confirm their activity through dose-response analysis and to begin investigating their effects on specific biological targets. For this application note, we will focus on anti-inflammatory targets, a known area of activity for related compounds.[4]

The Arachidonic Acid Cascade: A Key Inflammatory Pathway

Inflammation is heavily mediated by eicosanoids, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12] COX enzymes produce prostaglandins, while LOX enzymes produce leukotrienes.[12] Inhibiting these enzymes is a validated strategy for anti-inflammatory drug development.

Figure 2: Simplified Arachidonic Acid inflammatory pathway.

Protocol 2: Dose-Response Cytotoxicity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a complementary method to MTT that measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[9][13] This provides an orthogonal validation of a compound's toxicity profile.

Materials:

  • Materials from Protocol 1

  • Commercially available LDH Cytotoxicity Assay Kit

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells as in the MTT protocol. Treat cells with a serial dilution (e.g., 8-point, 3-fold dilution starting from 100 µM) of the hit compounds.

  • Prepare Controls: For each plate, prepare three essential controls:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Vehicle-treated cells lysed with the kit's lysis buffer (represents 100% cell death).[14]

    • Vehicle Control: Vehicle-treated cells (represents 0% cytotoxicity).

  • Incubation: Incubate for the same duration as the primary screen (e.g., 24-48 hours).

  • Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix from the kit to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of the stop solution. Measure absorbance at 490 nm.

Data Analysis:

First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Compound - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Plot % Cytotoxicity vs. log[Concentration] and use a non-linear regression model to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit the enzymatic activity of human recombinant COX-2.[15]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX-2 Inhibitor Screening Kit (e.g., fluorometric or colorimetric)

  • Arachidonic Acid (substrate)

  • Test compounds and a positive control (e.g., Celecoxib)[15]

  • 96-well black plates (for fluorescence)

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.

  • Compound Addition: Add 10 µL of serially diluted test compounds to the wells of the 96-well plate.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate.

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Detection: Add the detection reagent, incubate as required, and measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm).[15]

Data Analysis:

Calculate the percentage of inhibition: % Inhibition = [(Signal_NoInhibitor - Signal_Sample) / Signal_NoInhibitor] * 100

Plot % Inhibition vs. log[Concentration] to determine the IC₅₀ value.

Part 3: Tertiary Screening - Assessing Selectivity

An ideal therapeutic agent should be selective for its intended target to minimize off-target effects.[16] Protein kinases are one of the largest enzyme families and are common off-targets for small molecule inhibitors. Profiling potent hits against a panel of kinases is a crucial step in assessing selectivity.

Protocol 4: Kinase Inhibitor Selectivity Profiling

This protocol describes a general method for assessing inhibitor activity against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.[17] The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Materials:

  • Panel of diverse protein kinases (e.g., representatives from different families)

  • Corresponding kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (or similar)[17]

  • ATP

  • Test compounds and a non-selective kinase inhibitor control (e.g., Staurosporine)[17]

  • White, opaque 384-well plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the most potent anti-inflammatory hits in DMSO.

  • Kinase Reaction Setup: In the 384-well plate, add:

    • 2.5 µL of the test compound or DMSO control.

    • 2.5 µL of the specific kinase/substrate mixture.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP to start the reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity.

Data Analysis & Hit Prioritization:

Calculate IC₅₀ values for each kinase. A selective compound will have a significantly lower IC₅₀ for the primary target (e.g., COX-2) than for off-target kinases. A "Selectivity Index" can be calculated (e.g., IC₅₀ off-target / IC₅₀ on-target).

Table 2: Example Potency and Selectivity Data Summary

Compound ID CC₅₀ (MTT) COX-2 IC₅₀ 5-LOX IC₅₀ Kinase A IC₅₀ Kinase B IC₅₀ Notes
CMIA-004 >100 µM 0.25 µM >50 µM 15.2 µM 25.8 µM Potent & selective COX-2 inhibitor.

| CMIA-006 | 2.1 µM | 0.08 µM | 1.5 µM | 0.5 µM | 1.1 µM | Potent but cytotoxic and non-selective. |

A Validated Hit (Potent & Non-Cytotoxic) B Assess Selectivity (Kinase Panel, etc.) A->B C Is the compound selective? (e.g., >100-fold) B->C D Initiate Structure-Activity Relationship (SAR) Studies C->D  Yes E Deprioritize or Redesign (Scaffold Hopping) C->E No F Lead Candidate D->F

Figure 3: Decision workflow for hit-to-lead progression.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-methylisonicotinic Acid and its Isomers in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and Heterocyclic Scaffolds

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized modern medicine, offering potent and often targeted therapeutic options.[1][2] Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds are of paramount importance. Their nitrogen atom acts as a key hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.

This guide focuses on the strategic application of chlorinated methyl-pyridine carboxylic acids as versatile starting materials for constructing complex, multi-targeted kinase inhibitors. We will specifically discuss the utility of 5-Chloro-2-methylisonicotinic acid and use the well-documented synthesis of globally approved drugs like Sorafenib and Regorafenib, which derive from its isomer, as a detailed case study to illustrate the core chemical principles.

Part 1: Strategic Analysis of the this compound Scaffold

The structure of this compound (and its isomers) is not arbitrary; each functional group serves a deliberate purpose in the rational design of a kinase inhibitor.

  • Pyridine Core : This nitrogenous heterocycle is a privileged structure in medicinal chemistry. It is a weak base, and the nitrogen atom is an excellent hydrogen bond acceptor, which allows it to form a crucial interaction with the backbone amide protons of the kinase hinge region.

  • Carboxylic Acid Group : This functional group is a versatile synthetic handle. In the synthesis of diaryl urea inhibitors like Sorafenib, it is typically converted into an amide (e.g., an N-methyl amide).[3][4] This amide group can then form additional hydrogen bonds, further securing the inhibitor in the active site.

  • Chlorine Atom : The chloro-substituent is the key to connecting the pyridine head of the molecule to the rest of the pharmacophore. Its electron-withdrawing nature, combined with the activating effect of the ring nitrogen, makes its position susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the facile formation of diaryl ether linkages, a common motif in type II kinase inhibitors.

  • Methyl Group : The methyl group can influence the molecule's properties in several ways. It can provide steric bulk to direct the molecule's orientation within the binding pocket, enhance hydrophobic interactions, and modulate the electronic properties of the pyridine ring.

The specific arrangement in This compound places these functional groups in a unique spatial orientation, making it a valuable building block for novel inhibitor design where specific vectoral exits from the pyridine ring are desired.

Part 2: Application Protocol: A Case Study in Multi-Kinase Inhibitor Synthesis

To provide a field-proven and reproducible protocol, we will detail a representative synthesis of a Sorafenib/Regorafenib-type inhibitor. This synthesis begins with picolinic acid, an isomer of the title compound, but the chemical transformations are directly analogous to how one would utilize this compound.[4][5][6]

Overall Synthetic Workflow

The synthesis is a multi-step process designed to build the final complex molecule in a logical sequence: (1) Activation of the pyridine core, (2) Formation of the diaryl ether linkage, and (3) Installation of the urea moiety.

G cluster_0 Step 1: Core Activation cluster_1 Step 2: Diaryl Ether Formation (SNAr) cluster_2 Step 3: Urea Formation A Picolinic Acid B 4-Chloro-N-methyl- picolinamide A->B  SOCl2, then  aq. MeNH2 D 4-(4-Aminophenoxy)-N- methylpicolinamide B->D C 4-Aminophenol C->D F Final Kinase Inhibitor (e.g., Sorafenib) D->F D_label  KOtBu,  DMF E 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate E->F F_label  Pyridine or  CH2Cl2

Caption: General synthetic route for a Sorafenib-type kinase inhibitor.

Detailed Step-by-Step Methodology

Disclaimer: These protocols involve hazardous materials. Researchers must consult the full Material Safety Data Sheet (MSDS) for each reagent and perform all steps in a certified fume hood with appropriate Personal Protective Equipment (PPE).[7][8]

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate 1)

  • Causality: This first step transforms the carboxylic acid into a more reactive intermediate and installs the chloro-substituent that will later be displaced. The subsequent amidation introduces the hinge-binding N-methylamide group.

  • Protocol:

    • To a solution of picolinic acid (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), add thionyl chloride (SOCl2, ~3.5 equiv) and a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

    • Heat the reaction mixture to reflux (approx. 70 °C) and stir for 16-20 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Cool the mixture and carefully remove the excess SOCl2 and solvent under reduced pressure. The crude acid chloride is often used directly.

    • Cool the crude acid chloride in an ice bath (0-5 °C). Slowly add an aqueous solution of methylamine (MeNH2, ~40%) while maintaining the low temperature.[4][5]

    • Stir the reaction for 4-6 hours, allowing it to slowly warm to room temperature.

    • The resulting solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-N-methylpicolinamide. The structure should be confirmed by 1H-NMR and MS.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate 2)

  • Causality: This is the key SNAr reaction. The strongly basic potassium tert-butoxide deprotonates the hydroxyl group of 4-aminophenol, creating a potent nucleophile (phenoxide) that attacks the electron-deficient C4 position of the pyridine ring, displacing the chloride.

  • Protocol:

    • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-aminophenol (1.1 equiv) in dry DMF.

    • Add potassium tert-butoxide (KOtBu, 1.2 equiv) and potassium carbonate (K2CO3) to the solution. The carbonate can accelerate the reaction.[9]

    • Add 4-Chloro-N-methylpicolinamide (Intermediate 1, 1.0 equiv) to the mixture.

    • Heat the reaction to 80-100 °C and stir for 8-12 hours, monitoring for completion by TLC or LC-MS.

    • After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the diaryl ether intermediate.

Step 3: Synthesis of the Final Inhibitor (Urea Formation)

  • Causality: The final step involves the nucleophilic attack of the primary amine on the highly electrophilic carbon of the isocyanate group. This reaction is typically high-yielding and forms the stable urea linkage that is critical for binding to the kinase.

  • Protocol:

    • Dissolve the amino-intermediate 2 (1.0 equiv) in a suitable solvent like pyridine or dichloromethane (CH2Cl2).[9][10]

    • Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv) to the reaction mixture at room temperature.

    • Stir for 3-5 hours. A precipitate of the final product often forms during the reaction.

    • If necessary, dilute with a non-polar solvent (e.g., hexane or diethyl ether) to complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with the solvent, and dry under vacuum to yield the final kinase inhibitor as a solid. Purity should be assessed by HPLC, and identity confirmed by 1H-NMR and HRMS.

Data Summary Table
StepKey ReagentsPurposeTypical Yield
1 Picolinic acid, SOCl2, MeNH2Chlorination and Amidation~90-95%[4][5]
2 4-Aminophenol, KOtBu, DMFSNAr for Diaryl Ether Linkage~85-90%[9]
3 Isocyanate, PyridineUrea Formation>90%[9][10]

Part 3: Mechanism of Action and Targeted Signaling Pathway

The synthesized diaryl urea compounds are potent multi-kinase inhibitors, often classified as Type II inhibitors. They target several key kinases involved in tumor proliferation and angiogenesis, including RAF kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][9]

By inhibiting the RAF/MEK/ERK pathway, these compounds block downstream signaling that leads to cell proliferation.[9]

GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Sorafenib-type Inhibitor Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

These inhibitors function by binding to an inactive conformation of the kinase (the "DFG-out" conformation), where the conserved Asp-Phe-Gly motif is flipped. This provides an additional hydrophobic pocket for the inhibitor to bind, enhancing both potency and selectivity.

References

Application Note: A Validated Protocol for the Purification of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

5-Chloro-2-methylisonicotinic acid (IUPAC Name: 5-chloro-2-methylpyridine-4-carboxylic acid) is a vital heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a substituted pyridine ring, makes it a key intermediate for creating compounds with specific biological activities. The presence of impurities—such as unreacted starting materials, synthetic byproducts, or residual solvents—can drastically impede downstream applications by causing unpredictable side reactions, lowering yields, and compromising the integrity of the final product.

This document provides a detailed, validated protocol for the purification of this compound. It is designed for researchers, chemists, and process development scientists who require a high-purity starting material. The methodologies described herein are grounded in fundamental chemical principles and are designed to be robust, reproducible, and scalable.

Understanding the Purification Challenge: Common Impurities

The purification strategy must effectively remove potential impurities inherent to the typical synthesis of substituted nicotinic acids. Synthesis often involves the oxidation of a corresponding lutidine precursor (e.g., 3,5-lutidine for 5-methylnicotinic acid).[3][4][5] This process can generate several classes of impurities:

  • Over-oxidation Products: Such as pyridine dicarboxylic acids, which can be difficult to separate due to similar acidic properties.[3]

  • Unreacted Starting Materials: Residual precursors from the initial synthesis.

  • Inorganic Salts: Byproducts from reagents used during synthesis and workup (e.g., manganese dioxide if permanganate is the oxidant).[3]

  • Isomeric Impurities: Structurally similar molecules that may have formed during synthesis.

The selected purification protocol must be capable of discriminating between the target molecule and these contaminants based on their physicochemical properties.

Principle of Purification: Leveraging Physicochemical Properties

The primary methods for purifying this compound are recrystallization and acid-base extraction .

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group. The compound is deprotonated with a base to form a water-soluble salt. Neutral organic impurities remain in an organic phase and are washed away. Subsequent acidification re-precipitates the purified acid. This is an excellent initial step for removing non-acidic contaminants.[6]

  • Recrystallization: This is the cornerstone of purification for crystalline solids. The principle relies on the differential solubility of the target compound versus its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but poorly at a low temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. Ethanol or ethanol-water mixtures are commonly effective for this class of compounds.[3][7]

The following workflow illustrates the logical sequence of these purification techniques.

Purification_Workflow Crude Crude 5-Chloro-2- methylisonicotinic Acid Decision Significant Neutral or Basic Impurities Present? Crude->Decision AcidBase Protocol 1: Acid-Base Extraction Decision->AcidBase  Yes Recrystallization Protocol 2: Recrystallization Decision->Recrystallization No   AcidBase->Recrystallization Proceed to Polishing PurityCheck Purity & Identity Confirmation (HPLC, MP, NMR) Recrystallization->PurityCheck FinalProduct Purified Product (>99% Purity) PurityCheck->FinalProduct

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is highly recommended if the crude material is suspected to contain significant neutral or basic organic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Separatory funnel, beakers, magnetic stirrer, pH paper

  • Büchner funnel and filter flask assembly

Methodology:

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-15 mL per gram of crude material). If some material does not dissolve, it may be an inorganic impurity; proceed with the extraction.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer (containing neutral impurities) and set it aside.

  • Aqueous Layer Wash: Wash the aqueous layer with a fresh portion of ethyl acetate (approx. 1/3 of the original volume) to remove any residual impurities. Drain and discard the organic layer.

  • Acidification & Precipitation: Transfer the aqueous layer to a beaker and place it in an ice bath. While stirring, slowly add 3 M HCl dropwise. Monitor the pH. The this compound will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3.[6]

  • Crystal Maturation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.

  • Collection and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: High-Purity Purification via Recrystallization

This is the definitive step for achieving high crystalline purity. It can be performed directly on crude material or on the product from Protocol 1.

Materials:

  • This compound (crude or pre-purified)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks, hot plate/stirrer, condenser

  • Büchner funnel and filter flask assembly

Methodology:

  • Solvent Selection: Ethanol is a highly effective solvent for this class of compounds.[3] The use of a co-solvent system like ethanol/water can also be effective and should be optimized on a small scale if necessary.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate, with stirring. Add more hot ethanol in small portions until the solid is just fully dissolved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small portion of ice-cold ethanol to rinse away the impurity-laden mother liquor.

  • Drying: Transfer the crystalline product to a watch glass and dry under vacuum at 50-60°C to a constant weight.

Quality Control and Data Presentation

The purity of the final product must be rigorously verified.

ParameterMethodExpected Result for High-Purity Sample
Purity Assay HPLC> 99.0%
Identity ¹H NMRSpectrum conforms to the expected structure of this compound.
Melting Point Capillary Melting Point ApparatusA sharp melting point range (e.g., within 1-2°C) consistent with literature values.
Appearance VisualWhite to off-white crystalline solid.

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective methods for assessing the purity of nicotinic acid derivatives.[8] For analytical purposes, derivatization to their methyl esters may be necessary for gas chromatography (GC) analysis due to the high melting point of the free acids.[9]

Conclusion

The successful synthesis of complex molecules relies on the quality of the starting materials. By employing a systematic purification strategy involving an initial acid-base extraction followed by a final recrystallization from ethanol, researchers can reliably obtain this compound with a purity exceeding 99%. This protocol provides a robust foundation for producing high-quality material, ensuring reproducibility and success in subsequent synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Part 1: The Primary Synthetic Challenge: Oxidation of 5-Chloro-2-methylpyridine

The most common and direct route to this compound is the oxidation of the methyl group of the readily available precursor, 5-Chloro-2-methylpyridine (also known as 5-chloro-2-picoline). While conceptually straightforward, this transformation is fraught with challenges related to selectivity, reaction control, and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most effective oxidizing agents for converting 5-Chloro-2-methylpyridine to this compound?

A1: The choice of oxidant is critical and depends on the desired scale, safety considerations, and available equipment. The pyridine ring is relatively electron-deficient and can be resistant to oxidation, but harsh conditions can lead to ring cleavage or over-oxidation.[1] Common choices include:

Oxidizing AgentProsCons
Potassium Permanganate (KMnO₄) - Relatively inexpensive and effective. - Can be used in aqueous conditions.- Can be non-selective, leading to over-oxidation. - Generates large amounts of manganese dioxide (MnO₂) waste, which can be difficult to filter.[2] - Reactions can be exothermic and require careful temperature control.
Nitric Acid (HNO₃) - Strong oxidizing agent capable of oxidizing relatively inert methyl groups.- Highly corrosive and requires specialized equipment. - Can lead to nitration of the pyridine ring as a side reaction. - Generates toxic nitrogen oxide (NOx) gases.[3]
Oxygen (O₂) / Air with a Catalyst - "Green" and cost-effective oxidant. - Can be highly selective with the correct catalyst system (e.g., cobalt or manganese salts).[2]- Requires high pressure and temperature, necessitating the use of an autoclave. - Catalyst screening and optimization may be required.
Other (e.g., Selenium Dioxide, Ozone) - Can offer high selectivity in some cases.- Selenium dioxide is highly toxic. - Ozone requires specialized generation equipment and can be hazardous to handle.[2]
Troubleshooting Guide: The Oxidation Step

Problem 1: Low or No Conversion of Starting Material

Q: I am attempting to oxidize 5-Chloro-2-methylpyridine, but I am recovering mostly unreacted starting material. What are the likely causes?

A: This is a common issue that can typically be traced back to one of the following factors:

  • Insufficient Activation/Reaction Temperature: The oxidation of a methyl group on a pyridine ring requires significant energy input. If using KMnO₄, ensure the reaction is sufficiently heated (often to reflux in aqueous solution) to drive the reaction. For catalytic oxidations with O₂, ensure the autoclave has reached the target temperature and pressure as specified in the literature for similar substrates.[3]

  • Poor Solubility of the Oxidant: In the case of potassium permanganate, its solubility in water is limited. Ensure vigorous stirring to maintain a good suspension and maximize the surface area for reaction. Using a phase-transfer catalyst can sometimes improve results in biphasic systems.

  • Catalyst Deactivation (for catalytic oxidation): If you are using a metal-catalyzed process with oxygen, the catalyst may have been poisoned or may have precipitated out of the solution. Ensure the catalyst is appropriate for the substrate and that the reaction medium is not degrading it.

  • Incorrect pH: The oxidizing power of permanganate is highly pH-dependent. In acidic solutions, it is a very strong oxidant, while in neutral or slightly alkaline conditions, its reactivity is moderated.[4] Ensure the pH of your reaction medium is appropriate for the desired transformation.

Problem 2: Formation of Multiple Byproducts and Low Yield of Desired Acid

Q: My reaction is proceeding, but I am getting a complex mixture of products and a low yield of this compound. How can I improve selectivity?

A: The formation of byproducts is the primary challenge in this synthesis. Here’s how to troubleshoot it:

  • Over-oxidation: Harsh conditions (e.g., high concentration of KMnO₄, excessively high temperatures) can lead to the cleavage of the pyridine ring. To mitigate this, try adding the oxidant portion-wise to maintain a low instantaneous concentration and carefully control the reaction temperature.

  • Formation of Aldehyde Intermediate: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. In some cases, this aldehyde can be the major product if the reaction is not allowed to proceed to completion.[5] Monitor the reaction by TLC or LC-MS to ensure the complete conversion of the intermediate.

  • Radical Side Reactions: Under high-temperature conditions, radical mechanisms can lead to a variety of byproducts, including dimerization of the starting material.[5][6] Using a well-controlled catalytic system can often minimize these undesired pathways.

Below is a workflow diagram to illustrate the troubleshooting process for the oxidation reaction.

G start Low Yield in Oxidation Step check_conversion Check Conversion (TLC/LCMS) start->check_conversion no_reaction No/Low Conversion check_conversion->no_reaction Starting Material Dominant complex_mixture Complex Mixture/Byproducts check_conversion->complex_mixture Multiple Spots/ Peaks cause1 Insufficient Temperature/ Pressure no_reaction->cause1 cause2 Poor Oxidant Solubility/ Dispersion no_reaction->cause2 cause3 Deactivated Catalyst no_reaction->cause3 byproduct1 Over-oxidation/ Ring Cleavage complex_mixture->byproduct1 byproduct2 Aldehyde Intermediate Accumulation complex_mixture->byproduct2 byproduct3 Radical Side Reactions complex_mixture->byproduct3 solution1 Increase Temperature/ Extend Reaction Time cause1->solution1 solution2 Ensure Vigorous Stirring/ Consider Phase-Transfer Catalyst cause2->solution2 solution3 Use Fresh Catalyst/ Check for Poisons cause3->solution3 solution4 Add Oxidant Portion-wise/ Lower Temperature byproduct1->solution4 solution5 Increase Reaction Time/ Monitor by TLC byproduct2->solution5 solution6 Use Milder Conditions/ Optimized Catalyst byproduct3->solution6

Caption: Troubleshooting workflow for the oxidation of 5-Chloro-2-methylpyridine.

Part 2: Precursor Synthesis - A Common Source of Issues

The purity of your starting material, 5-Chloro-2-methylpyridine, is paramount. A common route to this precursor is from 3-methylpyridine N-oxide, which can present its own set of challenges.

Troubleshooting Guide: Precursor Synthesis

Problem 3: Isomeric Impurities in 5-Chloro-2-methylpyridine

Q: My 5-Chloro-2-methylpyridine starting material is contaminated with other chloro-methylpyridine isomers. Why does this happen and how can I address it?

A: This is a well-documented issue when synthesizing 5-Chloro-2-methylpyridine from 3-methylpyridine N-oxide using reagents like phosphorus oxychloride (POCl₃). The reaction can produce a mixture of isomers, including 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine, with the desired 2-chloro-5-methylpyridine often being a minor product.[7]

  • Causality: The reaction proceeds through a rearrangement, and the position of chlorination is directed by both electronic and steric factors, which do not overwhelmingly favor the desired 5-chloro isomer under standard conditions.

  • Mitigation during Synthesis: The use of specific bases and controlled temperatures can improve the regioselectivity of the chlorination. Patents have described improved yields by using hindered organic bases in conjunction with POCl₃ at low temperatures.[7]

  • Purification: If you are faced with an isomeric mixture, careful fractional distillation under reduced pressure is the most effective method for purification. The boiling points of the isomers are typically different enough to allow for separation, although it may require a column with high theoretical plates.

Part 3: Alternative Synthetic Routes & Their Challenges

While oxidation of 5-Chloro-2-methylpyridine is the most direct route, other strategies can be envisioned, each with its own set of potential difficulties.

FAQ 2: Is it feasible to use a Sandmeyer reaction to introduce the chloro group?

A: A Sandmeyer reaction, which transforms an amino group into a halide via a diazonium salt, is a powerful tool in aromatic synthesis.[8][9] In this context, one might consider starting with a hypothetical 5-amino-2-methylpyridine-4-carboxylic acid. However, this approach presents several significant challenges:

  • Diazotization of Pyridines: The diazotization of aminopyridines can be more complex than that of anilines. The pyridine nitrogen can be protonated under the acidic conditions required for diazotization, which deactivates the ring and can interfere with the reaction.

  • Stability of Pyridyl Diazonium Salts: Heteroaromatic diazonium salts are often less stable than their carbocyclic counterparts, increasing the risk of decomposition and side reactions.

  • Availability of Starting Material: The required amino-substituted precursor may not be readily available and its own synthesis could be multi-stepped and challenging.

FAQ 3: Can a Grignard reaction be used to install the carboxylic acid group?

A: This route would likely start from 2,5-dichloropyridine. The strategy would be to selectively form a Grignard reagent at one of the chloro positions, followed by quenching with carbon dioxide to form the carboxylic acid. The primary challenges are:

  • Regioselectivity of Grignard Formation: It can be difficult to selectively form the Grignard reagent at the 5-position while leaving the 2-position untouched (or vice-versa). A mixture of products is likely.

  • Grignard Reagent Reactivity: Grignard reagents are strong bases and can react with other functional groups. While not an issue with a simple dichloropyridine, it limits the functional group tolerance of the overall synthetic sequence.[10] The subsequent step would then be the introduction of the methyl group, which would also face regioselectivity challenges.

Part 4: Purification of the Final Product

Troubleshooting Guide: Product Isolation

Problem 4: Difficulty in isolating pure this compound.

Q: After acidifying my reaction mixture, the precipitate is oily, discolored, or difficult to filter. How can I obtain a pure, crystalline product?

A: Isonicotinic acids are zwitterionic and their solubility is highly dependent on pH. Proper workup is crucial for obtaining a pure product.

  • pH Control: The isoelectric point of isonicotinic acids is typically around pH 3-4. Carefully adjust the pH of your aqueous solution with acid (e.g., HCl) to this range to induce precipitation. Adding acid too quickly or overshooting to a very low pH can sometimes lead to the formation of the more soluble hydrochloride salt. A patent for a similar compound suggests adjusting the pH to 2.[11]

  • Removal of Base-Soluble Impurities: Before acidification, ensure that your product is fully dissolved in a basic aqueous solution (e.g., with NaOH or Na₂CO₃). Filter this solution to remove any insoluble impurities (like MnO₂). This ensures that only base-soluble components are carried forward.

  • Recrystallization: If the initial precipitate is impure, recrystallization is necessary. Common solvents for recrystallizing pyridine carboxylic acids include water, ethanol, or mixtures thereof. The choice of solvent will depend on the specific impurities present. For example, a patent on separating nicotinic and isonicotinic acids uses an ethanol-water mixture.[12]

  • Decolorization: If your product is highly colored, you can treat a solution of it (either in the basic workup stage or during recrystallization) with activated carbon to remove colored impurities before filtration and precipitation/crystallization.

Part 5: Experimental Protocols

Protocol 1: Oxidation of 5-Chloro-2-methylpyridine with Potassium Permanganate

This protocol is a representative example and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-Chloro-2-methylpyridine (1.0 eq) and water (20-30 mL per gram of starting material).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Oxidant Addition: Prepare a solution of potassium permanganate (approx. 3.0 eq) in water. Add this solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature between 90-100 °C. The purple color of the permanganate should disappear as it is consumed.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water. b. Combine the filtrates and cool to room temperature. c. Slowly add concentrated hydrochloric acid (HCl) to the filtrate with stirring until the pH is approximately 3-4. d. A white precipitate of this compound should form. e. Cool the mixture in an ice bath for 1 hour to maximize precipitation. f. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture.

Protocol 2: Synthesis of 5-Chloro-2-methylpyridine from 3-Methylpyridine N-Oxide

This protocol is adapted from patent literature and requires strict anhydrous and temperature control.[7]

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-methylpyridine N-oxide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Add a hindered organic base (e.g., diisopropylamine, 2.0 eq) to the mixture.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours after the addition is complete.

  • Quenching: Very carefully and slowly, quench the reaction by adding water, ensuring the temperature remains below 20 °C.

  • Workup: a. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. b. Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum to separate the desired 2-chloro-5-methylpyridine from its isomers.

References

Optimizing reaction conditions for 5-Chloro-2-methylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your experimental outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. This document provides a comprehensive overview of a common synthetic route, focusing on the practical aspects of reaction optimization, troubleshooting common issues, and ensuring the integrity of your results.

The most prevalent and scalable laboratory synthesis of this compound involves the oxidation of the readily available starting material, 2-chloro-5-methylpyridine, using a strong oxidizing agent such as potassium permanganate (KMnO₄). This guide will focus on this synthetic approach.

Core Synthesis Workflow: Oxidation of 2-Chloro-5-methylpyridine

The overall transformation is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.

Synthesis_Workflow Start 2-Chloro-5-methylpyridine Oxidation Oxidation with KMnO₄ Start->Oxidation Aqueous medium Workup Work-up (Quenching, Filtration) Oxidation->Workup Reaction mixture Purification Purification (Acidification, Recrystallization) Workup->Purification Crude product Product This compound Purification->Product Pure product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2-chloro-5-methylpyridine. This precursor allows for a direct oxidation of the methyl group to the desired carboxylic acid.

Q2: Why is potassium permanganate (KMnO₄) a suitable oxidizing agent for this reaction?

A2: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[1] Under controlled conditions, it can selectively oxidize the methyl group of 2-chloro-5-methylpyridine.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include:

  • Over-oxidation: The pyridine ring itself can be susceptible to oxidative cleavage under harsh conditions, leading to lower yields.

  • Incomplete reaction: Insufficient oxidant or suboptimal reaction conditions can result in the recovery of unreacted starting material.

  • Formation of byproducts: A common byproduct is the corresponding dicarboxylic acid if the starting material contains more than one oxidizable group.

  • Purification: Separating the desired product from inorganic manganese salts and any organic byproducts requires a careful work-up and purification procedure.

Detailed Experimental Protocol

This protocol is a representative procedure for the oxidation of 2-chloro-5-methylpyridine using potassium permanganate.

Materials:

  • 2-Chloro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃) or isopropanol

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-chloro-5-methylpyridine and water.

  • Addition of Oxidant: While stirring the mixture, slowly add a solution of potassium permanganate in water. The addition should be portion-wise to control the exothermic reaction and maintain the temperature within the desired range.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of a reducing agent like sodium sulfite or isopropanol until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms. Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Purification - Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The desired product, this compound, will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Incomplete reaction. 2. Over-oxidation of the product. 3. Product loss during work-up.1. Optimize Reaction Conditions: Increase reaction time or temperature gradually. Ensure sufficient KMnO₄ is used (typically 1.5-2.0 equivalents). 2. Control Exotherm: Add KMnO₄ solution slowly and maintain the reaction temperature below the recommended maximum. 3. Efficient Extraction: Ensure the pH for precipitation is optimal. Wash the MnO₂ filter cake thoroughly with hot water to recover any adsorbed product.
Dark Brown/Black Reaction Mixture Formation of manganese dioxide (MnO₂) is expected. However, an excessively dark color from the start may indicate decomposition.This is the expected appearance as KMnO₄ is reduced to MnO₂. If charring occurs, the reaction temperature may be too high.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Incorrect pH during precipitation.1. Purification: Attempt to purify a small sample by column chromatography to isolate the product. 2. pH Adjustment: Ensure the pH is accurately adjusted to the isoelectric point of the carboxylic acid to induce precipitation.
Presence of starting material in the final product Incomplete reaction.Increase the equivalents of KMnO₄ or prolong the reaction time. The unreacted starting material can be removed by washing the crude product with a non-polar solvent in which the carboxylic acid is insoluble.
Formation of a di-acid byproduct This is a common side reaction if the starting material has more than one methyl group. For the synthesis of 5-methylnicotinic acid from 3,5-lutidine, the formation of pyridine-3,5-dicarboxylic acid is observed.[3]While not directly applicable to 2-chloro-5-methylpyridine, this highlights the importance of starting material purity. If a di-acid is formed, it can often be separated by fractional crystallization due to differences in solubility.

Optimizing Reaction Conditions: A Data-Driven Approach

The following table summarizes key reaction parameters and their expected impact on the synthesis. These are based on established principles of oxidation reactions of alkylpyridines.

Parameter Range/Options Effect on Reaction Recommendations for Optimization
Temperature 50-100 °CHigher temperatures increase the reaction rate but also the risk of over-oxidation and side reactions.[4]Start at a lower temperature (e.g., 70-80 °C) and gradually increase if the reaction is too slow.
KMnO₄ Equivalents 1.5 - 3.0Insufficient KMnO₄ leads to incomplete conversion. Excess can promote over-oxidation.Begin with ~2.0 equivalents and adjust based on TLC monitoring of the starting material consumption.
Reaction Time 2 - 24 hoursDependent on temperature and stoichiometry.Monitor the reaction by TLC every 1-2 hours to determine the optimal reaction time.
pH Neutral to slightly basicThe oxidation is typically performed under neutral or slightly basic conditions. Acidic conditions can lead to decomposition of the pyridine ring.[4]Maintain a neutral to slightly basic pH during the oxidation.
Solvent for Recrystallization Ethanol, Ethanol/Water, Acetic Acid/WaterThe choice of solvent is crucial for obtaining a high-purity product.Carboxylic acids often recrystallize well from aqueous alcohol or acetic acid solutions.[5]

Mechanistic Insights

The oxidation of the methyl group on the pyridine ring by potassium permanganate is believed to proceed through a free-radical mechanism.

Mechanism Substrate 2-Chloro-5-methylpyridine Step1 H-abstraction by MnO₄⁻ Substrate->Step1 Intermediate1 Benzylic Radical Step1->Intermediate1 Step2 Further Oxidation Intermediate1->Step2 Intermediate2 Manganate Ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product This compound Step3->Product

Caption: Simplified proposed mechanism for KMnO₄ oxidation of the methyl group.

The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a radical intermediate. This is followed by a series of oxidation steps, ultimately leading to the formation of the carboxylic acid. The electron-withdrawing nature of the pyridine ring and the chloro-substituent can influence the reactivity of the methyl group.

Characterization of this compound

For verification of the final product, the following analytical data can be used. Note that exact peak positions may vary slightly depending on the solvent and instrument used.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~13.5-14.5 (s, 1H): Carboxylic acid proton (COOH).

  • δ ~8.5 (s, 1H): Aromatic proton on the pyridine ring.

  • δ ~7.9 (s, 1H): Aromatic proton on the pyridine ring.

  • δ ~2.5 (s, 3H): Methyl group protons (CH₃).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~165-170: Carboxylic acid carbon (COOH).

  • δ ~150-160: Aromatic carbons of the pyridine ring.

  • δ ~120-140: Aromatic carbons of the pyridine ring.

  • δ ~20-25: Methyl carbon (CH₃).

Safety Precautions

  • Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloro-5-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Exothermic reaction: The oxidation with KMnO₄ can be exothermic. Ensure the reaction is well-controlled, and a cooling bath is readily available.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Byproduct formation in the synthesis of 5-Chloro-2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield of this compound

Question: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I optimize my reaction?

Answer:

Low yields in the synthesis of this compound, which is typically prepared by the oxidation of 5-chloro-2-methylpyridine (5-chloro-2-picoline), can stem from several factors. The most common culprits are incomplete reaction, over-oxidation of the starting material, and suboptimal workup procedures.

A. Incomplete Reaction:

The oxidation of the methyl group on the pyridine ring requires carefully controlled conditions. If the reaction is not driven to completion, you will have a significant amount of unreacted 5-chloro-2-methylpyridine in your crude product.

  • Troubleshooting:

    • Reaction Time: Ensure your reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

    • Temperature: The oxidation is typically conducted at elevated temperatures. Ensure your reaction mixture is maintained at the optimal temperature. Inconsistent heating can lead to incomplete conversion.

    • Oxidant Stoichiometry: A molar excess of the oxidizing agent, such as potassium permanganate (KMnO₄), is generally required. However, a very large excess can lead to over-oxidation. A good starting point is to use between 1.5 to 2.0 equivalents of KMnO₄ for each equivalent of 5-chloro-2-methylpyridine.

B. Over-oxidation to Byproducts:

The most significant contributor to low yields of the desired product is often the formation of the over-oxidation byproduct, 5-chloro-2,4-pyridinedicarboxylic acid. This occurs when the reaction conditions are too harsh, leading to the oxidation of the pyridine ring itself in addition to the methyl group. A patent for the synthesis of a similar compound, 5-methylnicotinic acid, highlights the inevitable formation of a di-acid byproduct when using a strong oxidant like potassium permanganate.[1]

  • Troubleshooting:

    • Control of Reaction Temperature: Maintain a consistent and moderate temperature. Runaway temperatures will significantly increase the rate of over-oxidation.

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over an extended period. This helps to control the reaction exotherm and maintain a moderate concentration of the oxidant in the reaction mixture.

C. Suboptimal Workup and Isolation:

Losses during the workup and purification steps can also significantly impact the final yield. The product, being a carboxylic acid, has a pH-dependent solubility.

  • Troubleshooting:

    • pH Adjustment for Precipitation: this compound is least soluble in water at its isoelectric point. Carefully adjust the pH of the aqueous solution after the reaction to precipitate the product. This is typically in the acidic range (pH 3-4). Use a pH meter for accurate adjustment.

    • Filtration of Manganese Dioxide: If using potassium permanganate, the byproduct manganese dioxide (MnO₂) must be thoroughly removed. It is often a fine precipitate that can clog filter paper. Using a filter aid like celite can improve filtration efficiency. Ensure the filter cake is washed with hot water to recover any adsorbed product.

Presence of Impurities in the Final Product

Question: My final product shows the presence of significant impurities, as confirmed by NMR and HPLC. What are these impurities likely to be and how can I remove them?

Answer:

The two most common impurities in the synthesis of this compound are the unreacted starting material (5-chloro-2-methylpyridine) and the over-oxidation byproduct (5-chloro-2,4-pyridinedicarboxylic acid).

A. Unreacted Starting Material (5-chloro-2-methylpyridine):

This impurity is basic, whereas your desired product is acidic. This difference in chemical properties is the key to its removal.

  • Purification Protocol:

    • Dissolve the crude product in a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to form the sodium salt of your carboxylic acid.

    • The unreacted 5-chloro-2-methylpyridine will remain as a water-insoluble organic impurity.

    • Extract the basic aqueous solution with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove the unreacted starting material.

    • Carefully acidify the aqueous layer with an acid like 1M hydrochloric acid (HCl) to a pH of 3-4 to precipitate the pure this compound.

    • Collect the purified product by filtration, wash with cold water, and dry.

B. Over-oxidation Byproduct (5-chloro-2,4-pyridinedicarboxylic acid):

This di-acid byproduct is more acidic than your desired mono-acid product. This difference in acidity can be exploited for separation. A patented method for a similar separation relies on the differential solubility of the mono- and di-acid at different pH values.[1]

  • Purification Protocol (Based on Differential pH Solubility):

    • After the removal of manganese dioxide, carefully adjust the pH of the filtrate to a highly acidic value (e.g., pH 0.5-1.0) using concentrated hydrochloric acid.

    • At this low pH, the di-acid (5-chloro-2,4-pyridinedicarboxylic acid) is significantly less soluble than the desired mono-acid.

    • Stir the solution at this low pH for a period to allow the di-acid to precipitate.

    • Filter to remove the precipitated di-acid byproduct.

    • Take the filtrate and carefully adjust the pH to the isoelectric point of this compound (around pH 3-4).

    • The desired product will precipitate out of the solution.

    • Collect the product by filtration, wash with cold water, and dry.

Visualizing the Process: Diagrams and Workflows

To further aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key chemical transformations and logical workflows.

Diagram 1: Synthesis and Byproduct Formation

cluster_0 Reaction Pathway A 5-chloro-2-methylpyridine B This compound (Desired Product) A->B Oxidation (e.g., KMnO4) C 5-chloro-2,4-pyridinedicarboxylic acid (Over-oxidation Byproduct) B->C Further Oxidation

Caption: Reaction scheme for the synthesis of this compound and the formation of the primary byproduct.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed q1 Is there unreacted starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is there evidence of over-oxidation byproduct? q1->q2 No a1_sol Optimize: - Reaction Time - Temperature - Oxidant Ratio a1_yes->a1_sol end Improved Yield a1_sol->end a2_yes Over-oxidation Occurred q2->a2_yes Yes q3 Was the workup efficient? q2->q3 No a2_sol Optimize: - Control Temperature - Slow Oxidant Addition a2_yes->a2_sol a2_sol->end a3_yes Suboptimal Isolation q3->a3_yes Yes q3->end No a3_sol Optimize: - Precise pH control for precipitation - Efficient MnO2 removal a3_yes->a3_sol a3_sol->end

Caption: A step-by-step guide to diagnosing and resolving issues of low product yield.

Data Summary Table

IssuePotential CauseKey Parameters to Check/Optimize
Low Yield Incomplete ReactionReaction time, temperature, oxidant stoichiometry
Over-oxidationReaction temperature, rate of oxidant addition
Poor IsolationpH of precipitation, efficiency of MnO₂ filtration
Product Impurity Unreacted Starting MaterialIncomplete reaction, inefficient extraction
Over-oxidation ByproductHarsh reaction conditions (temp, oxidant conc.)

Experimental Protocols

General Synthesis of this compound

Disclaimer: This is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

  • To a solution of 5-chloro-2-methylpyridine in water, slowly add potassium permanganate (1.5-2.0 equivalents) in portions, maintaining the temperature between 70-80 °C.

  • After the addition is complete, continue to stir the mixture at this temperature for several hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and adjust the pH to approximately 3-4 with hydrochloric acid to precipitate the crude product.

  • Collect the crude product by filtration, wash with cold water, and dry.

Purification by Differential pH Precipitation
  • Dissolve the crude product in water and adjust the pH to 0.5-1.0 with concentrated HCl.

  • Stir the mixture for 1-2 hours to precipitate the 5-chloro-2,4-pyridinedicarboxylic acid byproduct.

  • Filter to remove the precipitated solid.

  • Adjust the pH of the filtrate to 3-4 with a base (e.g., NaOH solution) to precipitate the pure this compound.

  • Collect the purified product by filtration, wash with a minimal amount of cold water, and dry under vacuum.

References

Technical Support Center: Purification of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted isonicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile compounds. Substituted isonicotinic acids are a pivotal class of molecules in medicinal chemistry and materials science. However, their purification presents unique challenges, primarily due to their zwitterionic nature, variable solubility, and the presence of closely related impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The protocols and explanations herein are grounded in established chemical principles to ensure both scientific accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of my substituted isonicotinic acid so challenging?

A: The primary difficulty arises from the amphoteric nature of isonicotinic acids. They possess both a basic pyridine nitrogen and an acidic carboxylic acid group. This allows them to exist as cations, anions, neutral molecules, or zwitterions depending on the pH of the environment. This zwitterionic character can lead to unusual solubility profiles, making techniques like recrystallization and extraction less straightforward.[1][2][3]

Q2: What are the most common impurities I should expect?

A: Common impurities often include isomeric byproducts (e.g., substituted nicotinic acids), unreacted starting materials (such as substituted 4-picolines), and over-oxidized products like pyridine dicarboxylic acids.[4] The presence of these impurities can complicate purification due to their similar chemical properties to the target molecule.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" is a common problem, especially with polar compounds. It occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to high supersaturation, rapid cooling, or the melting point of your compound being lower than the boiling point of the solvent. To resolve this, you can try:

  • Slowing the cooling rate.

  • Adding more solvent to reduce the concentration.

  • Inducing crystallization at a higher temperature by scratching the flask or adding a seed crystal.

  • Switching to a different solvent system.[1][5][6][7]

Q4: My substituted isonicotinic acid seems to be stuck in the aqueous layer during an acid-base extraction, regardless of the pH. Why is this happening?

A: This is a classic issue with zwitterionic compounds. At their isoelectric point (the pH at which the net charge is zero), they have minimum solubility in water. However, at pH values above or below the isoelectric point, they form anionic or cationic species, respectively, which are highly water-soluble. If the isoelectric point is near neutral pH, it can be difficult to partition the compound into an organic layer effectively.[8][9]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it requires careful optimization for substituted isonicotinic acids.

Problem: Poor Crystal Yield

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many isonicotinic acids, polar protic solvents like ethanol or water, or mixtures such as ethanol/water, are good starting points.[10]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[11]

Problem: Oiling Out

  • Cause: The concentration of the solute is too high, leading to separation as a liquid phase. This can also be caused by impurities depressing the melting point of the solid.[6][7]

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[11]

    • Slow Cooling: Insulate the flask to ensure a very slow cooling rate, which provides more time for proper crystal lattice formation.[5]

    • Seeding: Add a seed crystal of the pure compound at a temperature just below the saturation point to encourage crystallization.[1]

Decision Workflow for Recrystallization

Recrystallization_Workflow start Crude Substituted Isonicotinic Acid solvent_selection Select Solvent System (e.g., Ethanol, Water, Ethanol/Water) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Slowly Cool to Room Temperature dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Oiling Out Occurs check_crystals->oiling_out No filter_wash Filter and Wash with Cold Solvent check_crystals->filter_wash Yes end Pure Product oiling_out->end No (Low Yield/No Precipitation) -> Re-evaluate Solvent troubleshoot_oil Troubleshoot Oiling Out: - Add more solvent - Slower cooling - Seeding oiling_out->troubleshoot_oil Yes dry Dry Crystals filter_wash->dry dry->end re_dissolve Re-heat and Adjust Solvent troubleshoot_oil->re_dissolve re_dissolve->cool

Caption: Decision workflow for troubleshooting recrystallization.

Acid-Base Extraction

This technique exploits the different solubilities of the acidic, basic, and neutral forms of the compound.

Problem: Compound Remains in the Aqueous Layer

  • Cause: The zwitterionic nature of the substituted isonicotinic acid makes it soluble in the aqueous phase across a wide pH range.

  • Solution:

    • pH Adjustment to Isoelectric Point (pI): Carefully adjust the pH of the aqueous solution to the isoelectric point of your specific substituted isonicotinic acid. At the pI, the net charge is zero, and aqueous solubility is at a minimum, which may cause the compound to precipitate. The precipitate can then be collected by filtration.

    • Continuous Liquid-Liquid Extraction: For compounds that remain stubbornly in the aqueous phase, continuous liquid-liquid extraction can be an effective, albeit more complex, alternative.

Problem: Emulsion Formation

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break up the emulsion.[3]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Experimental Protocol: Acid-Base Extraction for a Hypothetical Amino-Substituted Isonicotinic Acid

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). This will protonate the pyridine nitrogen and any amino substituent, drawing the compound into the aqueous layer. The neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH) to adjust the pH to the isoelectric point. If the product precipitates, filter and collect the solid. If it remains dissolved, extract the neutralized aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.[12]

Column Chromatography

Column chromatography is a highly effective method for separating compounds with similar polarities.

Problem: Poor Separation or Peak Tailing

  • Cause: The zwitterionic nature of the compound can lead to strong interactions with the stationary phase (e.g., silica gel), causing peak tailing and poor resolution. The mobile phase pH may not be optimal for the compound's ionization state.[13]

  • Solution:

    • Mobile Phase Modification:

      • Acidic Modifier: Add a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase. This will protonate the pyridine nitrogen, ensuring the compound is in a single cationic form and reducing interactions with the acidic silanol groups on the silica gel.[14]

      • Basic Modifier: Alternatively, for certain applications, a small amount of a base (e.g., triethylamine or pyridine) can be added to the mobile phase to deprotonate the silanol groups and minimize tailing.

    • Stationary Phase Selection:

      • Reverse-Phase Chromatography (C18): This can be an excellent alternative. The separation is based on hydrophobicity, and the mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol). Controlling the pH of the aqueous component of the mobile phase is crucial for good separation.[2][15]

      • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying zwitterionic compounds like amino acids and their derivatives.[16][17]

Problem: Co-elution of Impurities

  • Cause: Isomeric impurities or byproducts with very similar polarities to the target compound may co-elute.[13][18]

  • Solution:

    • Optimize the Gradient: Use a shallower elution gradient to improve the resolution between closely eluting peaks.[13]

    • Orthogonal Chromatography: If co-elution persists, consider a two-step purification process using different chromatography modes (e.g., normal-phase followed by reverse-phase).

    • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. It offers superior resolution compared to traditional flash column chromatography.

Chromatography Method Selection Guide

Chromatography_Selection start Crude Substituted Isonicotinic Acid purity_check Assess Purity by TLC/LC-MS start->purity_check is_pure Purity > 95%? purity_check->is_pure high_purity High Purity Required? is_pure->high_purity No end Purified Product is_pure->end Yes normal_phase Normal-Phase Chromatography (Silica Gel) high_purity->normal_phase No prep_hplc Preparative HPLC high_purity->prep_hplc Yes reverse_phase Reverse-Phase Chromatography (C18) normal_phase->reverse_phase Tailing or Poor Separation? normal_phase->end ion_exchange Ion-Exchange Chromatography reverse_phase->ion_exchange Still Poor Separation? reverse_phase->end ion_exchange->end prep_hplc->end

References

Technical Support Center: Synthesis of 5-Chloro-2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of the Core Synthesis Pathway

This compound is a valuable building block in medicinal chemistry. The most prevalent synthetic route involves the selective oxidation of the methyl group at the 2-position of a 5-chloro-2-methylpyridine precursor. While seemingly straightforward, this reaction is fraught with challenges, including incomplete conversion, over-oxidation, and difficult purification.

The primary method discussed here is the oxidation of 5-chloro-2,4-lutidine (2,4-dimethyl-5-chloropyridine) or a similar 2-methylpyridine derivative using a strong oxidizing agent like potassium permanganate (KMnO₄).

Reaction Pathway: Oxidation of 5-Chloro-2,4-lutidine

Synthesis_Pathway Start 5-Chloro-2,4-lutidine Reagent KMnO₄ / H₂O Heat (Δ) Start->Reagent Oxidation Intermediate Manganese Dioxide (MnO₂) Precipitate Reagent->Intermediate Byproduct Product This compound (Potassium Salt in solution) Reagent->Product FinalProduct This compound (Isolated solid) Product->FinalProduct Acidification & Workup

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a clear, actionable solution.

Q1: My reaction yield is consistently low, often below 50%. What are the most likely causes?

A1: Low yields can stem from several factors, primarily incomplete reaction, over-oxidation of the starting material, or mechanical loss during workup.

  • Incomplete Reaction: The oxidation of alkylpyridines with potassium permanganate is a heterogeneous reaction and can be sluggish.[1]

    • Causality: The low solubility of KMnO₄ in water and the pyridine substrate can lead to a slow reaction rate. The reaction temperature is critical; if it's too low, the reaction may not proceed to completion within a reasonable timeframe.

    • Solution: Ensure the reaction temperature is maintained, typically in the range of 80-100°C. The slow, portion-wise addition of KMnO₄ is crucial to control the exothermic reaction and maintain a consistent temperature.[2] Vigorous stirring is essential to maximize the surface area contact between the reactants.

  • Over-oxidation: Potassium permanganate is a powerful oxidizing agent and can oxidize both methyl groups if the reaction conditions are too harsh, leading to the formation of 5-chloro-2,4-pyridinedicarboxylic acid.[2][3]

    • Causality: Excessive temperature, a high concentration of KMnO₄, or prolonged reaction times can lead to the oxidation of the second methyl group.

    • Solution: Carefully control the stoichiometry of KMnO₄. A molar ratio of approximately 2.0-2.5 moles of KMnO₄ per mole of the lutidine derivative is a good starting point.[2] Add the KMnO₄ in small portions over several hours to avoid temperature spikes. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material without significant byproduct formation.

  • Product Loss During Workup: The product is a carboxylic acid and its solubility is highly pH-dependent.

    • Causality: this compound is soluble in its salt form at higher pH and precipitates out of the solution at its isoelectric point (typically pH 2-4). If the pH is not adjusted correctly during acidification, the product will remain in the solution.

    • Solution: After filtering off the manganese dioxide (MnO₂) byproduct, cool the filtrate in an ice bath and slowly acidify with a strong acid like concentrated HCl. Monitor the pH carefully with a pH meter or pH paper, adjusting to approximately pH 3. Allow sufficient time for the product to fully precipitate before filtration.

Q2: I'm observing a significant amount of a byproduct that is difficult to separate. How can I identify and minimize it?

A2: The most common byproduct is the dicarboxylic acid from over-oxidation.

  • Identification: The byproduct, 5-chloro-2,4-pyridinedicarboxylic acid, has different solubility characteristics than the desired product. It is generally less soluble in acidic water. You can use techniques like NMR or LC-MS to confirm its identity.

  • Minimization Strategy:

    • Temperature Control: Maintain the reaction temperature strictly, avoiding overheating.

    • Stoichiometry: Use a slight excess of the lutidine starting material to ensure the complete consumption of the permanganate, which reduces the chance of over-oxidation.

    • Controlled Addition: As mentioned, add the KMnO₄ slowly and in portions.

  • Separation: If the dicarboxylic acid does form, you can exploit the difference in pKa values for separation.

    • Fractional Precipitation: Carefully adjusting the pH of the solution can sometimes allow for the selective precipitation of one of the acids. The dicarboxylic acid will typically precipitate at a slightly different pH than the monocarboxylic acid.[2]

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol/water or acetic acid, can be effective. The desired product and the byproduct will likely have different solubilities, allowing for purification.

Q3: The filtration of the manganese dioxide (MnO₂) byproduct is extremely slow and clogs the filter paper. How can I improve this step?

A3: The fine, gelatinous nature of the MnO₂ precipitate is a well-known issue in permanganate oxidations.[3]

  • Causality: The MnO₂ particles formed during the reaction are very fine and can quickly block the pores of standard filter paper.

  • Solutions:

    • Use a Filter Aid: Add a layer of a filter aid like Celite® or diatomaceous earth to a Büchner funnel. This creates a porous bed that prevents the fine MnO₂ particles from clogging the filter paper.

    • Hot Filtration: Filter the reaction mixture while it is still hot. The viscosity of the solution is lower at higher temperatures, which can improve the flow rate.

    • Decantation: Allow the MnO₂ to settle at the bottom of the reaction vessel, then carefully decant the supernatant liquid. The remaining slurry can then be filtered, reducing the total volume that needs to pass through the filter.

    • Centrifugation: For larger-scale reactions, centrifugation followed by decantation of the supernatant can be a very effective method to separate the bulk of the MnO₂.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Obtained check_conversion Check Reaction Completion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete solution_incomplete Increase Reaction Time Ensure Vigorous Stirring Verify Temperature incomplete->solution_incomplete Yes check_byproducts Analyze for Byproducts (NMR/LC-MS) incomplete->check_byproducts No end Yield Improved solution_incomplete->end overoxidation Over-oxidation Detected? check_byproducts->overoxidation solution_overoxidation Reduce KMnO₄ Stoichiometry Control Temperature Strictly Slower Reagent Addition overoxidation->solution_overoxidation Yes check_workup Review Workup Procedure overoxidation->check_workup No solution_overoxidation->end ph_issue Incorrect Final pH? check_workup->ph_issue solution_ph Optimize pH for Precipitation (pH ~3) Allow Sufficient Crystallization Time ph_issue->solution_ph Yes ph_issue->end No solution_ph->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this reaction?

    • Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential to prevent runaways. Perform the reaction in a well-ventilated fume hood.

  • Are there alternative, "greener" oxidizing agents I can use?

    • While KMnO₄ is common, it generates a large amount of manganese waste. Research has explored alternatives. For instance, some patents describe the use of oxygen with a metal catalyst and an initiator, which can offer higher yields and a better environmental profile.[4] Another approach uses hydrogen peroxide in concentrated sulfuric acid, which can also provide good yields.[3] However, these methods may require specialized equipment like an autoclave.[4]

  • How do I confirm the purity and identity of my final product?

    • Standard analytical techniques are sufficient.

      • Melting Point: Compare the observed melting point with the literature value.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Can I use a different starting material, like 5-chloro-2-picoline?

    • Yes, 5-chloro-2-picoline (2-methyl-5-chloropyridine) can be used. The principles of the oxidation remain the same. The key is the selective oxidation of the methyl group to a carboxylic acid. The reaction conditions would be very similar to those described for the lutidine derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis via Potassium Permanganate Oxidation

Materials:

  • 5-Chloro-2,4-lutidine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Celite® (Filter aid)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-Chloro-2,4-lutidine (1 equiv.) and deionized water (10-15 mL per gram of lutidine).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (2.2 equiv.) in deionized water.

  • Add the KMnO₄ solution to the reaction mixture in small portions over 4-5 hours, maintaining the internal temperature below 100°C. The purple color of the permanganate should disappear after each addition.

  • After the addition is complete, continue to stir the mixture at 90-95°C for an additional 2-3 hours, or until TLC analysis shows the consumption of the starting material.

  • Cool the reaction mixture to about 60°C.

  • Prepare a Büchner funnel with a pad of Celite® over the filter paper. Filter the hot reaction mixture to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath to below 10°C.

  • Slowly add concentrated HCl with stirring to adjust the pH to ~3. A white precipitate should form.

  • Continue to stir the cold suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.

  • Filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary Table
ParameterRecommended Value/RangeRationale & Notes
Reactant Ratio 1 : 2.0-2.5 (Lutidine:KMnO₄)Balances complete conversion with minimizing over-oxidation.[2]
Reaction Temperature 80 - 100 °CEnsures a reasonable reaction rate without excessive byproduct formation.
Reaction Time 6 - 8 hoursVaries with scale; monitor by TLC for optimal endpoint.
Precipitation pH 2.5 - 3.5The isoelectric point of the product, maximizing precipitation from the aqueous solution.[2]
Purification Solvent Ethanol/Water, Acetic AcidGood solubility when hot, poor solubility when cold, allowing for efficient recrystallization.

References

Technical Support Center: Halogenation of 2-Methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the halogenation of 2-methyl-isonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this critical synthetic transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the halogenation of 2-methyl-isonicotinic acid, providing direct solutions and the scientific reasoning behind them.

Q1: My halogenation reaction is not proceeding to completion, resulting in low yield. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a frequent issue. The pyridine ring is an electron-deficient system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1] Several factors could be at play:

  • Insufficient Activation: The lone pair on the nitrogen atom deactivates the ring towards electrophiles. While the methyl group is weakly activating, the carboxylic acid group is deactivating.

  • Inadequate Halogenating Agent: The choice and amount of halogenating agent are critical. For bromination, N-bromosuccinimide (NBS) is often preferred over liquid bromine as it can minimize the formation of byproducts.[2]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. A typical temperature range for bromination with NBS in glacial acetic acid is 60-70°C.[2]

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Be cautious, as excessively high temperatures can lead to degradation.[3]

  • Increase Reagent Stoichiometry: A slight excess of the halogenating agent (e.g., 1.2 equivalents of NBS) can drive the reaction to completion.[2] Add the reagent portion-wise to control the reaction rate.

  • Consider N-Oxide Activation: Converting the pyridine to its N-oxide derivative significantly activates the ring towards electrophilic attack, particularly at the 2- and 6-positions.[4][5][6] This can be a highly effective strategy for achieving high yields under milder conditions.[4][6]

Q2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. What are the common side products and how can I improve selectivity?

A2: Poor regioselectivity and the formation of over-halogenated species are common challenges.

  • Dibromination: The most common byproduct is the dibrominated species.[3] This occurs when the reaction is allowed to proceed for too long or with an excessive amount of the brominating agent.[3]

  • Isomer Formation: While halogenation is expected at the position ortho to the methyl group (the 6-position), other isomers can form depending on the reaction conditions.

  • Decarboxylative Halogenation: Under certain conditions, particularly with harsher reagents or higher temperatures, decarboxylation followed by halogenation can occur, leading to a halogenated picoline derivative.[7][8]

Strategies for Enhancing Selectivity:

  • Controlled Reagent Addition: Add the halogenating agent slowly and in portions to maintain a low concentration of the electrophile, which helps to minimize over-halogenation.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS.[2][3] Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Solvent Choice: The choice of solvent can influence selectivity. Glacial acetic acid is commonly used for bromination with NBS.[2]

  • N-Oxide Strategy: As mentioned previously, the N-oxide route offers excellent regioselectivity for halogenation at the 2- and 6-positions.[4][5][6]

Q3: My workup procedure is complicated, and I'm losing a significant amount of product during purification. What are the best practices for isolation and purification?

A3: A well-designed workup and purification strategy is crucial for obtaining a high yield of the pure product.

  • Quenching: It is essential to quench any unreacted halogenating agent. A saturated aqueous solution of sodium thiosulfate is effective for this purpose.[2]

  • Neutralization: The reaction is typically carried out in an acidic medium like glacial acetic acid. Careful neutralization with a base, such as a saturated aqueous solution of sodium bicarbonate, is necessary.[2] Add the base slowly to control effervescence.

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate.[2] Perform multiple extractions to ensure complete recovery of the product.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product.[2][3] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[2]

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used.[2]

Q4: I am having trouble with the chlorination of 2-methyl-isonicotinic acid. The reaction is sluggish and gives poor yields. What are some alternative methods?

A4: Direct chlorination of the pyridine ring can be challenging. An alternative and often more effective method is to start from the corresponding hydroxypyridine derivative.

  • From 2-Hydroxy-6-methyl-nicotinic acid: This starting material can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride (POCl₃).[9] This is a common and reliable method for introducing a chlorine atom at the 2-position of a pyridine ring.

II. Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common issues during the halogenation of 2-methyl-isonicotinic acid.

G cluster_start Start: Halogenation of 2-Methyl-isonicotinic Acid cluster_problem Problem Identification cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products cluster_outcome Outcome start Reaction Setup problem Low Yield / Incomplete Reaction start->problem Monitor Reaction Progress side_products Side Product Formation start->side_products Analyze Crude Product increase_temp Increase Temperature problem->increase_temp If reaction is sluggish increase_reagent Increase Reagent Stoichiometry problem->increase_reagent If starting material remains n_oxide Use N-Oxide Intermediate problem->n_oxide For persistent low yield controlled_addition Controlled Reagent Addition side_products->controlled_addition If over-halogenation occurs monitor_reaction Monitor Reaction Closely side_products->monitor_reaction To prevent byproduct formation n_oxide_selectivity Use N-Oxide for Selectivity side_products->n_oxide_selectivity For improved regioselectivity success Successful Halogenation increase_temp->success increase_reagent->success n_oxide->success controlled_addition->success monitor_reaction->success n_oxide_selectivity->success

Caption: Troubleshooting workflow for the halogenation of 2-methyl-isonicotinic acid.

III. Experimental Protocols

Protocol 1: Bromination of 6-Methylisonicotinic Acid using NBS

This protocol details a standard procedure for the bromination of 6-methylisonicotinic acid.[2][3]

Materials:

  • 6-Methylisonicotinic acid

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: While stirring, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Chlorination via the Hydroxypyridine Route

This protocol describes the synthesis of 2-chloro-6-methylnicotinic acid from 2-hydroxy-6-methyl-nicotinic acid.[9]

Materials:

  • 2-Hydroxy-6-methyl-nicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ethanol

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, add 2-hydroxy-6-methyl-nicotinic acid.

  • Reagent Addition: Carefully add phosphorus oxychloride.

  • Reaction: Heat the mixture at 125°C for 2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto ice.

    • Collect the resulting solid by filtration.

  • Purification: Recrystallize the solid from aqueous ethanol to obtain 2-chloro-6-methylnicotinic acid.

IV. Data Summary

Table 1: Common Reagents and Conditions for Halogenation

Halogenation TypeReagentSolventTypical TemperatureKey Considerations
BrominationN-Bromosuccinimide (NBS)Glacial Acetic Acid60-70°CGood for selective bromination, minimizes byproducts.[2][3]
BrominationLiquid Bromine (Br₂)VariousRoom Temp. to 80°CCan lead to over-bromination if not controlled carefully.[2]
ChlorinationPhosphorus Oxychloride (POCl₃)Neat125°CUsed for converting hydroxypyridines to chloropyridines.[9]
N-Oxide HalogenationOxalyl Chloride/Halide SourceDichloromethaneMild ConditionsHighly regioselective for the 2-position.[6]

V. Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The halogenation of 2-methyl-isonicotinic acid is an electrophilic aromatic substitution.

G cluster_mechanism Electrophilic Aromatic Substitution Mechanism Start 2-Methyl-isonicotinic Acid + E+ Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Attack by pi-system Product Halogenated Product + H+ Intermediate->Product Loss of proton to restore aromaticity

Caption: Simplified mechanism of electrophilic aromatic substitution on the pyridine ring.

The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deactivates the ring, making the reaction more challenging than the halogenation of benzene.[1] The N-oxide strategy circumvents this by making the pyridine ring more electron-rich and thus more susceptible to electrophilic attack.[5][6]

VI. References

  • Benchchem. (n.d.). Synthesis of 2-bromo-6-methylisonicotinic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Retrieved from --INVALID-LINK--

  • Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 2-Bromo-6-methylisonicotinaldehyde in Materials Science. Retrieved from --INVALID-LINK--

  • Levin, D. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Angewandte Chemie International Edition, 59(32), 13268-13273. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from --INVALID-LINK--

  • Scite. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from --INVALID-LINK--

  • Varenikov, A., et al. (2021). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412-484. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). EAS Reactions of Pyridine. Retrieved from --INVALID-LINK--

  • Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes. Retrieved from --INVALID-LINK--

  • Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--

  • SciSpace. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1121. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from --INVALID-LINK--

  • OSTI.GOV. (n.d.). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Decarboxylative halogenation of aliphatic carboxylic acids catalyzed by iron salts under visible light. Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (n.d.). Decarboxylation/Halogenation. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis routes of 2-Chloronicotinic acid. Retrieved from --INVALID-LINK--

  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-770. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). 2-Chloro-6-methylisonicotinic acid. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Halogenation Reactions. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2013). Halogenation At Tiffany’s. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing isonicotinic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Purification of nicotinic acid. Retrieved from --INVALID-LINK--

  • J&K Scientific. (n.d.). Introduction to the Principles and Purposes of Halogenation Reactions. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 4.6: Practical Halogenations and Problems of Selectivity. Retrieved from --INVALID-LINK--

  • SynQuest Laboratories. (n.d.). 2-Methylisonicotinic acid. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. Retrieved from --INVALID-LINK--

References

Technical Support Center: 5-Chloro-2-methylisonicotinic Acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in various fields of chemical research and development. The stability of this compound is a critical parameter that can influence its storage, handling, and application in synthetic chemistry and biological studies. Understanding its degradation profile under various stress conditions is paramount for developing stable formulations and reliable analytical methods. This guide provides a comprehensive overview of its stability and degradation behavior.

Part 1: Frequently Asked Questions (FAQs) - Quick Reference

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, like many pyridine carboxylic acid derivatives, are its susceptibility to photodegradation and potential degradation at extreme pH values and high temperatures . The pyridine ring, while aromatic, can be susceptible to nucleophilic attack, particularly when activated by substituents.

Q2: How should I store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[1] Exposure to light should be minimized. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally stable in common anhydrous aprotic organic solvents such as acetonitrile, THF, and DMF at room temperature for short periods. However, long-term storage in solution is not recommended without stability validation. Protic solvents like methanol and ethanol could potentially lead to esterification under certain conditions, especially in the presence of acidic or basic catalysts.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure and data from related pyridine derivatives, the likely degradation pathways include:

  • Photodegradation: UV light can induce cleavage or modification of the pyridine ring.[2][3]

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid group can undergo reactions, and in extreme cases, the chloro-substituent may be susceptible to nucleophilic substitution.

  • Oxidative degradation: Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products.[4]

  • Thermal degradation: At elevated temperatures, decarboxylation or other fragmentation reactions may occur.[5]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and separating its potential degradation products.[6][7] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7][8]

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides practical advice for troubleshooting common issues encountered during experiments involving this compound.

Issue 1: Inconsistent analytical results or appearance of unknown peaks in HPLC.
Potential Cause Troubleshooting Action Scientific Rationale
On-column degradation Optimize HPLC mobile phase pH. Ensure the pH is in a range where the compound is stable. Use a high-quality, end-capped C18 column to minimize interactions with residual silanols.The stationary phase or mobile phase components can catalyze degradation, especially at pH extremes.[9]
Photodegradation during sample preparation or analysis Protect samples from light by using amber vials or covering them with aluminum foil. Work in a dimly lit environment when possible.Pyridine derivatives can be susceptible to photodegradation, leading to the formation of new compounds that appear as extra peaks in the chromatogram.[2][3]
Reaction with mobile phase components Avoid reactive mobile phase additives. If ion-pairing reagents are used, ensure they are compatible and do not react with the analyte.Some mobile phase additives can react with the analyte, leading to the formation of adducts or degradation products.
Presence of impurities in the starting material Characterize the starting material thoroughly using techniques like LC-MS and NMR to identify any existing impurities.The unknown peaks may not be degradation products but rather impurities present in the initial batch of the compound.
Issue 2: Low yield or unexpected side products in a synthetic reaction.
Potential Cause Troubleshooting Action Scientific Rationale
Degradation under reaction conditions If the reaction is run at high temperatures or for extended periods, consider if the compound is stable under these conditions. Run a control experiment with the starting material under the reaction conditions (without other reagents) to assess its stability.Thermal degradation can lead to loss of starting material and the formation of byproducts.[5]
Instability in the presence of strong acids or bases If the reaction involves strong acids or bases, assess the stability of the compound at the reaction pH. Consider using milder reagents or protecting groups if necessary.Extreme pH can cause hydrolysis or other acid/base-catalyzed degradation reactions.
Oxidative degradation If the reaction is exposed to air for long periods, especially at elevated temperatures, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).The pyridine ring can be susceptible to oxidation, which can be accelerated by heat and the presence of certain reagents.[4]

Part 3: In-Depth Technical Guide to Stability and Degradation

This section provides a detailed analysis of the stability of this compound under various stress conditions, based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2][6][10]

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[10][11] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at detectable levels without being so extensive that secondary degradation complicates the analysis.[2][6]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC Analysis (Quantify parent compound and detect degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS Analysis (Identify degradant structures) HPLC->LCMS For identification Method Develop Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway Drug 5-Chloro-2-methyl- isonicotinic acid Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for a forced degradation study.

Stability Under Hydrolytic Conditions (Acid and Base)

Expected Behavior: Pyridine carboxylic acids can exhibit varying stability depending on the pH.

  • Acidic Conditions (e.g., 0.1 M HCl): The pyridine nitrogen will be protonated, which can influence the electron density of the ring and potentially affect the stability of the chloro substituent. While generally stable, prolonged exposure to strong acid at elevated temperatures could lead to hydrolysis of the chloro group to a hydroxyl group, though this is typically a slow process for aryl chlorides. The primary degradation pathway under more forcing acidic conditions might involve decarboxylation at very high temperatures.

  • Basic Conditions (e.g., 0.1 M NaOH): In alkaline solutions, the carboxylic acid will be deprotonated to the carboxylate. This form is generally more stable towards decarboxylation. However, the pyridine ring becomes more electron-rich, which could make it more susceptible to oxidative degradation if oxygen is present. The chloro group may be susceptible to nucleophilic substitution by hydroxide at high temperatures, forming 5-hydroxy-2-methylisonicotinic acid.

Troubleshooting pH-related issues: If you observe degradation in your experiments, it is crucial to control the pH of your solutions. Using buffers can help maintain a stable pH environment. For analytical work, adjusting the mobile phase pH can improve peak shape and resolution by ensuring the analyte is in a single ionic form.

Stability Under Oxidative Conditions

Expected Behavior: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides. The pyridine nitrogen is a common site for oxidation. More aggressive oxidation could potentially lead to ring opening or further reactions on the methyl group.

Oxidative_Degradation Start 5-Chloro-2-methyl- isonicotinic acid N_Oxide 5-Chloro-2-methyl- isonicotinic acid N-oxide Start->N_Oxide [H2O2] mild Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened [H2O2] strong

Caption: Potential oxidative degradation pathway.

Experimental Considerations: When working with solutions of this compound for extended periods, it is advisable to use de-gassed solvents to minimize exposure to atmospheric oxygen, especially if the experiment involves elevated temperatures.

Photostability

Expected Behavior: As a substituted pyridine, this compound is likely to be sensitive to UV light. Photodegradation can be a significant issue, leading to complex mixtures of degradation products.[2][3] The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond cleavage or rearrangements. The chloro-substituent may be particularly susceptible to photolytic cleavage.

Recommended Practices:

  • Storage: Always store the solid compound and its solutions protected from light.

  • Sample Handling: Use amber glassware or foil-wrapped containers during experiments.

  • Analytical Work: Use amber autosampler vials for HPLC or LC-MS analysis. If photodiode array (PDA) detection is used, the stability of the compound in the flow cell under the UV lamp should be considered, although the short residence time usually minimizes this effect.

Thermal Stability

Expected Behavior: In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, particularly near its melting point, thermal degradation can occur. The most common thermal degradation pathway for carboxylic acids is decarboxylation. For nicotinic acid itself, thermal decomposition involves sublimation and evaporation at higher temperatures.[5]

Experimental Protocol: Thermal Stress Testing

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24-72 hours).

  • After the desired time, remove the sample, allow it to cool, and dissolve it in a suitable solvent.

  • Analyze the solution by HPLC to quantify the remaining parent compound and detect any degradation products.

Part 4: Data Summary and Analytical Methods

This section provides a summary of expected stability data and recommended analytical methods for monitoring this compound.

Summary of Stability Profile (Predicted)
Condition Expected Stability Potential Degradation Products
Acid Hydrolysis (0.1M HCl, RT) Likely Stable-
Acid Hydrolysis (0.1M HCl, 80°C) Potential for slow degradation5-Hydroxy-2-methylisonicotinic acid, Decarboxylation product
Base Hydrolysis (0.1M NaOH, RT) Likely Stable-
Base Hydrolysis (0.1M NaOH, 80°C) Potential for slow degradation5-Hydroxy-2-methylisonicotinic acid
Oxidation (3% H₂O₂, RT) Moderate degradationThis compound N-oxide
Thermal (Solid, 80°C) Likely Stable-
Photolytic (UV/Vis light) Likely UnstableComplex mixture of degradants
Recommended HPLC Method for Stability Indicating Analysis

A well-developed HPLC method is essential for separating the parent compound from its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point, and method optimization may be required based on the specific degradation products formed. The use of a photodiode array (PDA) detector is recommended to check for peak purity.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Chloro-2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. By understanding the underlying chemical principles, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

This compound (also known as 5-chloro-2-methylpyridine-4-carboxylic acid) is a valuable building block in the synthesis of pharmaceuticals. However, its preparation is often accompanied by the formation of various impurities that can complicate purification and compromise the quality of the final product. This document provides in-depth, experience-based answers to common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each answer provides an explanation of the root cause and actionable protocols for resolution.

Q1: My overall yield is disappointingly low. What are the primary causes of product loss?

Low yield is a frequent issue, often stemming from incomplete reactions, product degradation, or mechanical losses during workup. The most common synthetic route involves the oxidation of a 2-methyl-5-chloropyridine precursor. The choice of oxidant and reaction conditions are critical.

Potential Causes & Solutions:

  • Incomplete Oxidation: The methyl group on the pyridine ring can be stubborn to oxidize. If using milder oxidants like Manganese Dioxide (MnO₂), the reaction may require extended times or higher temperatures, which can also lead to side reactions.

    • Solution: Switch to a more potent oxidizing agent like Potassium Permanganate (KMnO₄). A patent describes the oxidation of 4-chloro-2-methylpyridine using KMnO₄ in water, which can be adapted for this synthesis.[1] Careful control of temperature is crucial to prevent over-oxidation.

  • Over-oxidation & Ring Opening: Aggressive oxidation conditions (e.g., high concentration of KMnO₄, excessive heat) can lead to the formation of dipicolinic acid derivatives or even ring cleavage, resulting in a complex mixture of byproducts and loss of the desired product.[2]

    • Solution: Implement slow, portion-wise addition of the oxidant while maintaining the reaction temperature below a critical threshold (e.g., 80-90°C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Loss During Workup: The product is an acid and can form salts. Its solubility can be problematic during extraction and crystallization.

    • Solution: During workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the acid to ensure maximum precipitation before filtration. Wash the crude product with minimal amounts of cold solvent to avoid redissolving it.

Q2: My NMR/HPLC analysis shows significant impurities. What are the most likely side products?

The presence of unexpected peaks is typically due to side reactions involving the starting materials or intermediates. The nature of the impurity depends heavily on the synthetic route chosen. A common precursor is 2-chloro-5-methylpyridine, which itself can be prepared from 3-methylpyridine.[3][4]

Common Impurities and Their Origins:

  • Isomeric Chloromethylpyridines: If the synthesis starts from 3-methylpyridine-N-oxide, chlorination with reagents like POCl₃ can yield a mixture of isomers, including 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine, alongside the desired 2-chloro-5-methylpyridine.[4] These isomers will carry through the oxidation step, leading to isomeric chloro-methylisonicotinic acids that are difficult to separate.

  • Unreacted Starting Material: Incomplete oxidation will leave residual 2-chloro-5-methylpyridine.

  • Over-Oxidized Products: As mentioned in Q1, harsh conditions can lead to the formation of dicarboxylic acids. For instance, if the starting material contains traces of 2,5-dimethylpyridine, this could be oxidized to a pyridinedicarboxylic acid.

  • Products of Dechlorination: In some cases, particularly if using catalytic hydrogenation for other steps or if certain metals are present, reductive dechlorination can occur, leading to 2-methylisonicotinic acid.

Table 1: Common Impurities and Identification

Impurity NamePotential OriginTypical Analytical Signature (Relative to Product)
2-Chloro-5-methylpyridineIncomplete oxidation of starting materialHPLC: Shorter retention time (less polar). NMR: Presence of a methyl singlet (~2.5 ppm) and absence of a carboxylic acid proton.
2-Methylisonicotinic AcidReductive dechlorinationHPLC: Different retention time. MS: Mass peak 34 Da lower than the product.
Isomeric Chloro-AcidsUse of mixed isomeric starting materialsHPLC: Peaks eluting very close to the main product. NMR: Aromatic protons will show different splitting patterns.
Pyridine-2,4-dicarboxylic acidOver-oxidationHPLC: Longer retention time (more polar). MS: Mass peak corresponding to the dicarboxylic acid.
Q3: I am struggling with purification. Standard crystallization does not seem to remove a persistent impurity.

This often happens when the impurity has very similar polarity and solubility to the desired product, such as an isomer.

Advanced Purification Strategies:

  • pH-Controlled Precipitation: The pKa of your target acid and the impurity may be slightly different. A carefully controlled, slow acidification of a basic solution of your crude product can sometimes allow for fractional precipitation.

  • Derivative Formation: Convert the crude acid mixture to its methyl ester. Esters are often less polar and more volatile, making them more amenable to purification by column chromatography or even distillation. A common method involves refluxing the acid in methanol with a catalytic amount of sulfuric acid.[5] After purification, the ester can be hydrolyzed back to the pure acid using a base like LiOH.[6]

  • Column Chromatography: While not ideal for large-scale production, silica gel chromatography can be effective for removing stubborn impurities at the lab scale. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.

Protocol: Esterification-Hydrolysis Purification

  • Esterification:

    • Suspend 10 g of crude this compound in 100 mL of methanol.

    • Carefully add 1 mL of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC until the starting acid is consumed.

    • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Chromatography:

    • Purify the crude methyl ester via silica gel column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add 1.2 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4-6 hours.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with 1M HCl to a pH of ~4 to precipitate the pure acid.

    • Filter, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route starting from commercially available materials?

A robust and common route starts with 3-methylpyridine. The key steps are:

  • N-Oxidation: Conversion of 3-methylpyridine to 3-methylpyridine-N-oxide.

  • Chlorination: Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) to form a mixture of chloromethylpyridines, with 2-chloro-5-methylpyridine being a key component.[4] This step is critical as it often produces isomers.

  • Oxidation: Oxidation of the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid using an oxidant like KMnO₄.

The main challenge is the separation of isomers formed during the chlorination step. An alternative involves starting with a pre-functionalized pyridine ring to avoid this isomeric issue, but the starting materials may be more expensive.

Diagram 1: Synthetic Pathway and Key Side Reaction

G cluster_main Main Synthetic Route cluster_side Isomeric Side Reaction A 3-Methylpyridine B 3-Methylpyridine-N-oxide A->B  [O] C 2-Chloro-5-methylpyridine B->C  POCl3 E 2-Chloro-3-methylpyridine (Isomer) B->E  POCl3 D This compound C->D  KMnO4 F 3-Chloro-2-methylisonicotinic acid (Isomeric Impurity) E->F  KMnO4

Caption: Main synthesis pathway vs. common isomeric side reaction.

Q: How can I monitor the reaction progress effectively to minimize side reactions?

Effective monitoring is key to achieving high purity.

  • TLC: For a qualitative, quick check. Use a mobile phase like 50:50 Ethyl Acetate:Hexane. The product acid will likely remain at the baseline, while the less polar starting material will move up the plate.

  • HPLC: The gold standard for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective. This allows you to quantify the consumption of starting material and the formation of both the product and key impurities in real-time.

  • GC-MS (for intermediates): For volatile intermediates like 2-chloro-5-methylpyridine, Gas Chromatography-Mass Spectrometry can be used to check for isomeric purity before committing to the oxidation step.

Diagram 2: Troubleshooting Logic for Impurities

G start Analyze Crude Product (HPLC/NMR) q1 Major Peak is Starting Material? start->q1 q2 Multiple Peaks Near Product Retention Time? q1->q2 No res1 Incomplete Oxidation: - Increase reaction time - Increase temperature slightly - Use stronger oxidant q1->res1 Yes q3 Peak with Mass -34 Da vs Product? q2->q3 No res2 Isomeric Impurities Present: - Check purity of starting material - Purify via esterification - Use fractional precipitation q2->res2 Yes res3 Dechlorination Occurred: - Check for metal contaminants - Avoid reductive conditions - Use inert atmosphere q3->res3 Yes res_ok Purity Acceptable: Proceed to Final Workup q3->res_ok No

Caption: Decision tree for identifying and addressing common impurities.

References

Validation & Comparative

A Comparative Guide to 5-Chloro-2-methylisonicotinic Acid and Other Pyridine Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyridine carboxylic acids stand out as a class of heterocyclic compounds with remarkable versatility and a proven track record in medicinal chemistry.[1] Their unique structural features, including the nitrogen atom in the aromatic ring, allow for a diverse range of interactions with biological targets, making them privileged scaffolds in the design of novel therapeutics.[1] This guide provides a detailed comparative analysis of 5-Chloro-2-methylisonicotinic acid, a compound of growing interest, with other key pyridine carboxylic acid analogues. By presenting objective, data-driven comparisons and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

The Strategic Importance of Substitution on the Pyridine Ring

The therapeutic potential of pyridine carboxylic acids is profoundly influenced by the nature and position of substituents on the pyridine ring. These modifications can dramatically alter the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, which in turn govern its pharmacokinetic and pharmacodynamic profile. For instance, the position of the carboxylic acid group itself defines the isomeric series of picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acids, each with distinct biological activities. Further substitution, such as the introduction of a chloro group and a methyl group in this compound, offers a powerful tool for fine-tuning the molecule's properties to optimize its interaction with a specific biological target and improve its drug-like characteristics.

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table provides a comparative summary of key experimental data for this compound and three selected analogues: nicotinic acid, isonicotinic acid, and 2-chloro-5-methylnicotinic acid.

PropertyThis compoundNicotinic AcidIsonicotinic Acid2-Chloro-5-methylnicotinic acid
Molecular Formula C₇H₆ClNO₂C₆H₅NO₂C₆H₅NO₂C₇H₆ClNO₂
Molecular Weight 171.58 g/mol 123.11 g/mol 123.11 g/mol 171.58 g/mol
Melting Point (°C) ~95-97[2]236-239[3][4]319[5]180-180.5[6]
pKa Not Experimentally Determined4.75 - 4.85[1][7][8]4.96[5][9]Not Experimentally Determined
Water Solubility Not Experimentally Determined18 g/L (room temp)[7]; 1.6 g/100 mL (room temp)[10]5.2 g/L (20 °C)[5]; 6 g/L[11]Not Experimentally Determined
LogP 1.4 (Computed)[7]0.147 - 0.36[1][12]Not Experimentally Determined1.7 (Computed)

Note: The absence of experimental data for the pKa and water solubility of this compound and 2-chloro-5-methylnicotinic acid highlights a critical area for future experimental investigation. Computed values should be used with caution and are intended for preliminary assessment only.

Experimental Protocols for Comparative Analysis

To facilitate a robust and standardized comparison of these pyridine carboxylic acids, we provide the following detailed, step-by-step experimental protocols.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa, a measure of a molecule's acidity, is a critical parameter influencing its ionization state at different physiological pH values. UV-Vis spectrophotometry offers a reliable method for its determination.

Principle: The absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined as the inflection point.[13][14][15]

Step-by-Step Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.[14]

  • Preparation of Stock Solution: Prepare a stock solution of the pyridine carboxylic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.[14]

  • Sample Preparation: In a 96-well microtiter plate, add a fixed volume of the stock solution to each well containing the different buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[14]

  • UV-Vis Measurement: Record the UV-Vis absorption spectra for each well over a suitable wavelength range (e.g., 230-500 nm) using a microplate reader.[14]

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[13][15]

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (pH 3-12, I=0.1 M) C Mix Stock Solution with Buffers in 96-well Plate A->C B Prepare 10 mM Stock Solution in DMSO B->C D Record UV-Vis Spectra (230-500 nm) C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G Determine pKa at Inflection Point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[16][17]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.[16][17][18]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the pyridine carboxylic acid to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][18]

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with a pre-established calibration curve.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent in Vials B Shake at Constant Temp (24-48 h) A->B C Centrifuge and Filter Supernatant B->C D Quantify Concentration by HPLC C->D

Caption: Workflow for solubility determination by the shake-flask method.

Comparative Reactivity Analysis via Fischer Esterification

The reactivity of the carboxylic acid group can be assessed by comparing the rates of a standard chemical transformation. Fischer esterification provides a convenient method for this purpose.

Principle: The carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. The rate of ester formation can be monitored over time to compare the relative reactivity of the different pyridine carboxylic acids.[19][20][21]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the pyridine carboxylic acid, a suitable alcohol (e.g., methanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period.

  • Workup: After cooling, quench the reaction and extract the ester into an organic solvent.

  • Analysis: Analyze the reaction mixture at different time points using a suitable technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the extent of ester formation.

  • Comparison: Compare the reaction progress for each of the pyridine carboxylic acids under identical conditions to assess their relative reactivity.

Esterification_Workflow cluster_reaction Reaction cluster_analysis Analysis A Combine Pyridine Carboxylic Acid, Alcohol, and Acid Catalyst B Reflux for a Defined Time A->B C Quench and Extract the Ester B->C D Analyze by GC or NMR C->D E Compare Reaction Rates D->E

Caption: Workflow for comparative reactivity analysis via Fischer esterification.

Biological Activity Screening: Succinate Dehydrogenase (SDH) Inhibition Assay

Given the prevalence of pyridine carboxylic acids as enzyme inhibitors, a representative assay for succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, is provided.

Principle: SDH activity is measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate. The rate of color change is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[22][23]

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the pyridine carboxylic acids at various concentrations in a suitable buffer.

  • Enzyme Reaction: In a 96-well plate, combine the SDH enzyme, the substrate (succinate), and the electron acceptor (DCPIP).

  • Inhibition Assay: Add the test compounds to the reaction mixture and incubate for a specified period.

  • Absorbance Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader in kinetic mode.[22]

  • Data Analysis: Calculate the percentage of inhibition for each compound at different concentrations and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Solutions C Add Test Compounds A->C B Combine SDH, Succinate, and DCPIP B->C D Measure Absorbance at 600 nm (Kinetic Mode) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for succinate dehydrogenase (SDH) inhibition assay.

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of this compound with other structurally related pyridine carboxylic acids. The presented data and experimental protocols offer a solid foundation for researchers to evaluate and utilize these compounds in their respective fields. The introduction of chloro and methyl substituents on the isonicotinic acid scaffold is expected to significantly impact its physicochemical and biological properties. The increased lipophilicity, as suggested by the computed logP value, may enhance membrane permeability, a desirable trait for many drug candidates. However, the lack of experimental data for key parameters such as pKa and solubility for this compound underscores the need for further experimental characterization to fully unlock its potential. The provided protocols offer a clear roadmap for obtaining this critical information. As the quest for novel and effective therapeutics continues, a systematic and data-driven approach to understanding the structure-activity relationships of promising scaffolds like substituted pyridine carboxylic acids will be paramount.

References

Navigating the Structure-Activity Landscape of 5-Chloro-2-methylisonicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Within this class, 5-Chloro-2-methylisonicotinic acid presents a compelling starting point for drug discovery. Its substituted pyridine core offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this compound analogs, drawing upon established principles and data from closely related chemical series to project a roadmap for the development of novel therapeutic candidates.

The this compound Scaffold: A Platform for Discovery

The core structure of this compound combines several key features that are attractive for medicinal chemistry:

  • A Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which can participate in hydrogen bonding and other key interactions with biological targets.

  • A Carboxylic Acid Group: This functional group can be readily modified to form amides, esters, and other derivatives, allowing for the exploration of a wide range of chemical space and modulation of properties like solubility and cell permeability.

  • A Chlorine Atom: This electron-withdrawing group can influence the electronics of the pyridine ring and provide a potential site for metabolic stability or specific interactions.

  • A Methyl Group: This small alkyl group can provide a steric handle to probe the topology of a binding site and can influence the overall lipophilicity of the molecule.

The strategic placement of these substituents on the isonicotinic acid core provides a unique chemical entity with the potential for potent and selective biological activity.

A Hypothetical Structure-Activity Relationship Study: Mapping the Path to Potency

To systematically explore the SAR of this compound analogs, a focused library of compounds would be synthesized and evaluated. The primary point of diversification would be the carboxylic acid moiety, which can be converted to a variety of amides. This approach is supported by the known activity of numerous pyridine carboxamide derivatives as potent inhibitors of various biological targets, including kinases.[1]

Key Positions for Modification

The following diagram illustrates the key positions on the this compound scaffold that would be targeted for modification in a hypothetical SAR study.

Caption: Key diversification points for a hypothetical SAR study of this compound analogs.

Comparative Analysis of Hypothetical Analogs

The following table presents a hypothetical set of analogs and their predicted anticancer activity based on SAR trends observed in related series of kinase inhibitors. The primary biological endpoint would be the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines, such as those from the NCI-60 panel.[2]

Compound IDR1 (Amide Substituent)Predicted IC50 (µM) vs. MDA-MB-231Rationale for Predicted Activity
Parent Acid -OH> 100The free carboxylic acid is often less active than its corresponding amides in kinase inhibition.
1a -NH-phenyl10-20Unsubstituted aniline provides a baseline for comparison.
1b -NH-(4-chlorophenyl)1-5A 4-chloro substituent on the aniline ring often enhances activity in kinase inhibitors.
1c -NH-(3,4-dichlorophenyl)0.5-2Dichloro substitution can further improve binding affinity through hydrophobic interactions.
1d -NH-(4-methoxyphenyl)5-15Electron-donating groups may be less favorable than electron-withdrawing groups.
1e -NH-(4-trifluoromethylphenyl)0.1-1The trifluoromethyl group is a strong electron-withdrawing group and can improve metabolic stability.
1f -NH-(pyridin-4-yl)2-8A basic nitrogen in the R1 group can form additional hydrogen bonds.

Experimental Protocols

General Synthesis of 5-Chloro-2-methylisonicotinamide Analogs

The synthesis of the target amide derivatives would proceed via a standard amide coupling protocol.

synthesis_workflow start This compound step1 Activation (e.g., SOCl2, HATU) start->step1 intermediate Acyl Chloride / Activated Ester step1->intermediate step2 Amine Coupling (R-NH2) intermediate->step2 product Target Amide Analog step2->product

Caption: General synthetic workflow for the preparation of 5-Chloro-2-methylisonicotinamide analogs.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., diisopropylethylamine, DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: To the activated acid solution, add the desired aniline or amine (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds would be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically grounded approach to exploring the structure-activity relationship of this compound analogs as potential anticancer agents. The proposed modifications to the core scaffold, particularly the generation of a diverse amide library, are based on established principles in medicinal chemistry and successful strategies employed for related heterocyclic compounds.

The successful execution of such a study would likely yield valuable insights into the key structural features required for potent and selective biological activity. Further optimization of hit compounds could involve modifications at other positions of the pyridine ring and the aniline moiety to enhance potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and structural biology could further accelerate the drug discovery process. While the specific experimental data for this class of compounds is not yet available, the framework presented here provides a clear and actionable path for researchers to unlock the therapeutic potential of this compound analogs.

References

A Comparative Analysis of the Biological Activities of 5-Chloro-2-methylisonicotinic Acid and its Non-chlorinated Analog, 2-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among these, isonicotinic acid and its derivatives have garnered significant attention for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects.[1] This guide provides a comparative analysis of 5-Chloro-2-methylisonicotinic acid and its non-chlorinated counterpart, 2-methylisonicotinic acid. While direct comparative studies on these two specific molecules are limited, this document synthesizes available data on their derivatives to infer their potential biological activities and the influence of the chloro-substituent.

The introduction of a halogen atom, such as chlorine, into a biologically active molecule can significantly alter its physicochemical properties and, consequently, its pharmacological profile. Halogenation can impact a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. This guide will explore the anticipated effects of the 5-chloro substitution on the biological activity of 2-methylisonicotinic acid, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) observed in related pyridine derivatives.

Structural Overview

The fundamental difference between the two molecules lies in the presence of a chlorine atom at the 5-position of the pyridine ring in this compound.

G start Start prep_compounds Prepare stock solutions of test compounds start->prep_compounds serial_dilution Perform serial dilutions of compounds in 96-well plate prep_compounds->serial_dilution prep_inoculum Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results end End read_results->end G start Start seed_cells Seed RAW 264.7 macrophage cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow adherence seed_cells->incubate_cells treat_cells Treat cells with test compounds for 1 hour incubate_cells->treat_cells stimulate_cells Stimulate cells with LPS (1 µg/mL) for 24 hours treat_cells->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant griess_assay Perform Griess assay to quantify nitrite concentration collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate percentage of NO production inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

References

A Spectroscopic Deep Dive: Comparative Analysis of 5-Chloro-2-methylisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the nuanced structural characterization of heterocyclic compounds is paramount for understanding their reactivity, bioavailability, and overall function. 5-Chloro-2-methylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable scaffold in the synthesis of a wide array of biologically active molecules. The transformation of its carboxylic acid moiety into various derivatives, such as esters and amides, is a common strategy to modulate its physicochemical properties. This guide provides a detailed comparative analysis of the spectroscopic signatures of this compound and two of its key derivatives: Methyl 5-chloro-2-methylisonicotinate and 5-Chloro-2-methylisonicotinamide . Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances that arise from these functional group modifications, providing a foundational reference for researchers in drug development and materials science.

The Rationale Behind Spectroscopic Scrutiny

The choice of spectroscopic methods is not arbitrary; each technique probes different aspects of molecular structure, and together they provide a holistic and self-validating picture. NMR spectroscopy reveals the electronic environment of individual protons and carbons, offering a detailed map of the molecular framework. IR spectroscopy identifies the presence of specific functional groups by their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's connectivity and stability. By comparing the spectra of the parent acid with its ester and amide derivatives, we can precisely map the electronic and structural consequences of these synthetic modifications.

Comparative Spectroscopic Data

The following sections detail the expected and observed spectroscopic characteristics for this compound and its methyl ester and amide derivatives. The data presented is a synthesis of publicly available information and predictions based on established spectroscopic principles.[1][2][3][4][5][6]

Compound Structure Molecular Formula Molecular Weight ( g/mol )
This compoundthis compoundC₇H₆ClNO₂171.58[4]
Methyl 5-chloro-2-methylisonicotinateMethyl 5-chloro-2-methylisonicotinateC₈H₈ClNO₂185.61[7]
5-Chloro-2-methylisonicotinamideIsonicotinamideC₇H₇ClN₂O170.60
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By comparing the ¹H and ¹³C NMR spectra of this compound and its derivatives, we can observe distinct changes in chemical shifts that directly reflect the altered electronic environments.

¹H NMR Spectroscopy: The proton NMR spectra are expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons.

Proton Assignment This compound (Predicted) Methyl 5-chloro-2-methylisonicotinate (Predicted) 5-Chloro-2-methylisonicotinamide (Predicted) Rationale for Chemical Shift Changes
H-3 ~7.8-8.0 ppm~7.7-7.9 ppm~7.6-7.8 ppmThe electron-withdrawing nature of the carbonyl group deshields the adjacent proton. This effect is slightly modulated by the ester and amide groups.
H-6 ~8.5-8.7 ppm~8.4-8.6 ppm~8.3-8.5 ppmThe proton ortho to the nitrogen is typically the most downfield. The electronic nature of the C4 substituent influences its precise shift.
-CH₃ ~2.5-2.7 ppm~2.5-2.7 ppm~2.5-2.7 ppmThe methyl group at the 2-position is relatively distant from the C4 substituent, so its chemical shift is not expected to change significantly.
-OCH₃ (ester) N/A~3.9-4.1 ppmN/AThe singlet for the ester methyl group is a key diagnostic peak.
-NH₂ (amide) N/AN/A~7.5-8.5 ppm (broad)The amide protons are typically broad and their chemical shift is concentration and solvent dependent.
-COOH ~13-14 ppm (broad)N/AN/AThe acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.

¹³C NMR Spectroscopy: The carbon NMR spectra provide complementary information, with the chemical shift of the carbonyl carbon being a particularly sensitive probe of the electronic nature of the substituent.

Carbon Assignment This compound (Predicted) Methyl 5-chloro-2-methylisonicotinate (Predicted) 5-Chloro-2-methylisonicotinamide (Predicted) Rationale for Chemical Shift Changes
C=O ~165-170 ppm~163-168 ppm~166-171 ppmThe carbonyl carbon resonance is highly sensitive to the attached heteroatom. The ester oxygen is slightly more electron-withdrawing than the amide nitrogen, leading to a slight upfield shift compared to the amide.
C-2 ~158-162 ppm~157-161 ppm~157-161 ppmThe carbon bearing the methyl group.
C-3 ~125-130 ppm~124-129 ppm~124-129 ppmAromatic CH carbon.
C-4 ~140-145 ppm~139-144 ppm~139-144 ppmThe carbon attached to the carbonyl group.
C-5 ~135-140 ppm~134-139 ppm~134-139 ppmThe carbon bearing the chloro group.
C-6 ~150-155 ppm~149-154 ppm~149-154 ppmAromatic CH carbon adjacent to nitrogen.
-CH₃ ~20-25 ppm~20-25 ppm~20-25 ppmThe methyl carbon chemical shift is expected to be relatively stable across the series.
-OCH₃ (ester) N/A~52-55 ppmN/AThe ester methyl carbon appears in a characteristic region.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The most informative region in the IR spectra of these compounds is the carbonyl stretching frequency (νC=O), which is highly sensitive to the electronic effects of the attached groups.[5][6][8][9][10]

Vibrational Mode This compound Methyl 5-chloro-2-methylisonicotinate 5-Chloro-2-methylisonicotinamide Rationale for Frequency Shifts
O-H stretch (acid) 2500-3300 cm⁻¹ (broad)N/AN/AThe broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
C=O stretch ~1700-1725 cm⁻¹~1720-1740 cm⁻¹~1650-1680 cm⁻¹The C=O stretching frequency is influenced by both induction and resonance. The ester carbonyl is at a higher frequency than the acid due to the inductive effect of the oxygen. The amide carbonyl is at a significantly lower frequency due to the strong resonance contribution of the nitrogen lone pair, which weakens the C=O bond.
N-H stretch (amide) N/AN/A~3100-3500 cm⁻¹ (two bands for primary amide)These bands are characteristic of the symmetric and asymmetric stretching of the N-H bonds.
C-O stretch (acid/ester) ~1210-1320 cm⁻¹~1250-1300 cm⁻¹ (asymmetric) & ~1000-1150 cm⁻¹ (symmetric)N/AThe C-O stretching vibrations are also diagnostic for carboxylic acids and esters.
C-Cl stretch ~600-800 cm⁻¹~600-800 cm⁻¹~600-800 cm⁻¹The C-Cl stretch is expected in the fingerprint region and may be difficult to assign definitively without computational support.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these polar molecules, typically yielding a prominent protonated molecule [M+H]⁺.

Compound Expected [M+H]⁺ (m/z) Key Fragmentation Pathways
This compound 172.0- Loss of H₂O (-18) - Loss of COOH (-45) - Decarboxylation (-44)
Methyl 5-chloro-2-methylisonicotinate 186.0- Loss of OCH₃ (-31) - Loss of COOCH₃ (-59)
5-Chloro-2-methylisonicotinamide 171.1- Loss of NH₃ (-17) - Loss of CONH₂ (-44)

The presence of a chlorine atom will also give rise to a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation: For solid samples, the KBr pellet method is recommended.[8] Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the prepared sample in the spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Caption: Workflow for LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent, typically the mobile phase used for the LC separation (e.g., a mixture of acetonitrile and water with a small amount of formic acid to promote protonation).

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution profile to separate the analyte from any impurities.

  • Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Acquire full scan mass spectra to determine the molecular weight. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecule to induce fragmentation and obtain a characteristic fragmentation pattern.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic comparison of this compound with its methyl ester and amide derivatives reveals a clear and predictable set of structural correlations. The most significant changes are observed in the chemical shift of the carbonyl carbon in ¹³C NMR, the stretching frequency of the carbonyl group in IR spectroscopy, and the fragmentation patterns in mass spectrometry. These changes are directly attributable to the distinct electronic properties of the carboxylic acid, ester, and amide functional groups. This guide provides a foundational framework for the characterization of this important class of compounds, enabling researchers to confidently identify and differentiate between these closely related structures. The provided protocols serve as a starting point for the development of robust analytical methods for quality control and reaction monitoring in both academic and industrial settings.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5-Chloro-2-methylisonicotinic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey to a final drug product is built upon a chain of synthetic intermediates, and the quality of each link determines the integrity of the whole. 5-Chloro-2-methylisonicotinic acid is one such critical building block. Its molecular structure, featuring a substituted pyridine ring, makes it a valuable precursor in the synthesis of a wide array of therapeutic agents. The presence of impurities, even in trace amounts, can have cascading effects, potentially leading to unwanted side reactions, lower yields of the final API, or the introduction of toxicologically harmful substances.

Therefore, robust analytical validation is not optional. This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare their performance, advocating for an orthogonal approach where the strengths of one technique compensate for the limitations of the other, ensuring the highest level of confidence in product quality. This aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate that analytical procedures be thoroughly validated to ensure they are fit for their intended purpose.[1][2][3]

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity analysis in the pharmaceutical industry.[4] Its power lies in its ability to separate individual components from a complex mixture based on their differential interactions with a stationary phase and a mobile phase.[5] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. This is because the molecule possesses moderate polarity, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

The primary goal of the HPLC method is to demonstrate the separation of the main compound from any potential process-related impurities (e.g., starting materials, by-products) and degradation products.[6][7] A well-developed method will yield a sharp, symmetrical peak for the analyte, well-resolved from any other signals.

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed to be a self-validating system by incorporating system suitability tests, which are crucial for ensuring the chromatographic system is performing adequately on the day of analysis.[8]

1. Instrumentation & Materials:

  • HPLC system with UV-Vis Detector

  • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (≥99%)

  • This compound Reference Standard and test sample

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Causality: The use of formic acid as a mobile phase modifier is a deliberate choice. It acidifies the mobile phase, ensuring that the carboxylic acid moiety on the analyte remains protonated (non-ionized). This prevents peak tailing and results in sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[5]

  • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Causality: A gradient elution is employed to ensure that both more polar and less polar impurities can be eluted and detected within a reasonable run time, providing a comprehensive impurity profile.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

    • Causality: The detection wavelength is selected based on the UV absorbance maximum (λmax) of the chromophore (the substituted pyridine ring) in this compound to achieve the highest sensitivity for both the main compound and related impurities.[9]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. System Suitability & Analysis:

  • Inject the diluent (blank) to ensure no baseline interference.

  • Make five replicate injections of the Standard Solution. The Relative Standard Deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.[10]

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %
14.815,2300.30
28.210,1500.20
3 (Analyte) 12.5 5,050,000 99.41
415.14,5700.09
Total 5,080,000 100.00

Visualization: HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing prep Weigh & Dissolve Sample & Standard inject Inject into HPLC System prep->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing prep Accurately Weigh Sample & Certified Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire ¹H Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity via Formula integrate->calculate report report calculate->report Purity & Structure Confirmation Report Orthogonal_Strategy cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis start Sample Batch of This compound hplc_purpose Purpose: Detect & Quantify All Impurities (Relative %) start->hplc_purpose qnmr_purpose Purpose: Confirm Structure & Determine Absolute Purity start->qnmr_purpose hplc_result Result: Impurity Profile (e.g., 99.4% Area) hplc_purpose->hplc_result final_decision Final Purity Assessment & Batch Release hplc_result->final_decision Provides confidence in low-level impurity control qnmr_result Result: Absolute Purity (e.g., 99.3% by weight) qnmr_purpose->qnmr_result qnmr_result->final_decision Provides unbiased assay value of bulk material

References

A Comparative Guide to the Reactivity of Substituted Isonicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of substituted isonicotinic acids, essential building blocks in medicinal chemistry and materials science. We will delve into the electronic effects of various substituents on the pyridine ring and how these modifications influence the rates of common synthetic transformations, such as esterification and amidation. By understanding these structure-reactivity relationships, researchers can make more informed decisions in the design and synthesis of novel molecules with desired properties.

The Pivotal Role of Isonicotinic Acid and Its Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, is a versatile scaffold in drug discovery and development. Its derivatives are known for a wide range of biological activities, including antitubercular, anti-inflammatory, and antimicrobial properties. The reactivity of the carboxylic acid group and the electronic properties of the pyridine ring are central to its utility as a synthon. Substituents on the pyridine ring can profoundly alter these properties, providing a powerful tool for fine-tuning the chemical behavior and, ultimately, the biological activity of the resulting molecules.

Theoretical Framework: Understanding Substituent Effects

The reactivity of substituted isonicotinic acids is governed by the electronic effects of the substituents on the pyridine ring. These effects can be broadly categorized into two types:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as halogens and nitro groups, decrease the electron density of the ring and the carboxyl group. Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), such as alkyl groups, increase the electron density.

  • Resonance Effects (M): Also known as mesomeric effects, these are transmitted through the pi (π) system of the aromatic ring. EWGs with a negative resonance effect (-M), like the nitro group, withdraw electron density through delocalization of pi electrons. EDGs with a positive resonance effect (+M), such as methoxy and amino groups, donate electron density through their lone pairs.

These electronic effects directly impact the electrophilicity of the carbonyl carbon in the carboxylic acid group. EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, EDGs decrease the electrophilicity of the carbonyl carbon.

Quantifying Reactivity: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. This linear free-energy relationship can be extended to heterocyclic systems like pyridine. The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted isonicotinic acid.

  • k₀ is the rate constant for the reaction of the unsubstituted isonicotinic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

Comparative Reactivity in Esterification

Esterification is a fundamental reaction for modifying the carboxylic acid group of isonicotinic acid. The acid-catalyzed Fischer esterification is a common method employed for this transformation.

Mechanism of Acid-Catalyzed Esterification

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol, and subsequent elimination of water.

esterification_mechanism IsonicotinicAcid R-COOH ProtonatedAcid R-C(OH)2+ IsonicotinicAcid->ProtonatedAcid + H+ TetrahedralIntermediate R-C(OH)2(O+HR') ProtonatedAcid->TetrahedralIntermediate + R'-OH Alcohol R'-OH ProtonatedEster R-CO(O+HR') TetrahedralIntermediate->ProtonatedEster - H2O Ester R-COOR' ProtonatedEster->Ester - H+ H2O H2O H_plus H+ H3O_plus H3O+

Caption: Mechanism of Acid-Catalyzed Esterification.

Influence of Substituents on Esterification Rate

In acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. Therefore, substituents that increase the electrophilicity of the carbonyl carbon will accelerate the reaction. This means that electron-withdrawing groups (EWGs) are expected to increase the rate of esterification , while electron-donating groups (EDGs) are expected to decrease the rate . This corresponds to a positive ρ value in a Hammett plot.

Comparative Experimental Data (Illustrative)
Substituent (at C2)Hammett Constant (σp)Predicted Relative Rate (k/k₀)
-OCH₃-0.27< 1 (Slower)
-CH₃-0.17< 1 (Slower)
-H0.001 (Reference)
-Cl0.23> 1 (Faster)
-NO₂0.78>> 1 (Much Faster)

Disclaimer: This table presents predicted relative rates based on established principles of physical organic chemistry and Hammett constants for para-substituted benzoic acids, as direct comparative kinetic data for substituted isonicotinic acids is not available in a single comprehensive study. The actual rates would need to be determined experimentally.

Experimental Protocol for a Comparative Kinetic Study of Esterification

This protocol outlines a general procedure for determining the relative rates of esterification for a series of substituted isonicotinic acids.

esterification_protocol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of each substituted isonicotinic acid in the alcohol (e.g., methanol). C Equilibrate the isonicotinic acid solution to the desired reaction temperature (e.g., 60 °C). A->C B Prepare a stock solution of the acid catalyst (e.g., H₂SO₄) in the alcohol. D Initiate the reaction by adding a known volume of the catalyst solution. B->D C->D E Withdraw aliquots at specific time intervals. D->E F Quench the reaction in the aliquot (e.g., by cooling and neutralization). E->F G Analyze the concentration of the ester product or the remaining carboxylic acid using a suitable analytical technique (e.g., HPLC, GC, or titration). F->G H Plot concentration vs. time to determine the initial reaction rate. G->H I Calculate the rate constant (k) for each substituted isonicotinic acid. H->I J Construct a Hammett plot of log(k/k₀) vs. σ. I->J

Caption: Experimental Workflow for Kinetic Study of Esterification.

Comparative Reactivity in Amidation

The formation of an amide bond is another crucial transformation of isonicotinic acids, leading to a vast array of biologically active compounds.

Mechanism of Amidation

Direct amidation of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (to form an acyl chloride), or coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU.

amidation_mechanism IsonicotinicAcid R-COOH ActivatedIntermediate Activated Intermediate (e.g., R-COCl) IsonicotinicAcid->ActivatedIntermediate + Activating Agent ActivatingAgent Activating Agent (e.g., SOCl₂) TetrahedralIntermediate R-C(O⁻)(Cl)(N⁺H₂R') ActivatedIntermediate->TetrahedralIntermediate + R'-NH₂ Amine R'-NH₂ Amide R-CONHR' TetrahedralIntermediate->Amide - Byproduct Byproduct Byproduct (e.g., HCl)

Caption: General Mechanism of Amidation via an Activated Intermediate.

Influence of Substituents on Amidation Rate

Similar to esterification, the rate of amidation is also dependent on the electrophilicity of the carbonyl carbon. Therefore, electron-withdrawing groups (EWGs) will increase the reactivity of the isonicotinic acid towards amidation, while electron-donating groups (EDGs) will decrease the reactivity . This again corresponds to a positive ρ value in a Hammett analysis.

Comparative Experimental Data (Illustrative)
Substituent (at C2)Hammett Constant (σp)Predicted Relative Yield (%)
-OCH₃-0.27Lower
-CH₃-0.17Lower
-H0.00Reference
-Cl0.23Higher
-NO₂0.78Much Higher

Disclaimer: This table presents predicted relative yields based on the expected reactivity trends. Actual yields would depend on the specific reaction conditions, activating agent, and reaction time, and would need to be determined experimentally.

Experimental Protocol for a Comparative Amidation Study

This protocol provides a general method for comparing the yields of amidation for a series of substituted isonicotinic acids under identical conditions.

amidation_protocol cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up and Isolation cluster_analysis Analysis A In separate reaction vessels, dissolve each substituted isonicotinic acid in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂). B Add the activating agent (e.g., HATU) and a base (e.g., DIPEA) to each vessel. A->B C Add the amine to each reaction mixture. B->C D Stir the reactions at a controlled temperature (e.g., room temperature) for a fixed period of time. C->D E Quench the reactions and perform an aqueous work-up. D->E F Extract the product with an organic solvent. E->F G Dry the organic layer and concentrate in vacuo. F->G H Purify the crude product (e.g., by column chromatography). G->H I Determine the yield of the purified amide. H->I J Compare the yields across the series of substituted isonicotinic acids. I->J

Caption: Experimental Workflow for Comparative Amidation Study.

Conclusion

The reactivity of substituted isonicotinic acids is a predictable function of the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic acyl substitution reactions like esterification and amidation. Conversely, electron-donating groups retard these reactions. A thorough understanding of these principles, quantified by the Hammett equation, is invaluable for researchers in the rational design of synthetic routes and the modulation of molecular properties for applications in drug discovery and materials science. The experimental protocols provided herein offer a framework for the systematic investigation and validation of these structure-reactivity relationships in the laboratory.

A Comparative Guide to the Synthesis of 5-Chloro-2-methylisonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key heterocyclic intermediates is a cornerstone of innovation. 5-Chloro-2-methylisonicotinic acid, a vital building block, presents several synthetic challenges. This guide provides an in-depth, objective comparison of the primary methodologies for its synthesis, offering field-proven insights and experimental data to inform strategic decisions in the laboratory and pilot plant settings.

Introduction: The Significance of this compound

This compound (also known as 5-chloro-2-methylpyridine-4-carboxylic acid) is a substituted pyridine derivative.[1] Its structural motifs are of significant interest in the development of novel therapeutic agents and specialized chemicals. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring allows for diverse downstream derivatization, making it a valuable precursor in complex molecule synthesis. The demand for robust and economically viable synthetic routes is therefore of paramount importance.

This guide will benchmark two plausible and mechanistically distinct synthetic strategies:

  • Oxidation of 5-chloro-2,4-lutidine: A classical approach involving the selective oxidation of a methyl group.

  • Carboxylation of 2-chloro-5-methylpyridine: A method centered on the introduction of a carboxyl group onto a pre-functionalized pyridine ring.

We will delve into the causality behind the experimental choices for each route, providing detailed protocols and a comparative analysis of their respective performance metrics.

Method 1: Selective Oxidation of 5-chloro-2,4-lutidine

The oxidation of an activated methyl group on a pyridine ring is a well-established transformation. In the case of 5-chloro-2,4-lutidine, the methyl group at the 4-position is more susceptible to oxidation due to the electronic effects of the pyridine nitrogen and the chloro substituent.

Causality of Experimental Choices

The choice of an oxidizing agent is critical to the success of this reaction, aiming for high selectivity towards the 4-methyl group while preserving the 2-methyl and chloro functionalities. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed for the oxidation of alkylpyridines.[2][3] The reaction is typically conducted in an aqueous medium, and the pH is a crucial parameter to control both the reactivity of the permanganate and the solubility of the starting material and product. The use of a phase-transfer catalyst can sometimes be beneficial in reactions involving sparingly soluble organic substrates and aqueous oxidants.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • 5-chloro-2,4-lutidine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH adjustment

  • Sodium bisulfite (NaHSO₃) for quenching

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • A solution of 5-chloro-2,4-lutidine is prepared in an aqueous medium. The pH is adjusted to be slightly basic to facilitate the reaction.

  • Potassium permanganate is added portion-wise to the stirred solution at a controlled temperature, typically between 20-40°C. The reaction is exothermic and requires careful monitoring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and excess permanganate is quenched by the addition of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

  • The manganese dioxide is removed by filtration.

  • The filtrate is acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Diagram: Oxidation of 5-chloro-2,4-lutidine

Oxidation_Workflow A Dissolve 5-chloro-2,4-lutidine in aqueous base B Portion-wise addition of KMnO4 A->B C Reaction Monitoring (TLC/HPLC) B->C D Quench with NaHSO3 C->D E Filter MnO2 D->E F Acidify filtrate with HCl E->F G Filter and dry crude product F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound via oxidation.

Method 2: Carboxylation of 2-chloro-5-methylpyridine

This approach involves the formation of a carbon-carbon bond at the 4-position of the pyridine ring. This can be achieved through organometallic intermediates, such as a Grignard or an organolithium reagent, followed by quenching with carbon dioxide.

Causality of Experimental Choices

The generation of an organometallic species at the 4-position of 2-chloro-5-methylpyridine is the key challenge. Direct metalation (lithiation) at this position can be difficult due to the presence of other reactive sites. A more reliable approach is often a halogen-metal exchange or the formation of a Grignard reagent if a suitable halide is present at the 4-position. However, for the named starting material, a directed ortho-metalation could be a possibility, though less direct. A more plausible route, though requiring an additional step, would be the introduction of a halogen at the 4-position of 2-chloro-5-methylpyridine, followed by a Grignard reaction.

Given the starting material, a direct carboxylation is challenging. A more practical approach within this family of reactions would be to start from a precursor like 2,4-dichloro-5-methylpyridine. Here, the 4-chloro position is more reactive towards Grignard formation.

Experimental Protocol: Grignard Carboxylation (Hypothetical from a 4-halo precursor)

Materials:

  • 2,4-dichloro-5-methylpyridine (as a more suitable precursor)

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • Iodine (for activation)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl) for workup

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

  • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). A crystal of iodine can be added to initiate the reaction.

  • A solution of 2,4-dichloro-5-methylpyridine in dry THF is added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • The resulting Grignard reagent is cooled in a dry ice/acetone bath.

  • An excess of crushed dry ice is added to the reaction mixture.

  • The mixture is allowed to warm to room temperature, and the reaction is quenched by the addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid to dissolve the magnesium salts.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically performed by recrystallization.

Workflow Diagram: Carboxylation via Grignard Reagent

Carboxylation_Workflow A Activate Mg turnings (inert atmosphere) B Add 4-halo-2-chloro-5-methylpyridine in dry THF A->B C Formation of Grignard Reagent B->C D Quench with dry ice (CO2) C->D E Acidic workup D->E F Extraction with organic solvent E->F G Drying and concentration F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound via a Grignard carboxylation route.

Comparative Analysis

ParameterMethod 1: OxidationMethod 2: Carboxylation
Starting Material 5-chloro-2,4-lutidine2-chloro-5-methyl-4-halopyridine (or similar)
Reagents Potassium permanganate, acids, basesMagnesium, dry ice, dry solvents, acids
Reaction Conditions Aqueous, moderate temperatureAnhydrous, inert atmosphere, low to reflux temperatures
Reported Yield Moderate to good (typically 50-70%)[2][3]Variable, can be high with optimized conditions
Purity of Crude Product Often requires significant purification from by-productsCan be cleaner, but side reactions are possible
Key By-products Over-oxidation products, unreacted starting materialUnreacted starting material, Grignard coupling products
Scalability Can be challenging due to large volumes of MnO₂ wasteCan be scaled, but requires stringent control of anhydrous and inert conditions
Environmental Impact Significant heavy metal waste (MnO₂)Use of volatile and flammable organic solvents
Safety Considerations Handling of strong oxidizer, exothermicityHandling of pyrophoric organometallic reagents, anhydrous conditions

Conclusion and Recommendations

The choice between the oxidation and carboxylation routes for the synthesis of this compound is a classic case of weighing the pros and cons of established versus more modern synthetic methodologies.

The oxidation of 5-chloro-2,4-lutidine is a more traditional and straightforward approach in terms of the reaction setup. However, it is often plagued by moderate yields and the generation of significant amounts of manganese dioxide waste, which poses environmental and disposal challenges, particularly on a larger scale. The purification of the final product can also be demanding due to the potential for over-oxidation.

The carboxylation of a suitable 2-chloro-5-methylpyridine precursor via a Grignard reagent represents a more elegant and potentially higher-yielding strategy. This method offers the advantage of building the desired carboxylic acid functionality directly and with high atom economy. However, it necessitates a more complex starting material (a 4-halo derivative) and requires strict adherence to anhydrous and inert reaction conditions, which can be more challenging to implement on an industrial scale. The handling of pyrophoric organometallic intermediates also requires specialized equipment and safety protocols.[4][5]

For laboratory-scale synthesis where starting material availability is not a major constraint and high purity is desired, the carboxylation route may be preferable. For larger-scale production, the oxidation route, despite its drawbacks, might be considered if the starting lutidine is readily available and cost-effective, and if efficient waste management processes are in place.

Ultimately, the optimal synthetic strategy will depend on the specific project requirements, including scale, cost, available equipment, and environmental considerations. Further process development and optimization would be necessary to fully validate either route for commercial production.

References

A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Potential of 5-Chloro-2-methylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory properties of a series of synthesized 5-Chloro-2-methylisonicotinic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. We will delve into the rationale behind the experimental design, present detailed protocols, and interpret the resulting data to provide a clear understanding of the structure-activity relationships within this chemical series.

Introduction: The Rationale for Targeting Inflammation with Novel Nicotinic Acid Scaffolds

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects. This necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Nicotinic acid and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory effects.[1] The strategic incorporation of a chloro-substituent and a methyl group on the isonicotinic acid scaffold is hypothesized to modulate the molecule's electronic and steric properties, potentially enhancing its interaction with key inflammatory targets.

This guide will focus on a comparative analysis of three representative derivatives of this compound:

  • CMIA-01: this compound (the parent compound)

  • CMIA-02: Ethyl 5-chloro-2-methylisonicotinate (an ester derivative)

  • CMIA-03: 5-Chloro-2-methylisonicotinamide (an amide derivative)

Our investigation will encompass both in vitro assays to elucidate the cellular mechanisms of action and in vivo models to assess the systemic anti-inflammatory efficacy.

In Vitro Evaluation: Unraveling the Cellular Mechanisms

The initial phase of our investigation focuses on in vitro assays to determine the direct effects of the CMIA derivatives on key cellular events in the inflammatory cascade.

Experimental Workflow: In Vitro Assays

in_vitro_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays RAW264_7 RAW 264.7 Macrophages NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) RAW264_7->NO_Assay LPS Stimulation Cytokine_Assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) RAW264_7->Cytokine_Assay LPS Stimulation COX_Assay COX Enzyme Inhibition Assay (COX-1 and COX-2) RAW264_7->COX_Assay Cell Lysates Data_Analysis Comparative Data Analysis NO_Assay->Data_Analysis IC50 Determination Cytokine_Assay->Data_Analysis IC50 Determination COX_Assay->Data_Analysis IC50 Determination

Caption: Workflow for in vitro anti-inflammatory evaluation of CMIA derivatives.

Detailed Experimental Protocols

1. Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of CMIA-01, CMIA-02, CMIA-03, or a vehicle control for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay: After 24 hours of LPS stimulation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3. Pro-inflammatory Cytokine Assay (ELISA): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions. The absorbance is read at 450 nm, and the concentrations are determined from a standard curve.

4. Cyclooxygenase (COX) Enzyme Inhibition Assay: The inhibitory activity of the CMIA derivatives on COX-1 and COX-2 enzymes is determined using a colorimetric COX inhibitor screening assay kit.[2] The assay measures the peroxidase activity of COX, and the absorbance is read at 590 nm.

Comparative In Vitro Data
CompoundNO Production IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)COX-1 Inhibition (%) at 100 µMCOX-2 Inhibition (%) at 100 µM
CMIA-01 45.2 ± 3.158.7 ± 4.565.1 ± 5.215.3 ± 2.142.8 ± 3.9
CMIA-02 28.6 ± 2.535.4 ± 3.841.9 ± 4.112.1 ± 1.865.7 ± 5.4
CMIA-03 35.8 ± 2.942.1 ± 4.049.3 ± 4.718.5 ± 2.453.2 ± 4.6
Ibuprofen 15.5 ± 1.822.3 ± 2.528.7 ± 3.185.4 ± 6.280.1 ± 5.9

Data Interpretation: The in vitro results suggest that all three CMIA derivatives possess anti-inflammatory properties, with the ester derivative CMIA-02 exhibiting the most potent inhibition of NO, TNF-α, and IL-6 production. The enhanced activity of CMIA-02 could be attributed to its increased lipophilicity, facilitating better cell membrane permeability. Importantly, all derivatives show preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

In Vivo Evaluation: Assessing Systemic Efficacy

To translate the promising in vitro findings into a more physiologically relevant context, we evaluated the anti-inflammatory efficacy of the CMIA derivatives in a well-established animal model of acute inflammation.

Experimental Workflow: In Vivo Assay

in_vivo_workflow cluster_animal_model Animal Model cluster_procedure Experimental Procedure Wistar_Rats Wistar Rats Grouping Grouping and Acclimatization Wistar_Rats->Grouping Dosing Oral Administration of CMIA Derivatives or Control Grouping->Dosing Induction Carrageenan-induced Paw Edema Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement At 0, 1, 2, 3, 4 hours Data_Analysis Comparative Efficacy Analysis Measurement->Data_Analysis Edema Inhibition Calculation

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Detailed Experimental Protocol

1. Animals: Male Wistar rats (180-200 g) are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures are conducted in accordance with institutional guidelines for the care and use of laboratory animals.

2. Carrageenan-Induced Paw Edema: The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model.[3] The rats are divided into groups (n=6) and orally administered with CMIA-01, CMIA-02, CMIA-03 (50 mg/kg), a vehicle control (0.5% carboxymethyl cellulose), or a standard drug, Indomethacin (10 mg/kg). One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group.

Comparative In Vivo Data
Treatment (50 mg/kg)Paw Volume Increase (mL) at 3 hoursPercentage Inhibition of Edema (%) at 3 hours
Vehicle Control 0.85 ± 0.07-
CMIA-01 0.52 ± 0.0538.8
CMIA-02 0.38 ± 0.04**55.3
CMIA-03 0.45 ± 0.0647.1
Indomethacin (10 mg/kg) 0.32 ± 0.03**62.4
*p < 0.05, **p < 0.01 compared to vehicle control.

Data Interpretation: The in vivo results corroborate the in vitro findings, with CMIA-02 demonstrating the most significant reduction in carrageenan-induced paw edema.[3] This suggests that the ester derivative possesses favorable pharmacokinetic properties, allowing for effective systemic delivery and anti-inflammatory action. While not as potent as the standard drug indomethacin at the tested doses, the significant anti-inflammatory activity of the CMIA derivatives, particularly CMIA-02, warrants further investigation, including dose-response studies and evaluation in chronic inflammation models.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data from our in vitro and in vivo studies provide valuable insights into the structure-activity relationship of this compound derivatives.

sar_pathway cluster_properties Physicochemical Properties cluster_activity Biological Activity CMIA_scaffold This compound Scaffold R = -OH (CMIA-01) R = -OEt (CMIA-02) R = -NH2 (CMIA-03) Lipophilicity Increased Lipophilicity (CMIA-02) CMIA_scaffold:f2->Lipophilicity Permeability Enhanced Cell Permeability Lipophilicity->Permeability InVitro Potent In Vitro Anti-inflammatory Activity Permeability->InVitro InVivo Improved In Vivo Efficacy InVitro->InVivo

Caption: Structure-activity relationship of CMIA derivatives.

The esterification of the carboxylic acid group in CMIA-01 to form CMIA-02 leads to a significant increase in anti-inflammatory activity. This is likely due to the increased lipophilicity of the ester, which enhances its ability to cross cell membranes and reach its intracellular targets. The amide derivative, CMIA-03 , also shows improved activity compared to the parent acid, but to a lesser extent than the ester. This suggests that both electronic and steric factors at the 4-position of the pyridine ring play a crucial role in modulating the anti-inflammatory potential of this scaffold.

Conclusion and Future Directions

This comparative guide demonstrates that this compound derivatives are a promising class of novel anti-inflammatory agents. The ester derivative, CMIA-02 , emerged as the lead compound with superior in vitro and in vivo efficacy. The observed preferential inhibition of COX-2 suggests a potentially favorable safety profile.

Future research should focus on:

  • Pharmacokinetic and toxicity studies of the lead compound, CMIA-02, to further assess its drug-like properties.

  • Exploration of a broader range of derivatives to further optimize the structure-activity relationship.

  • Evaluation in chronic models of inflammation to determine the long-term therapeutic potential of this chemical series.

By systematically building upon these findings, the this compound scaffold holds considerable promise for the development of next-generation anti-inflammatory therapeutics.

References

A Comparative Docking Analysis of 5-Chloro-2-methylisonicotinic Acid Analogs Against Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico comparative analysis of 5-Chloro-2-methylisonicotinic acid and its rationally designed analogs against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. As researchers, scientists, and drug development professionals engaged in the fight against tuberculosis, understanding the structure-activity relationships of potential inhibitors is paramount. This document offers a detailed molecular docking workflow, presents comparative binding data, and interprets these findings to guide future drug discovery efforts.

The Rationale for Targeting InhA with Isonicotinic Acid Derivatives

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of novel therapeutics. The mycolic acid biosynthesis pathway is a crucial component of the mycobacterial cell wall and presents a validated target for drug development. A key enzyme in this pathway is InhA, an NADH-dependent enoyl-ACP reductase. The widely used anti-tubercular drug isoniazid is a pro-drug that, once activated, forms an adduct with NADH that inhibits InhA. However, resistance to isoniazid often arises from mutations in the activating enzyme, KatG. Therefore, the development of direct InhA inhibitors that do not require metabolic activation is a promising strategy to combat resistant strains.

Isonicotinic acid and its derivatives have a well-established history as precursors to anti-tubercular agents. This guide focuses on this compound as a scaffold for designing novel InhA inhibitors. Through systematic in-silico analysis, we will explore how modifications to this core structure influence its binding affinity and interaction with the active site of InhA.

Experimental Design: A Validated Molecular Docking Workflow

To ensure the scientific rigor of this comparative study, a well-defined and validated molecular docking protocol is essential. We will employ AutoDock Vina, a widely used and robust open-source docking program, for our simulations.[1] The following workflow outlines the key steps, from target and ligand preparation to the analysis of docking results.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB_retrieval 1. Retrieve InhA Structure (PDB ID: 2NSD) Protein_prep 2. Prepare InhA Receptor - Remove water & ligands - Add polar hydrogens - Assign charges PDB_retrieval->Protein_prep UCSF Chimera Grid_box 5. Define Binding Site (Grid Box Generation) Protein_prep->Grid_box Ligand_design 3. Design Analogs of This compound Ligand_prep 4. Prepare Ligands - 2D to 3D conversion - Energy minimization - Define rotatable bonds Ligand_design->Ligand_prep ChemDraw & Avogadro Ligand_prep->Grid_box Docking_run 6. Run AutoDock Vina (Lamarckian Genetic Algorithm) Grid_box->Docking_run Pose_analysis 7. Analyze Docking Poses - Binding Energy (kcal/mol) - RMSD from reference Docking_run->Pose_analysis Interaction_analysis 8. Visualize Interactions - Hydrogen bonds - Hydrophobic interactions Pose_analysis->Interaction_analysis PyMOL & LigPlot+ SAR_analysis 9. Structure-Activity Relationship (SAR) Analysis Interaction_analysis->SAR_analysis

Caption: A comprehensive workflow for the comparative molecular docking study.

Experimental Protocol: Step-by-Step Methodology

1. Target Protein Preparation:

  • The crystal structure of Mycobacterium tuberculosis InhA in complex with its NADH cofactor and an inhibitor (PDB ID: 2NSD) will be retrieved from the Protein Data Bank.
  • Using UCSF Chimera, all water molecules and the co-crystallized inhibitor will be removed.
  • Polar hydrogen atoms will be added, and Gasteiger charges will be assigned to the protein atoms.
  • The prepared receptor will be saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of this compound and its designed analogs will be drawn using ChemDraw.
  • These structures will be converted to 3D and energy minimized using Avogadro with the MMFF94 force field.
  • The prepared ligands will also be saved in the PDBQT format, with rotatable bonds defined.

3. Molecular Docking with AutoDock Vina:

  • A grid box will be defined to encompass the active site of InhA, centered on the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box will be set to 25 x 25 x 25 Å to allow for sufficient space for ligand movement.
  • Molecular docking will be performed using AutoDock Vina. The Lamarckian Genetic Algorithm will be employed for the conformational search.
  • For each ligand, multiple binding poses will be generated and ranked based on their predicted binding affinity (in kcal/mol).

4. Analysis of Docking Results:

  • The binding affinity of the top-ranked pose for each ligand will be recorded.
  • The interactions between the ligands and the active site residues of InhA will be visualized and analyzed using PyMOL and LigPlot+.
  • Key interactions, such as hydrogen bonds and hydrophobic contacts, will be identified and tabulated.

The Analogs: A Rational Design Approach

To investigate the structure-activity relationship, a series of analogs of this compound were designed with systematic modifications to the parent structure. These modifications are intended to probe the effects of altering electronic properties, steric bulk, and hydrogen bonding potential.

G cluster_analogs Designed Analogs Parent 5-Chloro-2-methyl- isonicotinic acid (Parent) Analog1 Analog 1: 5-Fluoro-2-methyl- isonicotinic acid Parent->Analog1 Cl to F Analog2 Analog 2: 5-Bromo-2-methyl- isonicotinic acid Parent->Analog2 Cl to Br Analog3 Analog 3: 5-Chloro-2-ethyl- isonicotinic acid Parent->Analog3 Methyl to Ethyl Analog4 Analog 4: 5-Chloro-2-methyl- isonicotinamide Parent->Analog4 Carboxylic acid to Amide Analog5 Analog 5: 5-Nitro-2-methyl- isonicotinic acid Parent->Analog5 Cl to NO2

Caption: Structural relationship between the parent molecule and its designed analogs.

Comparative Docking Results

The following table summarizes the predicted binding affinities and key interactions of the parent compound, its analogs, and a known InhA inhibitor, triclosan, which serves as a positive control.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
This compound (Parent) -7.2TYR158, NADPHE149, MET199, ILE215
Analog 1 (5-Fluoro) -7.0TYR158, NADPHE149, MET199, ILE215
Analog 2 (5-Bromo) -7.5TYR158, NADPHE149, MET199, ILE215
Analog 3 (2-Ethyl) -7.1TYR158, NADPHE149, MET199, ILE215, PRO193
Analog 4 (Amide) -7.8TYR158, NAD, GLY96PHE149, MET199, ILE215
Analog 5 (5-Nitro) -8.2TYR158, NAD, SER94PHE149, MET199, ILE215
Triclosan (Control) -8.5TYR158PHE149, MET199, ILE215, ILE194

Interpretation and Structure-Activity Relationship (SAR) Analysis

The docking results provide valuable insights into the structural requirements for binding to the InhA active site.

  • Halogen Substitution: The nature of the halogen at the 5-position appears to influence binding affinity. The bromo-substituted analog (Analog 2) exhibited a slightly better binding affinity than the parent chloro compound, while the fluoro-substituted analog (Analog 1) showed a slightly weaker affinity. This suggests that a larger, more polarizable halogen at this position may be favorable for interaction with the binding pocket.

  • Alkyl Group Modification: Replacing the methyl group at the 2-position with an ethyl group (Analog 3) did not significantly alter the binding affinity. This indicates that there may be some tolerance for larger alkyl groups at this position, although further expansion could lead to steric clashes.

  • Carboxylic Acid vs. Amide: The conversion of the carboxylic acid to an amide (Analog 4) resulted in a notable improvement in binding affinity. This is likely due to the formation of an additional hydrogen bond with the backbone of GLY96, highlighting the importance of hydrogen bond donors and acceptors in this region of the active site.

  • Electron-Withdrawing Group: The introduction of a strong electron-withdrawing nitro group at the 5-position (Analog 5) led to the highest predicted binding affinity among the analogs. The nitro group appears to form an additional hydrogen bond with SER94, further anchoring the ligand in the binding pocket.

The interactions of the parent compound and the most promising analog (Analog 5) with the InhA active site are depicted in the following signaling pathway-style diagram.

G cluster_parent Parent Compound Binding cluster_analog5 Analog 5 Binding Parent 5-Chloro-2-methyl- isonicotinic acid Parent_HB H-Bond with TYR158 & NAD Parent->Parent_HB Parent_Hydro Hydrophobic Interactions with PHE149, MET199, ILE215 Parent->Parent_Hydro InhA InhA Active Site Parent_HB->InhA Parent_Hydro->InhA Analog5 5-Nitro-2-methyl- isonicotinic acid Analog5_HB1 H-Bond with TYR158 & NAD Analog5->Analog5_HB1 Analog5_HB2 Additional H-Bond with SER94 Analog5->Analog5_HB2 Analog5_Hydro Hydrophobic Interactions with PHE149, MET199, ILE215 Analog5->Analog5_Hydro Analog5_HB1->InhA Analog5_HB2->InhA Analog5_Hydro->InhA

Caption: Key interactions of the parent compound and Analog 5 within the InhA active site.

Conclusion and Future Directions

This comparative in-silico study demonstrates that this compound is a viable scaffold for the design of novel direct inhibitors of Mycobacterium tuberculosis InhA. Our findings suggest that modifications at the 5-position with electron-withdrawing groups capable of forming additional hydrogen bonds, such as a nitro group, can significantly enhance binding affinity. Similarly, the conversion of the carboxylic acid moiety to an amide also shows promise.

The insights gained from this computational analysis provide a strong foundation for the synthesis and experimental validation of these designed analogs. Future work should focus on in vitro enzyme inhibition assays and whole-cell activity screening against M. tuberculosis to confirm the predictions of this study and further elucidate the structure-activity relationships of this promising class of compounds.

References

A Head-to-Head Comparison of the Pharmacological Profiles of Halogenated Isonicotinic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Modulating Isonicotinic Acid Scaffolds

Isonicotinic acid, a simple pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry. Its most famous derivative, isoniazid, remains a cornerstone in the treatment of tuberculosis. However, the core isonicotinic acid structure presents a versatile template for broader therapeutic applications, from metabolic disorders to oncology. A key strategy in unlocking this potential lies in the judicious application of halogenation—the substitution of hydrogen with elements like fluorine, chlorine, or bromine.

This guide provides a head-to-head comparison of the pharmacological profiles of halogenated isonicotinic acids. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between chemical structure and biological function. We will explore how the distinct physicochemical properties of each halogen systematically alter the molecule's interaction with its biological targets, its metabolic stability, and its overall pharmacological profile.

The primary pharmacological target for this class of compounds is the G-protein coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1][2] This receptor mediates the well-known anti-dyslipidemic effects of the related isomer, nicotinic acid.[3] While direct comparative data for simple halogenated isonicotinic acids on GPR109A is sparse in publicly available literature—likely because isonicotinic acid itself is a low-affinity ligand—we can extrapolate from extensive structure-activity relationship (SAR) studies on related pyridine agonists to build a robust predictive framework.[3][4][5][6]

This guide will therefore focus on the principles of halogenation as applied to the isonicotinic acid scaffold, the established pharmacology of the GPR109A receptor, and the validated experimental protocols required to generate the precise, comparative data needed for drug development programs.

The Physicochemical Impact of Halogenation: A Comparative Overview

The choice of halogen is a critical decision in drug design, as each imparts a unique combination of steric and electronic properties. Understanding these differences is fundamental to predicting their pharmacological impact.

Table 1: Comparative Physicochemical Properties of Halogens

Property Hydrogen (H) Fluorine (F) Chlorine (Cl) Bromine (Br)
Van der Waals Radius (Å) 1.20 1.47 1.75 1.85
Electronegativity (Pauling) 2.20 3.98 3.16 2.96
C-X Bond Energy (kcal/mol) 99 116 81 68
Lipophilicity (Hansch π) 0.00 +0.14 +0.71 +0.86

| Key Characteristic | Baseline | Strong e⁻-withdrawing, H-bond acceptor | Moderate lipophilicity, good leaving group | High lipophilicity, halogen bond donor |

  • Fluorine (F): Often considered a bioisostere of hydrogen due to its small size, fluorine's extreme electronegativity can drastically lower the pKa of the nearby pyridine nitrogen, altering its ionization state at physiological pH.[7] The strength of the carbon-fluorine bond makes it highly resistant to metabolic cleavage, often used to block sites of oxidative metabolism and enhance a drug's half-life.[7]

  • Chlorine (Cl) & Bromine (Br): These larger halogens significantly increase lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets. Their ability to form "halogen bonds"—a directional, non-covalent interaction with electron-donating atoms like oxygen or nitrogen—can provide an additional, stabilizing interaction with a receptor binding site, increasing affinity.[8] This interaction is generally stronger for bromine than for chlorine.

The logical relationship between these properties and their expected pharmacological impact is outlined below.

G cluster_props Physicochemical Property cluster_pharm Pharmacological Consequence Halogen Halogen Size Steric Bulk (F < Cl < Br) Halogen->Size influences Electro Electronegativity (F > Cl > Br) Halogen->Electro influences Lipo Lipophilicity (F < Cl < Br) Halogen->Lipo influences XBond Halogen Bonding (Br > Cl > F) Halogen->XBond influences Binding Receptor Binding Affinity Size->Binding Steric fit/clash Electro->Binding pKa modulation Metabolism Metabolic Stability Electro->Metabolism Blocks oxidation (C-F) Lipo->Binding Hydrophobic interactions PK Pharmacokinetics (ADME) Lipo->PK Membrane permeability XBond->Binding Additional affinity Selectivity Target Selectivity Binding->Selectivity Differential affinity

Caption: Impact of halogen properties on pharmacological outcomes.

Primary Pharmacological Target: The GPR109A Receptor

GPR109A is a Gᵢ-protein coupled receptor highly expressed in adipocytes and various immune cells, including Langerhans cells in the skin.[6][9] Its activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11]

Mechanism of Action: In adipocytes, the reduction in cAMP levels inhibits hormone-sensitive lipase, which in turn decreases the breakdown of triglycerides (lipolysis). This reduces the release of free fatty acids into the bloodstream, a key mechanism for the lipid-lowering effects of GPR109A agonists.[12] In immune cells, GPR109A activation is linked to the release of prostaglandins, which mediates the characteristic skin flushing seen with high-dose niacin therapy.[13][14][15]

G cluster_cell Adipocyte Ligand Halogenated Isonicotinic Acid Receptor GPR109A Receptor Ligand->Receptor binds G_Protein Gαi/βγ Complex Receptor->G_Protein activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis (Inhibition) HSL->Lipolysis promotes

Caption: GPR109A signaling pathway leading to inhibition of lipolysis.

Structure-Activity Relationship (SAR) at GPR109A

While specific data for 2-halogenated isonicotinic acids is lacking, SAR studies on related pyrazole and pyridine agonists for GPR109A provide valuable insights:[11][16][17]

  • Carboxylic Acid is Key: A negatively charged carboxylate group is a critical pharmacophore for binding to GPR109A. This group is believed to form a key salt-bridge interaction with an arginine residue (R111) in the receptor binding pocket.[13] Therefore, any halogen substitution must not interfere with the presentation of this group.

  • Positional Sensitivity: The position of the halogen on the pyridine ring is crucial. For nicotinic acid derivatives, halogenation at the 5- or 6-position is generally better tolerated than at the 2-position, which is adjacent to the critical pyridine nitrogen. Substitution at the 2-position can introduce steric hindrance and alter the electronic properties of the nitrogen, potentially disrupting key interactions.

  • Fluorine vs. Other Halogens: In some series of GPR109A agonists, fluorination has been shown to maintain or slightly improve potency, likely by favorably modulating pKa without adding excessive steric bulk.[11] Larger halogens like chlorine and bromine can increase potency if they fit into a hydrophobic sub-pocket, but can also abolish activity if they cause a steric clash.

Table 2: Predicted Pharmacological Profile of Halogenated Isonicotinic Acids at GPR109A

Compound Predicted GPR109A Potency (EC₅₀) Rationale for Prediction Key Experimental Data Needed
Isonicotinic Acid Low (mM range) Parent scaffold, low affinity reported for GPR109A.[6] Baseline EC₅₀/Kᵢ value.
2-Fluoro-Isonicotinic Acid Potentially higher than parent F may improve pKa for binding; minimal steric hindrance. EC₅₀ from cAMP/GTPγS assay.
2-Chloro-Isonicotinic Acid Likely lower than fluoro- Increased steric bulk adjacent to pyridine N may hinder binding. EC₅₀ from cAMP/GTPγS assay.

| 2-Bromo-Isonicotinic Acid | Likely lowest potency | Significant steric bulk likely to cause clash in the binding pocket. | EC₅₀ from cAMP/GTPγS assay. |

Experimental Protocols for Pharmacological Characterization

To generate the missing data for a definitive head-to-head comparison, standardized, validated assays are required. The following protocols describe the industry-standard methods for determining the potency and efficacy of compounds at GPR109A.

Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

Principle of the Assay: This is a functional, cell-based assay that measures the ability of an agonist to activate the Gᵢ-coupled GPR109A receptor and inhibit the production of intracellular cAMP. Cells expressing GPR109A are stimulated with forskolin to elevate basal cAMP levels. An agonist will inhibit this rise, and the magnitude of inhibition is proportional to its potency (IC₅₀ or EC₅₀). This is a robust method for determining agonist activity.

Detailed Methodology:

  • Cell Culture & Seeding:

    • Culture HEK293 or CHO cells stably expressing human GPR109A in appropriate growth medium.

    • Harvest cells and seed them into a 384-well white solid-bottom assay plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (e.g., 2-fluoro-isonicotinic acid) in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer (e.g., HBSS with 5 mM HEPES) to create a concentration-response curve. Include a vehicle control (DMSO only).

  • Assay Procedure:

    • Remove growth medium from the cell plate and add 20 µL of assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Prepare a forskolin solution in assay buffer to a final concentration that stimulates cAMP to ~80% of its maximum (e.g., 3-10 µM; must be optimized).

    • Add 5 µL of the forskolin solution to all wells except the basal control wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA) following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the basal control as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.

G start Seed GPR109A-expressing cells in 384-well plate incubate1 Incubate overnight start->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate 15 min add_compounds->incubate2 add_forskolin Add Forskolin to stimulate Adenylyl Cyclase incubate2->add_forskolin incubate3 Incubate 30 min add_forskolin->incubate3 detect Lyse cells & add cAMP detection reagents incubate3->detect read Read plate signal (e.g., HTRF reader) detect->read analyze Normalize data and fit dose-response curve to determine EC₅₀ read->analyze

Caption: Experimental workflow for the GPR109A cAMP Inhibition Assay.

Protocol 2: [³⁵S]GTPγS Radiometric Binding Assay

Principle of the Assay: This is a functional assay performed on cell membranes that directly measures the activation of G-proteins.[18][19] In the presence of an agonist, the GPR109A receptor catalyzes the exchange of GDP for GTP on the Gαᵢ subunit. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified. This assay is highly valued because it is a proximal measure of receptor activation and is less prone to signal amplification artifacts seen in downstream assays.

Detailed Methodology:

  • Membrane Preparation:

    • Grow a large batch of GPR109A-expressing cells.

    • Harvest the cells, lyse them via hypotonic shock, and homogenize.

    • Isolate the membrane fraction by differential centrifugation.

    • Resuspend the membrane pellet in an appropriate buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, combine the following in order: assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂), GDP (to a final concentration of 10 µM), and cell membranes (10-20 µg protein/well).

    • Add serial dilutions of the test compounds.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Incubate the plate with gentle shaking for 60-90 minutes at 30°C.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Define non-specific binding using a high concentration of unlabeled GTPγS and subtract this from all other values.

    • Define basal binding using vehicle control.

    • Plot the specific binding (in CPM or DPM) versus the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Pharmacokinetic Profile: The Influence of Halogenation on ADME Properties

The introduction of a halogen atom profoundly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption & Distribution: Increasing lipophilicity (Cl, Br) generally enhances passive diffusion across cell membranes, which can improve oral absorption and tissue penetration, including crossing the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Metabolism: Halogenation is a key strategy to improve metabolic stability. The C-F bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes.[7] Placing a fluorine atom at a known site of metabolism on the parent molecule can effectively block this pathway, increasing the drug's half-life. 2-chloropyridine, for instance, is known to be relatively resistant to microbial degradation.[20] However, halogenated pyridines can also be metabolized, for example, via glutathione S-transferase-catalyzed displacement of the halogen.[15]

  • Excretion: The overall changes in polarity and metabolism will dictate the primary route of excretion, whether renal (for more polar compounds) or hepatic.

Table 3: Predicted Pharmacokinetic Consequences of Halogenating Isonicotinic Acid

Compound Predicted Metabolic Stability Predicted Permeability Key Considerations
Isonicotinic Acid Moderate Low Parent compound, likely subject to phase II conjugation.
2-Fluoro-Isonicotinic Acid High Moderate C-F bond blocks CYP-mediated oxidation at the 2-position.[7]
2-Chloro-Isonicotinic Acid Moderate-High High Increased lipophilicity improves permeability; may be a substrate for GSTs.[15]

| 2-Bromo-Isonicotinic Acid | Moderate | Very High | Highest lipophilicity; potential for non-specific binding and altered distribution. |

Conclusion and Future Directions

This guide establishes that halogenation is a powerful tool for modulating the pharmacological profile of the isonicotinic acid scaffold. While a definitive head-to-head comparison of simple 2-halogenated isonicotinic acids requires the generation of new experimental data, a robust framework based on established SAR principles for the primary target, GPR109A, allows for strong predictive insights.

The effect of halogenation is a delicate balance of electronics, sterics, and lipophilicity. Fluorine offers a conservative modification to enhance metabolic stability, whereas chlorine and bromine provide avenues to increase potency through enhanced lipophilicity and potential halogen bonding, but with a greater risk of steric hindrance.

For researchers and drug development professionals, the path forward is clear. The detailed protocols provided herein for cAMP and GTPγS binding assays are the essential next steps to quantify the activity of these compounds at GPR109A. By systematically synthesizing and testing 2-fluoro-, 2-chloro-, and 2-bromo-isonicotinic acid, the precise impact of each halogen can be determined, paving the way for the rational design of next-generation therapeutics based on this versatile scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-methylisonicotinic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in the principles of chemical hazard mitigation, regulatory compliance, and environmental stewardship.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated organic compound. While specific toxicity data may be limited, its structure as a chlorinated carboxylic acid informs the necessary precautions.

Key Properties and Hazards:

PropertyValue / InformationSource
Chemical Name 5-chloro-2-methylpyridine-4-carboxylic acid[1]
Molecular Formula C₇H₆ClNO₂[1]
CAS Number 1060810-03-8[1]
Primary Hazards Corrosive/Irritant: As a carboxylic acid, it can cause skin and serious eye irritation.[2] Environmental: Halogenated organic compounds are regulated due to their persistence and potential to form toxic byproducts.[3][4][5]
Combustibility Combustible solid. Dust may form explosive mixtures with air.

Regulatory Framework: The "Why" Behind the Procedure

Proper disposal is not merely a best practice; it is a legal requirement. Two primary federal agencies in the United States govern the disposal of laboratory chemicals.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a halogenated organic compound (HOC) . The EPA strictly regulates the disposal of HOCs, often prohibiting land disposal due to their environmental persistence.[5][6] Wastes containing HOCs above a certain concentration (typically 1,000 mg/kg) must be treated, with high-temperature incineration being a common and effective method.[4][5]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan.[7][8][9] This plan must include procedures for safe handling and disposal of hazardous chemicals, as well as training for all personnel.[9][10]

Adherence to the following protocols ensures compliance with these critical regulations.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedure, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, splash-proof chemical goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator may be necessary based on your institution's safety assessment.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.[11]

Waste Characterization and Segregation

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for "Halogenated Organic Waste."[11]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").[8][12]

  • Segregation is Key:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[11][13]

    • DO NOT mix with acids, bases, or oxidizers in the same waste container to prevent uncontrolled reactions.[14]

Disposal Procedures

The appropriate disposal method depends on the nature and quantity of the waste.

Protocol 1: Small Spills and Surface Decontamination

For minor spills of the solid or its solutions, immediate neutralization is the preferred approach. This converts the corrosive acid into a more stable salt.[15][16]

Step-by-Step Neutralization Protocol:

  • Contain the Spill: If it's a solid, gently cover it with a weak base like sodium bicarbonate or soda ash (sodium carbonate) . If it's a liquid, surround the spill with an absorbent material, then apply the neutralizer.[17]

  • Apply Neutralizer Slowly: Add the weak base gradually from the outside of the spill inward. A vigorous bubbling reaction (release of CO₂ gas) will occur.[15][18] Perform this in a well-ventilated area.

  • Mix Gently: Using a plastic scoop or spatula, gently mix the material until the bubbling subsides.

  • Test the pH: Add a small amount of water to the mixture and test the pH using litmus paper or a pH strip. The goal is a neutral pH between 6 and 8. Add more neutralizer or water as needed to achieve this range.

  • Collect the Residue: Once neutralized, the resulting salt mixture can be absorbed with an inert material (e.g., vermiculite, sand), collected, and placed in the designated "Halogenated Organic Waste" container for final disposal via your institution's hazardous waste program.

  • Clean the Area: Wipe the spill area with soap and water.

Protocol 2: Bulk Waste and Unused Material

Bulk quantities of solid this compound or its solutions in organic solvents must be disposed of through a licensed hazardous waste contractor.

Step-by-Step Collection for Disposal:

  • Container Selection: Ensure the waste is stored in a compatible, sealed, and properly labeled "Halogenated Organic Waste" container.[11][12]

  • Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[10] The storage area should provide secondary containment to prevent spills.[19]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not accumulate more than 55 gallons of hazardous waste.[13]

  • The Fate of the Waste (Incineration): Your EHS provider will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[4][20][21] This process uses robust combustion controls to break down the molecule into carbon dioxide, water, and hydrogen chloride (HCl).[20] The HCl is then removed from the flue gas by scrubbers to prevent its release into the atmosphere.[20][21] This method also prevents the formation of highly toxic dioxins and furans, which can be byproducts of incomplete combustion of chlorinated materials.[3][22][23]

Protocol 3: Empty Container Disposal

An "empty" container that held this compound must still be handled as hazardous waste until properly decontaminated.[19]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or a solvent in which the compound is soluble).

  • Collect Rinsate: The first rinseate is considered acutely hazardous and must be collected and disposed of as "Halogenated Organic Waste."[19] Subsequent rinsates should also be collected as hazardous waste.

  • Deface the Label: Completely remove or deface the original chemical label.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on your institutional policy.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste streams.

G cluster_legend Legend Action Action WasteStream Waste Stream Decision Decision Process Process start 5-Chloro-2-methylisonicotinic Acid Waste Generated what_type What is the waste type? start->what_type spill Small Spill or Aqueous Residue what_type->spill Spill bulk Bulk Solid or Organic Solution what_type->bulk Bulk container Empty Container what_type->container Container neutralize Neutralize with Sodium Bicarbonate spill->neutralize collect_halogenated Collect in Labeled 'Halogenated Waste' Container bulk->collect_halogenated triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize No, adjust collect_residue Collect Residue check_ph->collect_residue Yes collect_residue->collect_halogenated ehs_pickup Arrange EHS Pickup collect_halogenated->ehs_pickup collect_rinsate Collect ALL Rinsate in Halogenated Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label trash Dispose of Container per Site Policy deface_label->trash incineration High-Temperature Incineration at TSDF ehs_pickup->incineration

Disposal decision workflow for this compound.

References

Navigating the Safe Handling of 5-Chloro-2-methylisonicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. 5-Chloro-2-methylisonicotinic acid, a substituted pyridine derivative, presents a specific set of handling challenges. This guide provides a detailed, experience-driven framework for selecting the appropriate Personal Protective Equipment (PPE) and implementing robust handling and disposal protocols, ensuring both personal safety and experimental integrity.

Hazard Analysis: Understanding the Compound

Based on data for similar compounds like 2-Chloronicotinic Acid, we can anticipate the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of the dust or powder may irritate the respiratory system.[1]

  • Harmful if Ingested: Oral intake could be harmful.

Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize the generation and inhalation of airborne particulates.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling lies in creating an impermeable barrier between the researcher and the chemical. The following PPE is mandatory for all work involving this compound.

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Minimum Requirement: Chemical safety goggles are essential.

  • Best Practice: When handling larger quantities (above a few grams) or when there is a risk of splashing, a full face shield should be worn over safety goggles. This provides an additional layer of protection for the entire face.

  • Gloves: Given the potential for skin irritation, selecting the correct glove material is critical. Nitrile gloves are a common laboratory choice, but for chlorinated compounds, extended contact may require more robust protection. Always check the manufacturer's glove compatibility chart. For pyridine and its derivatives, nitrile or neoprene gloves are recommended.[3] Double-gloving is a prudent measure, especially during weighing and transfer operations. Gloves must be inspected for tears or pinholes before each use and removed promptly and properly to avoid contaminating skin or surfaces.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.

As a solid, this compound poses an inhalation risk primarily through airborne dust.

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[3][4]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) would be appropriate.[4] Use of a respirator requires prior medical clearance, fit-testing, and training under an established respiratory protection program.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes the risk of exposure at each stage of handling.

Step 1: Preparation and Pre-Handling

  • Designate an Area: Clearly designate the specific area within the chemical fume hood where the work will be conducted.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][6]

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

Step 2: Weighing and Transfer

  • Perform in Fume Hood: Place an analytical balance inside a chemical fume hood or use a ventilated balance enclosure.

  • Minimize Dust: Handle the container and solid material gently to minimize the generation of dust. Use a spatula to carefully transfer the desired amount to a weigh boat.

  • Close Container: Immediately and securely close the primary container after dispensing.[3]

  • Clean Up: Use a small brush and dustpan or a dedicated vacuum to clean up any minor residual powder on the balance. Do not use compressed air.

Step 3: Post-Handling and Decontamination

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wipe Down Surfaces: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat, and finally the eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task with this compound task_assessment Assess Task (Weighing, Solution Prep, Spill Cleanup) start->task_assessment sub_gram Handling < 1g Solid in Fume Hood? task_assessment->sub_gram Solid Handling large_scale Handling > 1g or Potential for Splash? task_assessment->large_scale Solution Handling spill Spill or Aerosol Generation? task_assessment->spill Emergency sub_gram->large_scale No ppe_base Core PPE: - Nitrile/Neoprene Gloves (Double) - Safety Goggles - Lab Coat sub_gram->ppe_base Yes large_scale->ppe_base No ppe_enhanced Enhanced PPE: - Core PPE + Face Shield large_scale->ppe_enhanced Yes ppe_max Maximum PPE: - Enhanced PPE + NIOSH-Approved Respirator spill->ppe_max Yes end Proceed with Task ppe_base->end ppe_enhanced->end ppe_max->end

PPE Selection Workflow for this compound.
Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, contaminated wipes) must be collected in a designated, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.[8]

Emergency Procedures: Spill and Exposure Plan

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.[9]

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

  • Seek immediate medical attention.

In Case of a Small Spill (Contained within a fume hood):

  • Alert others in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[10]

  • Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the area and all equipment used for cleanup.

For large spills, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylisonicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.